Product packaging for Higenamine hydrochloride(Cat. No.:CAS No. 11041-94-4)

Higenamine hydrochloride

Cat. No.: B191411
CAS No.: 11041-94-4
M. Wt: 307.77 g/mol
InChI Key: SWWQQSDRUYSMAR-UHFFFAOYSA-N
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Description

Demethylcoclaurine hydrochloride is a member of isoquinolines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18ClNO3 B191411 Higenamine hydrochloride CAS No. 11041-94-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3.ClH/c18-12-3-1-10(2-4-12)7-14-13-9-16(20)15(19)8-11(13)5-6-17-14;/h1-4,8-9,14,17-20H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWWQQSDRUYSMAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=C(C=C3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10911673
Record name 1-[(4-Hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol--hydrogen chloride (1/1)
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Molecular Weight

307.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

11041-94-4
Record name 6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-1-[(4-hydroxyphenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=11041-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Higenamine hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(4-Hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol--hydrogen chloride (1/1)
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Record name HIGENAMINE HYDROCHLORIDE
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ432PID6E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Higenamine Hydrochloride: A Technical Guide to its Mechanism of Action on Beta-Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Higenamine hydrochloride, a benzyltetrahydroisoquinoline alkaloid, has garnered significant attention for its pharmacological effects, primarily mediated through its interaction with beta-adrenergic receptors. This technical guide provides an in-depth analysis of the mechanism of action of higenamine at these receptors, consolidating available quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved. Higenamine acts as a non-selective agonist at both β1 and β2-adrenergic receptors, initiating a cascade of downstream signaling events that influence cardiovascular and pulmonary functions. Understanding these mechanisms is crucial for its potential therapeutic applications and for navigating its status as a prohibited substance in competitive sports.

Interaction with Beta-Adrenergic Receptors

Higenamine has been characterized as a dual agonist for β1- and β2-adrenergic receptors.[1][2] Its structural similarity to catecholamines allows it to bind to and activate these receptors, leading to a range of physiological responses.

Receptor Binding and Agonist Activity
Quantitative Data

The following table summarizes the available quantitative data on the functional potency and efficacy of this compound at human β1 and β2-adrenergic receptors.

Receptor SubtypeCell LineAssay TypeParameterValueReference
β1-Adrenergic Receptor chem-1Ca2+ influxEC5034 nM[3]
Emax105% (relative to adrenaline)[3]
β2-Adrenergic Receptor chem-1Ca2+ influxEC500.47 µM[3]
Emax31% (relative to adrenaline)[3]
β2-Adrenergic Receptor CHOcAMP accumulationPotency~10-fold less than salbutamol[4]
EfficacyFull agonist[4]

Note: The data indicates that higenamine is a more potent agonist at the β1-adrenergic receptor compared to the β2-adrenergic receptor. It acts as a full agonist at the β1 receptor and a partial agonist at the β2 receptor in the Ca2+ influx assay.

Signaling Pathways

Upon binding to β-adrenergic receptors, higenamine activates downstream signaling cascades. The primary pathways implicated are the canonical Gs-protein/adenylyl cyclase/cAMP pathway and the PI3K/Akt signaling pathway.

Gs-Protein Coupled Signaling Pathway

Activation of both β1 and β2-adrenergic receptors by higenamine leads to the stimulation of the Gs alpha subunit of the G-protein complex. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to physiological responses such as increased heart rate and myocardial contractility (β1) and bronchodilation (β2).[2]

Gs_Signaling Higenamine Higenamine Beta_AR β1/β2-Adrenergic Receptor Higenamine->Beta_AR binds G_Protein Gs Protein Beta_AR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP catalyzes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., increased heart rate, bronchodilation) PKA->Cellular_Response phosphorylates targets

Gs-Protein Coupled Signaling Pathway for Higenamine.
PI3K/Akt Signaling Pathway

Higenamine has also been shown to activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, particularly through the β2-adrenergic receptor. This pathway is crucial for cell survival and proliferation. The activation of this pathway by higenamine may contribute to its observed cardioprotective effects by inhibiting apoptosis.[5]

PI3K_Akt_Signaling Higenamine Higenamine Beta2_AR β2-Adrenergic Receptor Higenamine->Beta2_AR binds PI3K PI3K Beta2_AR->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt recruits & activates Downstream Downstream Targets (e.g., Bad, GSK-3β) Akt->Downstream phosphorylates Cell_Survival Cell Survival & Inhibition of Apoptosis Downstream->Cell_Survival regulates

PI3K/Akt Signaling Pathway Activated by Higenamine.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of higenamine with beta-adrenergic receptors.

Radioligand Binding Assay (Competitive)

This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound like higenamine.

Objective: To determine the binding affinity (Ki) of higenamine for β1 and β2-adrenergic receptors.

Materials:

  • Cell membranes expressing the target β-adrenergic receptor subtype (e.g., from CHO or HEK293 cells).

  • Radioligand (e.g., [3H]-CGP 12177 for β1/β2, or subtype-selective radioligands).

  • Non-labeled competitor (this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Scintillation cocktail and vials.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor of interest and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of cell membrane preparation.

    • 50 µL of radioligand at a fixed concentration (typically at its Kd value).

    • 50 µL of varying concentrations of this compound (e.g., 10^-10 to 10^-4 M) or buffer for total binding, and a high concentration of a known antagonist (e.g., propranolol) for non-specific binding.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of higenamine. Determine the IC50 value and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Membrane_Prep Prepare Cell Membranes with β-AR Start->Membrane_Prep Assay_Setup Set up Assay Plate: Membranes, Radioligand, Higenamine Concentrations Membrane_Prep->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Filter to Separate Bound/Free Ligand Incubation->Filtration Counting Measure Radioactivity (Scintillation Counting) Filtration->Counting Analysis Analyze Data: Calculate IC50 and Ki Counting->Analysis End End Analysis->End

Workflow for a Competitive Radioligand Binding Assay.
Isolated Organ Bath Assay (Guinea Pig Trachea Relaxation)

This protocol details the methodology to assess the functional effect of higenamine on smooth muscle relaxation, indicative of β2-adrenergic receptor agonism.

Objective: To evaluate the relaxant effect of higenamine on pre-contracted guinea pig tracheal smooth muscle.

Materials:

  • Guinea pig.

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).

  • Contractile agent (e.g., histamine or carbachol).

  • This compound.

  • Isolated organ bath system with isometric force transducers.

  • Data acquisition system.

Procedure:

  • Tissue Preparation: Humanely euthanize a guinea pig and dissect the trachea. Clean the trachea of adhering connective tissue and cut it into rings (2-3 mm wide).

  • Mounting: Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with solution changes every 15-20 minutes.

  • Contraction: Induce a stable contraction with a contractile agent (e.g., 1 µM histamine).

  • Cumulative Concentration-Response Curve: Once a stable plateau of contraction is reached, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 10^-9 to 10^-4 M).

  • Data Recording: Record the changes in isometric tension.

  • Data Analysis: Express the relaxation at each concentration as a percentage of the pre-contraction induced by histamine. Plot the percentage of relaxation against the log concentration of higenamine to determine the EC50 and maximum relaxation (Emax).

cAMP Accumulation Assay

This protocol outlines a method to measure the intracellular accumulation of cAMP in response to higenamine, confirming the activation of the Gs-protein coupled pathway.

Objective: To quantify the increase in intracellular cAMP levels in cells expressing β-adrenergic receptors following stimulation with higenamine.

Materials:

  • CHO or HEK293 cells stably expressing the target β-adrenergic receptor subtype.

  • Cell culture medium.

  • This compound.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Lysis buffer.

  • cAMP assay kit (e.g., ELISA, TR-FRET, or AlphaScreen-based).

Procedure:

  • Cell Culture: Plate the cells in a 96-well plate and grow to a suitable confluency.

  • Pre-incubation: Wash the cells with serum-free medium and pre-incubate with a PDE inhibitor (e.g., 100 µM IBMX) for a short period (e.g., 15-30 minutes) at 37°C.

  • Stimulation: Add varying concentrations of this compound to the wells and incubate for a specific time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Measurement: Measure the cAMP concentration in the cell lysates using the chosen assay kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of higenamine to generate a dose-response curve and determine the EC50 value.

Western Blot for PI3K/Akt Pathway Activation

This protocol describes how to detect the phosphorylation of Akt, a key downstream effector in the PI3K pathway, in response to higenamine.

Objective: To assess the activation of the PI3K/Akt signaling pathway by higenamine through the detection of phosphorylated Akt (p-Akt).

Materials:

  • Cells expressing β2-adrenergic receptors.

  • This compound.

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • Western blot transfer system.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (anti-p-Akt and anti-total-Akt).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment: Treat cells with this compound at various concentrations or for different time points.

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer.

    • Incubate the membrane with the primary antibody against p-Akt.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total Akt to normalize for protein loading.

  • Data Analysis: Quantify the band intensities and express the level of p-Akt as a ratio to total Akt.

Conclusion

This compound functions as a non-selective agonist at β1 and β2-adrenergic receptors, with a higher potency for the β1 subtype. Its mechanism of action involves the activation of the canonical Gs-cAMP signaling pathway and the PI3K/Akt pathway. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical overview for researchers and drug development professionals. Further investigation into its binding affinities (Ki) and potential for biased agonism would provide a more complete understanding of its pharmacological profile.

References

The Natural Provenance of Higenamine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Higenamine, a benzyltetrahydroisoquinoline alkaloid, has garnered significant attention for its pharmacological activities, primarily as a non-selective β1 and β2-adrenergic receptor agonist. This technical guide provides an in-depth exploration of the natural sources of higenamine, presenting quantitative data on its prevalence in various plant species. Furthermore, it delineates detailed experimental protocols for the extraction, isolation, and quantification of higenamine, and illustrates its principal signaling pathway. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of therapeutic agents derived from natural products.

Introduction

Higenamine (synonymously known as norcoclaurine) is a naturally occurring chiral alkaloid with a chemical structure that facilitates its interaction with adrenergic receptors.[1] Its presence has been identified in a diverse range of plant species, many of which have a long history of use in traditional medicine systems, particularly in Asia.[2][3] The compound's cardiotonic, anti-asthmatic, and anti-inflammatory properties have been the subject of extensive research.[1][4] Higenamine hydrochloride is the salt form, which enhances its stability and solubility for research and potential pharmaceutical applications. This guide focuses on the botanical origins of higenamine, providing a technical overview for its study and utilization.

Natural Sources of Higenamine

Higenamine is biosynthesized in plants from the amino acid tyrosine, which is converted to dopamine and 4-hydroxyphenylacetaldehyde. These two precursors undergo a condensation reaction to form (S)-norcoclaurine, a central intermediate in the biosynthesis of a wide array of benzylisoquinoline alkaloids, including higenamine.

The presence and concentration of higenamine vary significantly among different plant species and even between different parts of the same plant. The following table summarizes the quantitative data on higenamine content in several documented botanical sources.

Data Presentation: Higenamine Concentration in Various Plant Species
Plant SpeciesFamilyPlant Part(s)Higenamine Concentration (µg/g dry weight unless otherwise noted)Analytical Method(s)Reference(s)
Nelumbo nucifera (Lotus)NelumbonaceaePlumule (embryo)263.9 - 2100HPLC, UPLC-MS/MS[2][5][6]
Leaf9.6676LC-MS/MS[2]
Seed1.1838LC-MS/MS[2]
Aconitum carmichaeliiRanunculaceaeRoot (unprocessed)18.3HPLC[2]
Root (processed)12.2HPLC[2]
Decoctions (Baifupian and Heishunpian)2.31 - 3.18Not Specified[5]
Nandina domestica (Sacred Bamboo)BerberidaceaeLeaf34.69 - 56.30HPLC, icELISA[2]
Fruit14.02icELISA[2]
Throat Lozenge (per drop)2.2 ± 0.1 µ g/drop LC-MS/MS[7]
Asarum sieboldiiAristolochiaceaeRoot23.08 - 31.07HPLC, icELISA[2]
Asarum heterotropoidesAristolochiaceaeRootRacemic mixture isolatedNot Specified[2]
Tinospora crispaMenispermaceaeStem1 - 300 (0.001 - 0.3 mg/kg)Not Specified[8]
Annona squamosa (Sugar Apple)AnnonaceaeFruitNot explicitly quantified in µg/g, but urinary excretion confirmed after consumption.UPLC-MS/MS[9]
Gnetum parvifoliumGnetaceaeLianas (ethanolic extract)Racemic mixture isolatedNot Specified[2]
Aristolochia brasiliensisAristolochiaceaeNot SpecifiedIsolatedNot Specified[2]
Houttuynia cordataSaururaceaeNot SpecifiedDetectedUPLC-MS/MS[10]
Zingiber officinale (Ginger)ZingiberaceaeNot SpecifiedDetectedUPLC-MS/MS[10]
Cinnamomum cassia (Cassia)LauraceaeNot SpecifiedDetectedUPLC-MS/MS[10]
Piper nigrum (Black Pepper)PiperaceaeNot SpecifiedDetectedUPLC-MS/MS[10]

Experimental Protocols

The following sections provide detailed methodologies for the extraction, purification, and quantification of higenamine from plant materials. These protocols are synthesized from various cited studies to represent a standard approach.

Microwave-Assisted Extraction (MAE) of Higenamine from Nelumbo nucifera Plumule

This protocol is based on an optimized method for the efficient extraction of alkaloids from lotus plumule.[11]

3.1.1. Materials and Equipment

  • Ground lotus plumule powder

  • 95% (v/v) Ethanol

  • MARS 5 microwave system or equivalent

  • Extraction vessels

  • Filter paper or centrifuge

3.1.2. Procedure

  • Weigh 1.0 g of ground lotus plumule powder and place it into a microwave extraction vessel.

  • Add 20 mL of 95% (v/v) ethanol to the vessel, ensuring the powder is fully submerged.

  • Secure the vessel in the microwave system.

  • Set the extraction parameters:

    • Microwave power: ~1046 W

    • Temperature: 120 °C

    • Extraction time: 26 minutes

  • After the extraction is complete, allow the vessel to cool to a safe temperature.

  • Filter the extract to separate the supernatant from the solid plant material. Alternatively, centrifuge the mixture and decant the supernatant.

  • The resulting ethanolic extract contains higenamine and other alkaloids and can be used for further purification or direct analysis.

Quantification of Higenamine using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This method is a highly sensitive and selective technique for the quantification of higenamine in plant extracts.[8][9][12]

3.2.1. Materials and Equipment

  • UHPLC system (e.g., Agilent 1260 Infinity II or equivalent)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • C18 analytical column (e.g., ZORBAX Eclipse Plus C18, 1.8 µm, 2.1 × 50 mm)

  • Higenamine reference standard

  • Internal standard (e.g., dobutamine hydrochloride)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in methanol

  • Methanol and acetonitrile (LC-MS grade)

  • Syringe filters (0.22 µm)

3.2.2. Chromatographic Conditions

  • Column: ZORBAX Eclipse Plus C18 (1.8 µm, 2.1 × 50 mm)

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in methanol

  • Gradient Elution:

    • 0-5 min: 12% B

    • 5-6 min: Linear gradient to 90% B

    • 6-9 min: Hold at 90% B

    • 9-10 min: Linear gradient to 12% B

    • 10-16 min: Re-equilibration at 12% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

3.2.3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Drying Gas Temperature: 325 °C

  • Drying Gas Flow: 10 L/min

  • Sheath Gas Temperature: 200 °C

  • Sheath Gas Flow: 10 L/min

  • Capillary Voltage: 4000 V

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Higenamine: m/z 272.1 → 107.0 (quantifier), 272.1 → 161.0 (qualifier)

    • Dobutamine (IS): m/z 302.2 → 137.0 (quantifier)

3.2.4. Sample and Standard Preparation

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of higenamine reference standard in methanol.

  • Working Standard Solutions: Serially dilute the stock solution with 50% methanol to prepare a series of calibration standards (e.g., 0.1 - 100 ng/mL).

  • Internal Standard Solution: Prepare a 1 µg/mL solution of dobutamine hydrochloride in methanol.

  • Sample Preparation:

    • Take a known volume of the plant extract.

    • Add a fixed volume of the internal standard solution.

    • Dilute with the initial mobile phase composition (e.g., 88% A, 12% B) to a suitable concentration within the calibration range.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

3.2.5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of higenamine to the internal standard against the concentration of the working standards.

  • Determine the concentration of higenamine in the plant extract samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Experimental Workflows

Higenamine-Activated β2-Adrenergic Receptor Signaling Pathway

Higenamine acts as a non-selective agonist for both β1 and β2-adrenergic receptors.[4][13][14] Its activation of the β2-adrenergic receptor (β2-AR), a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade that has been implicated in its therapeutic effects, including bronchodilation and cardioprotection.[4][10] A key pathway activated by higenamine is the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and proliferation.[4][10]

Higenamine_Signaling_Pathway Higenamine-Activated β2-Adrenergic Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Higenamine Higenamine B2AR β2-Adrenergic Receptor (GPCR) Higenamine->B2AR Binds to G_protein G Protein (Gs) B2AR->G_protein Activates PI3K PI3K B2AR->PI3K Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 Akt Akt (Protein Kinase B) PIP3->Akt Recruits & Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Promotes

Caption: Higenamine activates the β2-AR, leading to downstream signaling through both the classical Gs/AC/cAMP/PKA pathway and the PI3K/Akt pathway, promoting cell survival.

Experimental Workflow for Higenamine Analysis

The following diagram illustrates the general workflow for the extraction and quantification of higenamine from a plant source.

Higenamine_Analysis_Workflow General Workflow for Higenamine Analysis from Plant Sources Start Plant Material (e.g., Nelumbo nucifera plumule) Grinding Grinding to Powder Start->Grinding Extraction Extraction (e.g., Microwave-Assisted Extraction with Ethanol) Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Crude_Extract Crude Plant Extract Filtration->Crude_Extract Purification Optional: Solid-Phase Extraction (SPE) for sample cleanup Crude_Extract->Purification Final_Sample Final Sample for Analysis Crude_Extract->Final_Sample Direct Analysis Purification->Final_Sample UHPLC_MSMS UHPLC-MS/MS Analysis Final_Sample->UHPLC_MSMS Data_Processing Data Processing and Quantification UHPLC_MSMS->Data_Processing Result Higenamine Concentration Data_Processing->Result

Caption: A generalized workflow for the analysis of higenamine, from plant material preparation to final quantification.

Conclusion

This compound is a pharmacologically active alkaloid with a widespread distribution in the plant kingdom. This technical guide has provided a comprehensive overview of its natural sources, with quantitative data highlighting the variability of its concentration across different species and plant parts. The detailed experimental protocols for extraction and UHPLC-MS/MS analysis offer a foundation for researchers to isolate and quantify this compound. Furthermore, the elucidation of its primary signaling pathway through the β2-adrenergic receptor provides context for its biological activity. This guide serves as a valuable resource for the scientific community, facilitating further research into the therapeutic potential of higenamine and its derivatives.

References

In vitro effects of Higenamine hydrochloride on cardiac myocytes

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the In Vitro Effects of Higenamine Hydrochloride on Cardiac Myocytes

Introduction

This compound, a bioactive alkaloid originally isolated from the Aconitum plant, has a long history of use in traditional Chinese medicine for treating cardiovascular ailments.[1][2] Modern pharmacological research has identified it as a compound with a wide range of effects on cardiac myocytes, including positive inotropic (contractility) and chronotropic (heart rate) actions, as well as significant cytoprotective properties.[1][3] This technical guide provides a comprehensive overview of the in vitro effects of Higenamine on cardiac myocytes, focusing on quantitative data, detailed experimental protocols, and the underlying molecular signaling pathways. The information is tailored for researchers, scientists, and drug development professionals in the cardiovascular field.

Cytoprotective and Anti-Apoptotic Effects

Higenamine demonstrates significant protective effects against various insults to cardiac myocytes, most notably ischemia/reperfusion (I/R) injury and doxorubicin (DOX)-induced cardiotoxicity.[4][5] Its primary mechanism against I/R injury involves the activation of the β2-adrenergic receptor (β2-AR), while its protection against DOX-induced damage appears to be mediated by the suppression of AMPK activation.[4][6]

Data Presentation: Cytoprotective Effects

The following table summarizes the key quantitative findings from in vitro studies on Higenamine's protective effects.

ParameterCell ModelCondition/InsultHigenamine ConcentrationObserved EffectReference
Cell Viability Neonatal Rat Ventricular Myocytes (NRVMs)Doxorubicin (1-3 µM)100 µMReverses pathological changes and protects cell activity.[3][5][3][5]
Apoptosis NRVMs & Adult Mouse Ventricular MyocytesIschemia/ReperfusionNot specifiedInhibited cell apoptosis; reduced cleaved caspase 3 and 9.[4][7][4][7]
Apoptosis NRVMsDoxorubicin (3 µM)100 µMSignificantly inhibited DOX-induced cardiomyocyte apoptosis.[3][6][3][6]
Oxidative Stress NRVMsDoxorubicin (3 µM)100 µMAlleviated DOX-induced Reactive Oxygen Species (ROS) production.[5][6][5][6]
Signaling Pathways

Higenamine's anti-apoptotic effects are context-dependent, involving distinct signaling pathways.

G cluster_0 Ischemia/Reperfusion Injury Higenamine Higenamine B2AR β2-AR Higenamine->B2AR PI3K PI3K B2AR->PI3K AKT AKT PI3K->AKT Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Survival Cell Survival AKT->Survival Promotes

Diagram 1: Higenamine's Anti-Apoptotic β2-AR/PI3K/AKT Signaling Pathway.[4][7]

G cluster_1 Doxorubicin-Induced Cardiotoxicity DOX Doxorubicin AMPK AMPK Activation DOX->AMPK ROS ROS Production DOX->ROS Apoptosis Myocyte Apoptosis AMPK->Apoptosis ROS->Apoptosis Higenamine Higenamine Higenamine->AMPK Suppresses Higenamine->ROS Suppresses

Diagram 2: Higenamine's Protective Pathway Against Doxorubicin Cardiotoxicity.[5][6]
Experimental Protocols

Protocol 1: Isolation and Culture of Neonatal Rat Ventricular Myocytes (NRVMs) [4]

  • Source: Hearts are excised from 2 to 3-day-old Sprague-Dawley rat pups.

  • Digestion: Ventricles are separated, rinsed in Hank's Balanced Salt Solution (HBSS), and subjected to multiple rounds of digestion with collagenase type II in HBSS.

  • Purification: The resulting cell suspension is enriched for myocytes through differential plating, leveraging the faster attachment of fibroblasts.

  • Culture: NRVMs are cultured in appropriate media, typically DMEM supplemented with fetal bovine serum and other nutrients, before experimental treatments.

Protocol 2: Western Blot Analysis for Apoptosis Markers [4]

  • Lysis: Cells are lysed using an ice-cold modified RIPA buffer (50 mM Tris-HCl pH 7.4, 1% NP-40, 150mM NaCl, 1 mM EDTA) containing a cocktail of protease and phosphatase inhibitors (PMSF, sodium orthovanadate, NaF, aprotinin, leupeptin, pepstatin).

  • Quantification: Protein concentration in the lysates is determined using a standard assay (e.g., BCA).

  • Electrophoresis: Equal amounts of protein are loaded onto an SDS-polyacrylamide gel for separation by size.

  • Transfer: Proteins are transferred from the gel to a polyvinylidene fluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% nonfat dry milk) and then incubated with primary antibodies specific for target proteins (e.g., cleaved caspase-3, cleaved caspase-9, total/phosphorylated AKT).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

Anti-Fibrotic and Anti-Hypertrophic Effects

In vitro studies show that Higenamine can inhibit key processes involved in cardiac remodeling, such as the activation of cardiac fibroblasts and the hypertrophy of cardiomyocytes.[1][8] These effects are primarily mediated through the inhibition of the TGF-β1/Smad and ASK1/MAPK signaling pathways.[1][9]

Data Presentation: Anti-Remodeling Effects
ParameterCell ModelCondition/InducerHigenamine EffectReference
Fibroblast Activation Neonatal Rat Cardiac Fibroblasts (NRCF)TGF-β1Dose-dependently inhibited α-SMA expression.[1]
Collagen Synthesis NRCFTGF-β1Reduced mRNA expression of Collagen I and Collagen III.[1]
Myocyte Hypertrophy Neonatal Rat CardiomyocytesNot specifiedInhibited hypertrophy.[8]

Signaling Pathway

G cluster_0 Fibrotic Signaling TGFB1 TGF-β1 Smad Smad Signaling TGFB1->Smad ASK1 ASK1 TGFB1->ASK1 Fibrosis Fibroblast Activation Collagen Synthesis Smad->Fibrosis MAPK MAPK (ERK, P38) ASK1->MAPK NFkB NF-κB MAPK->NFkB NFkB->Fibrosis Higenamine Higenamine Higenamine->Smad Inhibits Higenamine->ASK1 Inhibits

Diagram 3: Higenamine's Anti-Fibrotic Signaling Pathways.[1][8][9]

Electrophysiological Effects

Higenamine directly modulates the electrophysiological properties of cardiac myocytes by affecting ion channel currents, which alters the action potential duration (APD).[10] Its effects are concentration-dependent and show some selectivity for specific ion channels.

Data Presentation: Electrophysiological Effects
ParameterCell ModelHigenamine EffectEC50 ValueReference
L-type Ca2+ Current (Ica-L) Guinea-pig left ventricular myocytesIncreased current in a concentration- and voltage-dependent manner.0.27 µM[10]
Slow Delayed Rectifier K+ Current (Iks) Guinea-pig left ventricular myocytesIncreased current in a concentration- and voltage-dependent manner.0.64 µM[10]
Rapid Delayed Rectifier K+ Current (Ikr) Guinea-pig left ventricular myocytesNo effect at concentrations of 0.1, 0.5, and 1 µM.N/A[10]
Fast Na+ Current (Ina) Guinea-pig left ventricular myocytesNo effect at concentrations of 0.1, 0.5, and 1 µM.N/A[10]
Action Potential Duration (APD) Guinea-pig left ventricular myocytesSlightly prolonged at lower concentrations; shortened at higher concentrations.N/A[10]
Action Potential Duration (APD) Porcine ventricular myocardial fibersProlonged APD at 5 µg/ml.N/A[11]
Experimental Protocol & Workflow

Protocol 3: Patch-Clamp Electrophysiology in Isolated Cardiomyocytes [10]

  • Cell Isolation: Single ventricular myocytes are enzymatically isolated from the hearts of a suitable animal model (e.g., guinea pig).

  • Patch-Clamp Configuration: The whole-cell patch-clamp technique is employed. A glass micropipette with a fine tip is sealed onto the surface of a single myocyte. The cell membrane under the pipette is then ruptured to allow electrical access to the cell's interior.

  • Voltage Clamp: To measure specific ion currents (e.g., Ica-L, Iks), the membrane potential is clamped at a holding potential, and then stepped to various test potentials according to a predefined voltage protocol. The resulting currents flowing across the membrane are recorded.

  • Current Clamp: To measure action potentials, the cell is held in current-clamp mode, where the membrane potential is allowed to change freely in response to a brief stimulus current that triggers an action potential.

  • Drug Application: this compound is added to the extracellular solution at various concentrations to determine its effects on the recorded currents and action potentials.

G Start Start Isolate Isolate Single Ventricular Myocytes Start->Isolate Patch Establish Whole-Cell Patch-Clamp Isolate->Patch Record_Base Record Baseline Ion Currents / APD Patch->Record_Base Apply_HG Apply Higenamine (Varying Concentrations) Record_Base->Apply_HG Record_Post Record Post-Treatment Ion Currents / APD Apply_HG->Record_Post Analyze Analyze Data (e.g., Calculate EC50) Record_Post->Analyze End End Analyze->End

Diagram 4: Experimental Workflow for In Vitro Electrophysiology.

Conclusion

The in vitro evidence robustly demonstrates that this compound exerts multifaceted effects on cardiac myocytes. It provides significant cytoprotection against apoptotic stimuli through distinct signaling pathways, including the canonical β2-AR/PI3K/AKT cascade and a β2-AR-independent suppression of AMPK.[4][6] Furthermore, it modulates cardiac remodeling by inhibiting fibroblast activation and hypertrophy via the TGF-β1/Smad and ASK1/MAPK pathways.[9] Its direct electrophysiological actions, characterized by the modulation of Ica-L and Iks currents, underlie its inotropic and chronotropic properties.[10] This body of data underscores the potential of Higenamine as a lead compound for the development of novel therapies for a range of cardiac diseases, from heart failure and ischemia to chemotherapy-induced cardiotoxicity.

References

Higenamine Hydrochloride: A Technical Guide to its Role as a Non-Selective β-Adrenergic Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Higenamine hydrochloride, a benzyltetrahydroisoquinoline alkaloid found in various plants such as Aconitum carmichaelii and Nelumbo nucifera, has a long history of use in traditional Chinese medicine for cardiovascular conditions.[1][2] Modern pharmacological research has identified it as a potent, non-selective agonist of β-adrenergic receptors (AR), primarily targeting the β1 and β2 subtypes.[3][4] Its structural similarity to catecholamines allows it to interact with these receptors, initiating a cascade of intracellular signaling events.[5][6] This technical guide provides an in-depth examination of the pharmacodynamics, signaling pathways, and experimental evaluation of this compound as a non-selective β-agonist.

Pharmacodynamics and Receptor Interaction

Higenamine exerts its primary pharmacological effects through the activation of β-adrenergic receptors. Studies have confirmed its activity as a dual agonist for both β1- and β2-adrenergic receptors.[3] This non-selectivity leads to a broad range of physiological responses, including positive chronotropic (increased heart rate) and inotropic (increased contractility) effects via β1-AR stimulation, and bronchodilation and vasodilation through β2-AR activation.[1][7]

Interestingly, further investigation into its mechanism at the β2-AR has revealed that Higenamine acts as a dual agonist, stimulating both the Gs and Gi signaling pathways, indicating a lack of pathway bias.[3] While its primary classification is a β-agonist, Higenamine has also been identified as an antagonist at α1-adrenergic receptors, which may contribute to its hypotensive effects.[7][8]

Quantitative Analysis of Receptor Activity

The potency and affinity of this compound at adrenergic receptors have been quantified in various studies. The following table summarizes key quantitative data from in vitro experiments.

Receptor SubtypeAssay TypeParameterValueOrganism/Cell LineReference
α1A-AR Radioligand BindingpKi6.57HEK293A cells[8]
α1B-AR Radioligand BindingpKi6.48HEK293A cells[8]
α1D-AR Radioligand BindingpKi6.35HEK293A cells[8]
β2-AR Functional AssayAgonist ActivityConfirmedCHO cells[9][10]
β1-AR Functional AssayAgonist ActivityConfirmedIsolated Atrium[11]

Note: Specific EC50 and Ki values for β1 and β2 receptors are not consistently reported across the reviewed literature, but functional agonism is well-established. The pKi value indicates the negative logarithm of the inhibitory constant (Ki), with higher values representing stronger binding affinity.

Signaling Pathways

Higenamine's interaction with β-adrenergic receptors activates complex intracellular signaling cascades. The primary pathways are detailed below.

β1-Adrenergic Receptor Signaling Pathway

Activation of β1-receptors, predominantly in cardiac tissue, leads to increased cardiac output. Higenamine initiates this pathway, resulting in positive inotropic and chronotropic effects.[7]

G Higenamine Higenamine Beta1_AR β1-Adrenergic Receptor Higenamine->Beta1_AR Binds Gs_protein Gs Protein Beta1_AR->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates cAMP cAMP ATP ATP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Calcium Ca²⁺ Channels (L-type) PKA->Calcium Phosphorylates Ca_influx ↑ Intracellular Ca²⁺ Calcium->Ca_influx Response ↑ Heart Rate ↑ Contractility Ca_influx->Response

Caption: β1-Adrenergic signaling cascade initiated by Higenamine.

β2-Adrenergic Receptor Signaling Pathway

Higenamine's agonism at β2-receptors, located in bronchial and vascular smooth muscle, leads to relaxation and dilation.[5][11] It has been shown to activate both Gs and Gi proteins at this receptor.[3]

G cluster_Gs Gs Pathway cluster_Gi Gi Pathway Gs_protein Gs Protein AC_Gs Adenylyl Cyclase Gs_protein->AC_Gs Activates cAMP ↑ cAMP AC_Gs->cAMP PKA PKA cAMP->PKA MLCK_inhibit ↓ MLCK Activity PKA->MLCK_inhibit Response Bronchodilation Vasodilation MLCK_inhibit->Response Gi_protein Gi Protein PI3K_path PI3K/Akt Pathway Gi_protein->PI3K_path Cell_Survival Anti-apoptosis Cell Survival PI3K_path->Cell_Survival Higenamine Higenamine Beta2_AR β2-Adrenergic Receptor Higenamine->Beta2_AR Binds Beta2_AR->Gs_protein Activates Beta2_AR->Gi_protein Activates G Higenamine Higenamine Beta2_AR β2-AR Higenamine->Beta2_AR Gi_protein Gi Protein Beta2_AR->Gi_protein PI3K PI3K Gi_protein->PI3K Activates PIP3 PIP3 PIP2 PIP2 PIP2->PIP3 Converts Akt Akt (Protein Kinase B) PIP3->Akt Activates Apoptosis Apoptotic Proteins (e.g., Bad, GSK3β) Akt->Apoptosis Inhibits Survival Cell Survival & Proliferation Akt->Survival Promotes G start Start prep Prepare Cell Membranes (Expressing Receptor) start->prep plate Plate Membranes, Radioligand, & Higenamine prep->plate incubate Incubate to Equilibrium plate->incubate filter Separate Bound/Free Ligand (Rapid Filtration) incubate->filter count Measure Radioactivity (Scintillation Counting) filter->count analyze Analyze Data (Calculate IC50 & Ki) count->analyze end End analyze->end G start Start prep Prepare Cells in Buffer (with PDE Inhibitor) start->prep plate Dispense Cells into 384-well Plate prep->plate add_comp Add Higenamine (Dose-Response) plate->add_comp stimulate Incubate to Stimulate cAMP Production add_comp->stimulate add_reagents Add Lysis Buffer with HTRF Detection Reagents stimulate->add_reagents incubate_detect Incubate for Detection Reaction add_reagents->incubate_detect read Read Plate on HTRF Reader incubate_detect->read analyze Analyze Data (Calculate EC50) read->analyze end End analyze->end

References

Initial Safety and Toxicity Profile of Higenamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information on the initial safety and toxicity studies of Higenamine hydrochloride. It is intended for informational purposes for a scientific audience and does not constitute a comprehensive safety assessment. Significant gaps exist in the publicly available data, particularly concerning sub-chronic and genotoxicity studies.

Executive Summary

Quantitative Toxicity Data

The available quantitative data from initial safety and toxicity studies of this compound are summarized below. A notable scarcity of comprehensive public data exists for sub-chronic and genotoxicity endpoints.

Table 1: Acute Toxicity of Higenamine in Mice
Route of AdministrationVehicleLD50 (mg/kg)SexSpeciesReference
Intravenous (IV)Not Specified~50Male & FemaleMouse (ICR)Lo & Chen, 1997[2][3]
Oral (PO)Not AvailableNot Available---
Intraperitoneal (IP)Not AvailableNot Available---
Subcutaneous (SC)Not AvailableNot Available---

Data for Oral, Intraperitoneal, and Subcutaneous routes were not available in the reviewed public literature.

Table 2: Human Safety Assessment of Oral Higenamine Supplementation
Study PopulationDosageDurationKey Safety Parameters MonitoredOutcomeReference
Healthy Young MenHigenamine alone or with caffeine and yohimbe bark extract8 weeksResting respiratory rate, heart rate, blood pressure, urinalysis, complete blood count, metabolic panel, liver enzymes, lipid panelNo statistically significant changes in measured outcomes.Bloomer et al.

Experimental Protocols

Detailed experimental protocols for higenamine-specific toxicity studies are scarce in publicly accessible literature. Therefore, this section provides a generalized overview of standard methodologies for key toxicity assessments, based on established guidelines.

Acute Oral Toxicity Study (General Protocol)

This protocol is based on the principles of the OECD Test Guideline 423 for Acute Oral Toxicity.

  • Test Animals: Typically, young adult, healthy, non-pregnant female rodents (e.g., rats or mice) are used.

  • Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Standard laboratory diet and water are provided ad libitum.

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The substance is usually dissolved or suspended in a suitable vehicle (e.g., water, corn oil).

  • Dose Levels: A stepwise procedure is used with a starting dose, and subsequent doses are adjusted based on the outcome of the previous dose level.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Necropsy: All animals are subjected to gross necropsy at the end of the observation period.

  • Endpoint: The primary endpoint is the LD50 (median lethal dose), which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals.

Sub-chronic Oral Toxicity Study (90-Day, General Protocol)

This protocol is based on the principles of the OECD Test Guideline 408 for Repeated Dose 90-Day Oral Toxicity Study in Rodents.

  • Test Animals: Typically, young, healthy rodents (rats are preferred) of both sexes are used.

  • Dose Groups: At least three dose levels (low, mid, high) and a control group are used. A satellite group for the high-dose and control groups may be included for observation of recovery.

  • Dose Administration: The test substance is administered orally (e.g., via gavage or in the diet/drinking water) daily for 90 days.

  • Observations:

    • Clinical Signs: Daily observation for signs of toxicity.

    • Body Weight and Food/Water Consumption: Recorded weekly.

    • Ophthalmology: Examined prior to the study and at termination.

    • Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of a comprehensive range of parameters.

    • Urinalysis: Conducted at termination.

  • Pathology:

    • Gross Necropsy: All animals are subjected to a full gross necropsy.

    • Organ Weights: Key organs are weighed.

    • Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from lower-dose groups may also be examined.

  • Endpoint: The primary endpoint is the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no substance-related adverse findings are observed.

G cluster_pre Pre-Treatment Phase cluster_treatment Treatment Phase (90 Days) cluster_post Post-Treatment & Analysis Animal Acclimatization Animal Acclimatization Randomization into Dose Groups Randomization into Dose Groups Animal Acclimatization->Randomization into Dose Groups Daily Dosing Daily Dosing Randomization into Dose Groups->Daily Dosing Daily Clinical Observations Daily Clinical Observations Daily Dosing->Daily Clinical Observations Weekly Body Weight & Food Consumption Weekly Body Weight & Food Consumption Daily Clinical Observations->Weekly Body Weight & Food Consumption Terminal Procedures Terminal Procedures Weekly Body Weight & Food Consumption->Terminal Procedures Blood Collection (Hematology & Biochemistry) Blood Collection (Hematology & Biochemistry) Terminal Procedures->Blood Collection (Hematology & Biochemistry) Urinalysis Urinalysis Terminal Procedures->Urinalysis Gross Necropsy & Organ Weights Gross Necropsy & Organ Weights Terminal Procedures->Gross Necropsy & Organ Weights Histopathology Histopathology Gross Necropsy & Organ Weights->Histopathology NOAEL Determination NOAEL Determination Histopathology->NOAEL Determination

Caption: Experimental workflow for a 90-day sub-chronic oral toxicity study.

Genotoxicity Assessment (General Protocols)

A battery of tests is typically performed to assess the genotoxic potential of a substance.

  • Principle: This in vitro test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize a specific amino acid (e.g., histidine). The assay detects mutations that revert this phenotype, allowing the bacteria to grow on an amino acid-deficient medium.

  • Methodology: The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver). The number of revertant colonies is counted and compared to the control.

  • Principle: This test evaluates the potential of a substance to induce structural chromosomal abnormalities in cultured mammalian cells.

  • Methodology: Mammalian cells (e.g., Chinese hamster ovary (CHO) cells, human peripheral blood lymphocytes) are exposed to the test substance at several concentrations, with and without metabolic activation. Cells are harvested at a suitable time after treatment, and metaphase chromosomes are examined microscopically for aberrations.

  • Principle: This in vivo test assesses chromosomal damage by detecting micronuclei in immature erythrocytes. Micronuclei are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that lag behind during cell division.

  • Methodology: The test substance is administered to rodents (usually mice or rats). Bone marrow or peripheral blood is collected at appropriate time points after treatment. The erythrocytes are stained, and the frequency of micronucleated immature erythrocytes is determined.

Signaling Pathways

Higenamine's pharmacological effects are mediated through its interaction with several key signaling pathways.

PI3K/Akt Signaling Pathway

Higenamine has been shown to activate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. This activation is often initiated by the binding of higenamine to β2-adrenergic receptors (β2-AR). The activated pathway can inhibit apoptosis.

G Higenamine Higenamine B2AR β2-AR Higenamine->B2AR PI3K PI3K B2AR->PI3K activates Akt Akt PI3K->Akt activates Apoptosis Apoptosis Akt->Apoptosis inhibits

Caption: Higenamine-mediated activation of the PI3K/Akt signaling pathway.

TGF-β/Smad Signaling Pathway

Higenamine has been observed to inhibit the TGF-β/Smad signaling pathway. This pathway is a key regulator of fibrosis. By inhibiting this pathway, higenamine may reduce the expression of pro-fibrotic genes.

G Higenamine Higenamine TGFB_R TGF-β Receptor Higenamine->TGFB_R inhibits Smad2_3 Smad2/3 TGFB_R->Smad2_3 phosphorylates Smad4 Smad4 Smad2_3->Smad4 complexes with Nucleus Nucleus Smad4->Nucleus Pro_fibrotic_genes Pro-fibrotic Gene Expression Nucleus->Pro_fibrotic_genes promotes

Caption: Higenamine's inhibitory effect on the TGF-β/Smad signaling pathway.

AMPK Signaling Pathway

In some contexts, higenamine has been shown to suppress the activation of AMP-activated protein kinase (AMPK). AMPK is a master regulator of cellular energy homeostasis.

G Higenamine Higenamine AMPK AMPK Higenamine->AMPK suppresses Downstream_Targets Downstream Energy-Consuming Pathways AMPK->Downstream_Targets inhibits

Caption: Suppressive effect of Higenamine on the AMPK signaling pathway.

Conclusion

The initial safety and toxicity profile of this compound is not well-established in the public scientific literature. While an acute toxicity study in mice provides a preliminary indication of its lethal dose via intravenous administration, there is a clear lack of comprehensive data from sub-chronic and genotoxicity studies. The available human data from a small, short-term study in healthy individuals did not reveal significant safety concerns at the tested oral doses. The known pharmacological activity of higenamine on various signaling pathways underscores the need for thorough safety and toxicity evaluations to fully characterize its risk profile. Researchers and drug development professionals should proceed with caution and recognize the necessity for further well-designed toxicity studies to support any potential clinical development of this compound.

References

Higenamine Hydrochloride: A Technical Guide on its Potential as a Bronchodilator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Higenamine, a naturally occurring benzylisoquinoline alkaloid, has garnered significant interest for its pharmacological activities, particularly its potential as a bronchodilator. This technical guide provides an in-depth analysis of the existing scientific evidence supporting the bronchodilatory effects of higenamine hydrochloride. It details the compound's mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, and outlines the experimental protocols used to evaluate its efficacy. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of respiratory drug development.

Introduction

Asthma and Chronic Obstructive Pulmonary Disease (COPD) are chronic respiratory conditions characterized by airway inflammation and bronchoconstriction, leading to airflow limitation and respiratory distress. The mainstay of treatment for acute symptoms is the use of bronchodilators, with β2-adrenergic receptor agonists being a cornerstone of therapy. Higenamine, a compound found in various plants, has been identified as a non-selective β-adrenergic receptor agonist with demonstrated effects on bronchial smooth muscle relaxation.[1] This guide explores the scientific basis for this compound's potential as a novel bronchodilator.

Mechanism of Action: β2-Adrenergic Receptor Agonism

Higenamine's primary mechanism for inducing bronchodilation is through its agonist activity at β2-adrenergic receptors located on the surface of airway smooth muscle cells.[2][3] Activation of these G-protein coupled receptors initiates a downstream signaling cascade that results in muscle relaxation and widening of the airways.

Signaling Pathway

The binding of higenamine to the β2-adrenergic receptor leads to the activation of adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[4] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and the relaxation of the bronchial smooth muscle.

Higenamine Signaling Pathway Higenamine Higenamine Hydrochloride B2AR β2-Adrenergic Receptor Higenamine->B2AR Binds to AC Adenylyl Cyclase B2AR->AC Activates cAMP cAMP AC->cAMP Catalyzes conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to

Figure 1: Higenamine's β2-adrenergic signaling pathway.

Quantitative Data

The following tables summarize the key quantitative findings from in vitro studies assessing the potency and efficacy of higenamine as a β2-adrenergic receptor agonist.

Table 1: In Vitro Agonist Potency of Higenamine at the Human β2-Adrenergic Receptor
Cell LineAssayParameterValueReference
Chinese Hamster Ovary (CHO)cAMP AccumulationpEC506.6[2]
EC50 230 nM [2]
chem-1Ca2+ ResponseEC500.47 µM (470 nM)[4]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. pEC50 is the negative logarithm of the EC50.

Table 2: In Vitro Efficacy of Higenamine at the Human β2-Adrenergic Receptor
Cell LineAssayEfficacy (vs. Adrenaline)Reference
Chinese Hamster Ovary (CHO)cAMP Accumulation>80% (Near-full agonist)[2]
chem-1Ca2+ Response31% (Partial agonist)[4]

Note: Differences in cell lines and assay methods may account for the variations in observed efficacy.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Studies

This assay quantifies the ability of higenamine to stimulate the production of intracellular cAMP in cells engineered to express the human β2-adrenergic receptor.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the human β2-adrenoceptor are cultured in appropriate media until they reach a suitable confluency.

  • Assay Procedure:

    • Cells are harvested and resuspended in stimulation buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to prevent the degradation of cAMP.

    • Varying concentrations of this compound are added to the cell suspension. A known β2-agonist, such as epinephrine, is used as a positive control.

    • The cells are incubated for a defined period (e.g., 45 minutes) at 37°C to allow for cAMP production.

    • Following incubation, the cells are lysed to release the intracellular contents.

    • The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

  • Data Analysis: The data are used to construct a concentration-response curve, from which the EC50 and pEC50 values are calculated to determine the potency of higenamine.

This ex vivo method directly assesses the relaxant effect of higenamine on airway smooth muscle.

  • Tissue Preparation:

    • A guinea pig is euthanized, and the trachea is carefully excised and placed in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

    • The trachea is cleaned of adhering connective tissue and cut into rings of 2-3 mm in width.

  • Experimental Setup:

    • Each tracheal ring is suspended between two L-shaped stainless-steel hooks in an isolated organ bath containing physiological salt solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

    • One hook is fixed to the bottom of the organ bath, while the other is connected to an isometric force transducer to record changes in muscle tension.

    • The tracheal rings are allowed to equilibrate under a resting tension of approximately 1 gram for at least 60 minutes.

  • Procedure:

    • The tracheal rings are pre-contracted with a contractile agent such as histamine or methacholine to induce a stable, submaximal contraction.

    • Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.

    • The relaxant response is recorded as a percentage of the pre-contraction induced by the contractile agent.

  • Data Analysis: A concentration-response curve is generated to determine the EC50 value for higenamine's relaxant effect.

Isolated_Trachea_Workflow start Start dissect Dissect Guinea Pig Trachea start->dissect prepare Prepare Tracheal Rings dissect->prepare mount Mount Rings in Organ Bath prepare->mount equilibrate Equilibrate under Tension mount->equilibrate contract Pre-contract with Histamine/Methacholine equilibrate->contract add_higenamine Add Cumulative Doses of Higenamine contract->add_higenamine record Record Relaxation add_higenamine->record analyze Analyze Data (EC50) record->analyze end_node End analyze->end_node

Figure 2: Experimental workflow for the isolated guinea pig trachea assay.

In Vivo Studies

This model is used to study the effects of higenamine on airway hyperresponsiveness (AHR), a key feature of asthma.

  • Sensitization:

    • Mice (e.g., BALB/c strain) are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in an adjuvant such as aluminum hydroxide on, for example, day 0 and day 14.

  • Challenge:

    • Following the sensitization period, the mice are challenged with aerosolized OVA for a set duration (e.g., 20-30 minutes) on multiple consecutive days (e.g., days 28, 29, and 30) to induce an allergic airway inflammatory response.

  • Treatment:

    • This compound or a vehicle control is administered to the mice (e.g., via intraperitoneal injection or oral gavage) at a specified time before each OVA challenge.

  • Assessment of Airway Hyperresponsiveness (AHR):

    • 24 to 48 hours after the final OVA challenge, AHR is assessed using whole-body plethysmography.

    • Mice are placed in the plethysmography chambers and exposed to nebulized methacholine at increasing concentrations.

    • The enhanced pause (Penh), a dimensionless value that correlates with airway obstruction, is measured to quantify the bronchoconstrictor response.

  • Data Analysis: The dose-response curves to methacholine are compared between the higenamine-treated and control groups to determine if higenamine reduces AHR.

Asthma_Model_Workflow start Start sensitization Sensitize Mice with Ovalbumin (OVA) start->sensitization challenge Challenge Mice with Aerosolized OVA sensitization->challenge treatment Administer Higenamine or Vehicle challenge->treatment ahr_measurement Measure Airway Hyperresponsiveness (AHR) with Plethysmography treatment->ahr_measurement analysis Compare AHR between Groups ahr_measurement->analysis end_node End analysis->end_node

Figure 3: Workflow for the ovalbumin-induced asthma mouse model.

Discussion and Future Directions

The available data strongly suggest that this compound acts as a β2-adrenergic receptor agonist, leading to bronchodilation. In vitro studies have established its potency and efficacy, demonstrating its ability to stimulate cAMP production in cells expressing the human β2-adrenoceptor. Furthermore, in vivo studies in a mouse model of asthma indicate that higenamine can attenuate airway hyperresponsiveness.

Despite these promising findings, further research is warranted to fully elucidate the therapeutic potential of higenamine as a bronchodilator. Key areas for future investigation include:

  • Receptor Binding Affinity: Quantitative determination of higenamine's binding affinity (Ki) for the β2-adrenergic receptor through radioligand binding assays would provide a more complete pharmacological profile.

  • In Vivo Dose-Response Studies: Comprehensive in vivo studies are needed to establish a clear dose-response relationship for higenamine's inhibition of bronchoconstriction. This should include measurements of the percentage of inhibition of methacholine- or histamine-induced bronchoconstriction at various doses.

  • Selectivity Profiling: A thorough investigation of higenamine's selectivity for β2-adrenergic receptors over β1-adrenergic receptors is crucial to assess its potential for cardiovascular side effects.

  • Pharmacokinetics and Safety: Detailed pharmacokinetic and toxicological studies are necessary to evaluate the absorption, distribution, metabolism, excretion, and safety profile of this compound in preclinical models.

Conclusion

This compound demonstrates significant potential as a bronchodilator through its agonist activity at β2-adrenergic receptors. The in vitro and in vivo evidence presented in this guide provides a solid foundation for its further development as a therapeutic agent for obstructive airway diseases. The detailed experimental protocols outlined herein can serve as a valuable resource for researchers aiming to expand upon the current body of knowledge and address the remaining questions regarding its clinical utility.

References

Foundational Research on Higenamine Hydrochloride's Cardiovascular Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Higenamine, a bioactive alkaloid found in several plants including Aconitum, has a long history of use in traditional Chinese medicine for treating various heart conditions.[1] Modern pharmacological research has identified higenamine hydrochloride as a non-selective β-adrenergic receptor agonist, with a range of cardiovascular effects that have garnered interest for potential therapeutic applications.[1][2] This technical guide provides an in-depth overview of the foundational research on this compound's cardiovascular effects, detailing its mechanism of action, summarizing quantitative data from key studies, and outlining experimental protocols.

Mechanism of Action

Higenamine's cardiovascular effects are primarily mediated through its interaction with β-adrenergic receptors. It acts as a non-selective agonist for both β1 and β2-adrenergic receptors.[1][3]

  • β1-Adrenergic Receptor Activation: In the heart, activation of β1-receptors by higenamine leads to a positive chronotropic effect (increased heart rate) and a positive inotropic effect (enhanced myocardial contractility).[1][4] This action is similar to that of catecholamines.[3]

  • β2-Adrenergic Receptor Activation: Higenamine's agonistic activity at β2-adrenergic receptors, which are found on smooth and skeletal muscle cells, results in vasodilation and bronchial smooth muscle relaxation.[2][3] This vasodilatory property can contribute to a decrease in blood pressure.[1]

  • α-Adrenergic Receptor Activity: Some studies suggest that higenamine also acts as an antagonist at α1-adrenergic receptors, which may further contribute to its blood pressure-lowering effects.[5] It is considered a weak α2-agonist.[5]

Signaling Pathways

The activation of β-adrenergic receptors by higenamine initiates downstream signaling cascades that produce its physiological effects. Several key pathways have been identified:

  • β2-AR/PI3K/AKT Cascade: Higenamine has been shown to exert anti-apoptotic effects in cardiomyocytes by activating the β2-AR/PI3K/AKT signaling pathway.[4][6] This pathway is crucial for cell survival and has cardioprotective implications.

  • LKB1/AMPK/Sirt1 Pathway: Higenamine, in combination with 6-gingerol, has been found to promote myocardial mitochondrial metabolism through the LKB1/AMPK/Sirt1 pathway, offering protection against doxorubicin-induced cardiotoxicity.[1]

  • TGF-β1/Smad Signaling: Higenamine can inhibit the activation of cardiac fibroblasts and reduce the expression of fibrosis-related proteins by suppressing the TGF-β1/Smad signaling pathway.[4]

  • ASK1/MAPK (ERK, P38)/NF-κB Signaling Pathway: Research indicates that higenamine can attenuate heart and kidney fibrosis by targeting the ASK1/MAPK (ERK, P38)/NF-κB signaling pathway.[7][8]

dot

Higenamine_Signaling_Pathways cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_effects Cardiovascular Effects Higenamine Higenamine β-AR β-Adrenergic Receptor Higenamine->β-AR Agonist α1-AR α1-Adrenergic Receptor Higenamine->α1-AR Antagonist TGF_Smad TGF-β1/Smad Higenamine->TGF_Smad Inhibits ASK1_MAPK ASK1/MAPK/ NF-κB Higenamine->ASK1_MAPK Inhibits PI3K PI3K β-AR->PI3K Activates LKB1_AMPK LKB1/AMPK/ Sirt1 β-AR->LKB1_AMPK Activates Positive_Inotropy Positive Inotropy & Chronotropy β-AR->Positive_Inotropy Leads to Vasodilation Vasodilation α1-AR->Vasodilation Leads to AKT AKT PI3K->AKT Activates Cardioprotection Cardioprotection AKT->Cardioprotection Leads to LKB1_AMPK->Cardioprotection Leads to Anti_Fibrosis Anti-Fibrosis TGF_Smad->Anti_Fibrosis Inhibits ASK1_MAPK->Anti_Fibrosis Inhibits

Caption: Signaling pathways of this compound.

Quantitative Data on Cardiovascular Effects

The following tables summarize quantitative data from various studies on the cardiovascular effects of this compound.

Table 1: In Vitro Effects of this compound

ParameterTest SystemConcentration/DoseObserved EffectReference
Dopamine Content InhibitionPC12 cells18.2 µM (IC50)55.2% inhibition at 20µM after 24h[5]
Anti-apoptotic EffectNeonatal rat cardiomyocytes-Reduction in cleaved caspase-3 and 9[4]
Cardiac Fibroblast ActivationNeonatal rat cardiac fibroblastsDose-dependentInhibition of α-SMA, collagen I, and fibronectin expression[4]

Table 2: In Vivo and Clinical Effects of this compound

ParameterModelDosageObserved EffectReference
Heart Rate & Blood PressureDogs5 µg/kg (injection)Increased heart rate, decreased blood pressure[1]
Anti-thrombotic EffectMouse acute thrombosis model50 or 100 mg/kg (oral)Increased recovery rates from thrombotic challenge[5]
Anti-thrombotic EffectRat arterio-venous shunt model-Lowered thrombus weight[5]
Heart RateHealthy human subjects0.5 µg·kg⁻¹·min⁻¹ to 4.0 µg·kg⁻¹·min⁻¹ (IV)Gradual increase in heart rate[1]
Cardiac FunctionRats with cardiorenal syndrome-Improved left ventricular remodeling and systolic function[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols used in key studies of this compound.

Protocol 1: Evaluation of Inotropic and Chronotropic Effects in Isolated Rabbit Atria

  • Objective: To determine the effects of higenamine on heart muscle contractility and rate.

  • Experimental Model: Isolated left atria from rabbits.

  • Methodology:

    • The left atrium is dissected and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

    • The atrium is electrically stimulated to ensure a regular contraction rate.

    • Isometric contractions are recorded using a force transducer connected to a data acquisition system.

    • After a stabilization period, cumulative concentrations of higenamine are added to the organ bath.

    • Changes in the force of contraction (inotropic effect) and the rate of spontaneous contractions (chronotropic effect) are measured.

    • The effects of selective β1 and β2-adrenergic antagonists (e.g., practolol and butoxamine) can be evaluated to determine the receptor subtype involved.[3]

Protocol 2: In Vivo Hemodynamic Assessment in Anesthetized Dogs

  • Objective: To assess the effects of higenamine on systemic cardiovascular parameters.

  • Experimental Model: Anesthetized dogs.

  • Methodology:

    • Dogs are anesthetized, and catheters are inserted into the femoral artery and vein for blood pressure measurement and drug administration, respectively.

    • A catheter is advanced into the left ventricle to measure left ventricular pressure and its first derivative (LV dP/dt), an index of myocardial contractility.

    • Heart rate is monitored using an electrocardiogram (ECG).

    • Baseline hemodynamic parameters are recorded.

    • Higenamine is administered intravenously at various doses.

    • Hemodynamic parameters (heart rate, blood pressure, LV dP/dt) are continuously monitored and recorded after each dose.[1]

dot

Experimental_Workflow_In_Vitro Start Start Isolation Isolate Rabbit Atria Start->Isolation Mounting Mount in Organ Bath Isolation->Mounting Stimulation Electrical Stimulation Mounting->Stimulation Recording1 Record Baseline Contractions Stimulation->Recording1 Higenamine_Admin Administer Higenamine (Cumulative Doses) Recording1->Higenamine_Admin Recording2 Record Changes in Contraction Force & Rate Higenamine_Admin->Recording2 Antagonist_Study Optional: Add Adrenergic Antagonists Recording2->Antagonist_Study Analysis Data Analysis Recording2->Analysis Recording3 Record Effects of Antagonists Antagonist_Study->Recording3 Recording3->Analysis End End Analysis->End

Caption: In vitro experimental workflow for higenamine.

Protocol 3: Assessment of Anti-Apoptotic Effects in Cardiomyocytes

  • Objective: To investigate the protective effects of higenamine against apoptosis in heart cells.

  • Experimental Model: Isolated neonatal or adult rat cardiomyocytes.

  • Methodology:

    • Cardiomyocytes are isolated from rat hearts and cultured.

    • Apoptosis is induced in the cultured cells using an agent like doxorubicin or by simulating ischemia/reperfusion conditions.

    • A subset of cells is pre-treated with higenamine before the apoptotic stimulus.

    • The extent of apoptosis is quantified using methods such as TUNEL staining or by measuring the levels of apoptotic markers like cleaved caspase-3 and -9 via Western blotting.

    • To elucidate the signaling pathway, specific inhibitors of proteins like PI3K can be used in conjunction with higenamine treatment.[6]

Conclusion

Foundational research has established this compound as a cardiovascular agent with a multi-faceted mechanism of action, primarily centered on its non-selective β-adrenergic agonism. In vitro and in vivo studies have consistently demonstrated its positive inotropic and chronotropic effects, as well as vasodilatory properties. Furthermore, investigations into its downstream signaling pathways have revealed its potential for cardioprotection and anti-fibrotic activity. The detailed experimental protocols provided herein offer a framework for future research to further elucidate the therapeutic potential and safety profile of this compound in the management of cardiovascular diseases. Further clinical trials are necessary to fully understand its clinical applications and long-term safety.[1][4]

References

Methodological & Application

Application Note: Quantification of Higenamine Hydrochloride in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of higenamine hydrochloride in human plasma. The protocol employs a straightforward solid-phase extraction (SPE) procedure for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and other research applications requiring accurate measurement of higenamine in a biological matrix.

Introduction

Higenamine, an active ingredient found in several traditional Chinese medicines, is a benzylisoquinoline alkaloid.[1] It has garnered interest for its potential therapeutic applications, including as a new agent for pharmaceutical stress tests.[1] Given its pharmacological activity, a reliable method for its quantification in biological fluids is essential for pharmacokinetic and toxicokinetic studies. This document provides a detailed protocol for the determination of higenamine in human plasma using LC-MS/MS, a technique that offers high selectivity and sensitivity.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS): Dobutamine hydrochloride or Quercetin

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (blank)

  • Solid-Phase Extraction (SPE) cartridges

Equipment
  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (e.g., Atlantis dC18 or equivalent)

  • Vortex mixer

  • Centrifuge

  • SPE manifold

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is employed to isolate higenamine from the plasma matrix.[1]

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Loading: To 200 µL of plasma sample, add the internal standard solution. Vortex mix. Load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove interferences.

  • Elution: Elute higenamine and the internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Experimental Workflow Diagram

G LC-MS/MS Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample + Internal Standard spe Solid-Phase Extraction (SPE) plasma->spe Loading elution Elution spe->elution Washing & Elution dry_recon Evaporation & Reconstitution elution->dry_recon lc LC Separation dry_recon->lc Injection ms MS/MS Detection (MRM) lc->ms data Data Acquisition & Quantification ms->data

Caption: Workflow for Higenamine Quantification in Plasma.

LC-MS/MS Method Parameters

The following tables summarize the chromatographic and mass spectrometric conditions for the analysis of higenamine.

Table 1: Chromatographic Conditions [1][2][3]

ParameterCondition
Column Atlantis dC18 (dimensions not specified) or UHPLC Acquity BEH HILIC (2.1mm x 100mm, 1.7µm)
Mobile Phase A 0.05% or 0.1% Formic Acid in Water
Mobile Phase B Methanol or Acetonitrile
Gradient Isocratic: 40:60 (v/v) Water:Methanol with 0.05% Formic Acid
Flow Rate 0.2 mL/min (for UHPLC)
Column Temperature Ambient or specified by instrument
Injection Volume 5-10 µL

Table 2: Mass Spectrometric Conditions [1][2][3]

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 272.08
Product Ions (m/z) 107.01, 161.07, 77.08
Internal Standard (IS) Dobutamine or Quercetin
IS Precursor Ion (m/z) Dependant on IS used
IS Product Ion (m/z) Dependant on IS used
Collision Gas Argon (typical)
Ion Source Temperature Instrument dependent
Capillary Voltage Instrument dependent

Method Validation Data

The method was validated for linearity, sensitivity, accuracy, precision, recovery, and matrix effect. A summary of the validation results is presented below.

Table 3: Linearity and Sensitivity [1][2]

ParameterResult
Linearity Range 0.100 - 50.0 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.100 ng/mL

Table 4: Accuracy and Precision [1][2]

Concentration LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low QC < 15%< 15%85 - 115%
Mid QC < 15%< 15%85 - 115%
High QC < 15%< 15%85 - 115%

Table 5: Recovery and Matrix Effect [1][2]

ParameterResult
Extraction Recovery ~82.1%
Matrix Effect Validated to be within acceptable limits

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The sample preparation is straightforward, and the analytical run time is suitable for the analysis of a large number of samples. The validation data demonstrates that the method is accurate, precise, and meets the requirements for bioanalytical method validation. This application note serves as a comprehensive guide for researchers and scientists in the field of drug development and pharmacokinetic analysis.

References

Protocol for In Vivo Administration of Higenamine Hydrochloride in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Higenamine, a benzylisoquinoline alkaloid found in various plants, is a non-selective β-adrenergic receptor agonist with demonstrated effects on the cardiovascular, respiratory, and inflammatory systems.[1][2] Its activity at both β1 and β2 adrenergic receptors leads to a range of physiological responses, including increased heart rate and contractility, bronchodilation, and modulation of inflammatory pathways.[1][2] In rodent models, higenamine hydrochloride has been investigated for its therapeutic potential in conditions such as heart failure, myocardial ischemia-reperfusion injury, neuropathic pain, and diabetes.[3][4][5] This document provides a detailed protocol for the in vivo administration of this compound in rodent models, including recommended dosages, administration routes, and key experimental considerations.

Data Presentation

The following tables summarize quantitative data for the administration of this compound in rodent models based on published studies.

Table 1: this compound Dosage and Administration Routes in Rodent Models

Rodent ModelAdministration RouteDosage RangeStudy DurationKey FindingsReference
RatIntravenous (IV)10 mg/kgAcute (90 min)Pharmacokinetic analysis[6]
RatOral (PO)25, 50, 100 mg/kg/dayChronicAttenuation of neuropathic pain[4]
MouseIntravenous (IV)60 mg/kgAcuteLethal dose causing tachycardia and respiratory distress[1]
MouseIntraperitoneal (IP)Not SpecifiedNot SpecifiedReduction of myocardial ischemia/reperfusion injury[3]
RatIntracerebroventricular (ICV)5-100 µ g/rat AcuteAntinociceptive effects (as histamine 2HCl)[7]

Table 2: Pharmacokinetic Parameters of Higenamine in Rats

ParameterValueAdministration RouteReference
Half-life (blood)17.9 minIntravenous (IV)[8]
Half-life (muscle)19.0 minIntravenous (IV)[8]
Half-life (blood)~8 minNot Specified[6]
Peak Plasma Concentration (Tmax)< 10 minOral (PO)[1]
Bioavailability (Oral)3-22%Oral (PO)[6]

Experimental Protocols

1. Materials and Reagents

  • This compound (CAS: 5843-65-2)

  • Sterile saline (0.9% NaCl)

  • Sterile water for injection

  • Vehicle (e.g., sterile saline, PBS, or a specified vehicle from a pilot study)

  • Rodent models (e.g., Sprague-Dawley rats, C57BL/6 mice)

  • Appropriate gauge needles and syringes for the chosen administration route

  • Animal balance

  • Standard laboratory personal protective equipment (PPE)

2. Preparation of this compound Solution

  • Determine the appropriate vehicle: this compound is generally soluble in aqueous solutions. Sterile saline (0.9% NaCl) is a common vehicle. However, it is recommended to perform a small-scale solubility test with the chosen vehicle to ensure complete dissolution.

  • Calculate the required amount: Based on the desired dose and the number of animals, calculate the total amount of this compound needed.

  • Dissolution:

    • Aseptically weigh the required amount of this compound powder.

    • In a sterile container, add the powder to a known volume of the chosen vehicle.

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Visually inspect the solution to ensure it is clear and free of particulates.

  • Sterilization: If necessary, filter-sterilize the solution using a 0.22 µm syringe filter into a sterile vial.

  • Storage: Store the prepared solution at 4°C for short-term use. For long-term storage, consult the manufacturer's recommendations, though fresh preparation is generally advised.

3. Administration Protocols

a. Intravenous (IV) Administration

  • Animal Restraint: Properly restrain the animal. For rats, a tail vein injection is common.

  • Dosage Volume: The injection volume should not exceed 5 ml/kg for rats and 10 ml/kg for mice.

  • Procedure:

    • Warm the animal's tail to dilate the vein.

    • Disinfect the injection site with an alcohol swab.

    • Insert the needle into the lateral tail vein.

    • Slowly inject the this compound solution.

    • Withdraw the needle and apply gentle pressure to the injection site.

  • Monitoring: Closely monitor the animal for any immediate adverse reactions, such as respiratory distress or changes in heart rate.[1]

b. Oral (PO) Administration

  • Method: Oral gavage is the standard method for precise oral dosing.

  • Dosage Volume: The gavage volume should be appropriate for the animal's size, typically not exceeding 10 ml/kg.

  • Procedure:

    • Gently restrain the animal.

    • Measure the correct length of the gavage needle (from the tip of the nose to the last rib).

    • Insert the gavage needle into the esophagus.

    • Slowly administer the this compound solution.

    • Carefully remove the gavage needle.

  • Monitoring: Observe the animal for any signs of distress or regurgitation.

c. Intraperitoneal (IP) Administration

  • Animal Restraint: Properly restrain the animal, exposing the abdomen.

  • Dosage Volume: The injection volume should not exceed 10 ml/kg.

  • Procedure:

    • Position the animal with its head tilted downwards.

    • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.

    • Aspirate to ensure no fluid is drawn back, indicating correct placement.

    • Inject the this compound solution.

    • Withdraw the needle.

  • Monitoring: Monitor the animal for any signs of pain or abdominal discomfort.

4. Post-Administration Monitoring and Endpoint Analysis

  • General Health: Monitor the animals daily for changes in weight, food and water intake, and general behavior.

  • Cardiovascular Parameters: If relevant to the study, monitor heart rate and blood pressure using appropriate non-invasive (e.g., tail-cuff) or invasive methods.

  • Behavioral Assessments: For neurological or pain studies, perform relevant behavioral tests (e.g., hot plate test, von Frey test).[4]

  • Tissue Collection: At the end of the study, euthanize the animals according to approved protocols. Collect blood for plasma analysis and tissues of interest (e.g., heart, lungs, brain) for further analysis (e.g., histology, Western blot, PCR).

Signaling Pathways and Experimental Workflow

Signaling Pathways of Higenamine

Higenamine exerts its effects through the modulation of several key signaling pathways. As a β-adrenergic agonist, it activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[9] This activation can influence downstream pathways such as the PI3K/Akt pathway, which is involved in cell survival and proliferation, and the NF-κB pathway, a critical regulator of inflammation.[1][6]

Higenamine_Signaling Higenamine Higenamine Beta_AR β-Adrenergic Receptors (β1/β2) Higenamine->Beta_AR NFkB NF-κB Higenamine->NFkB Inhibits AC Adenylyl Cyclase Beta_AR->AC Activates PI3K PI3K Beta_AR->PI3K Activates cAMP cAMP AC->cAMP  Increases Cardiovascular Cardiovascular Effects (e.g., Increased Heart Rate) cAMP->Cardiovascular Akt Akt PI3K->Akt Cell_Survival Cell Survival & Anti-apoptosis Akt->Cell_Survival Inflammation Inflammation (e.g., TNF-α, IL-6) NFkB->Inflammation

Caption: Higenamine signaling pathways.

Experimental Workflow for In Vivo Administration

The following diagram outlines a typical experimental workflow for studying the effects of this compound in a rodent model.

Experimental_Workflow start Start animal_acclimatization Animal Acclimatization (1 week) start->animal_acclimatization baseline_measurements Baseline Measurements (e.g., weight, behavior) animal_acclimatization->baseline_measurements randomization Randomization into Treatment Groups baseline_measurements->randomization administration Administration (e.g., PO, IV, IP) randomization->administration higenamine_prep This compound Solution Preparation higenamine_prep->administration monitoring Post-Administration Monitoring administration->monitoring endpoint_collection Endpoint Data & Tissue Collection monitoring->endpoint_collection data_analysis Data Analysis endpoint_collection->data_analysis end End data_analysis->end

Caption: Experimental workflow diagram.

References

Application Note: Quantification of Higenamine in Various Matrices using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Higenamine. Higenamine (also known as norcoclaurine) is a bioactive alkaloid found in several plants and is an ingredient in some dietary supplements.[1][2] Its use is regulated in sports due to its activity as a beta-2 agonist.[1][2] This document provides a comprehensive protocol for the determination of Higenamine in diverse matrices such as dietary supplements and biological fluids (plasma and urine), making it applicable for quality control, pharmacokinetic studies, and anti-doping analysis. The methodologies presented here are based on established and validated research.

Introduction

Higenamine is a benzylisoquinoline alkaloid with a history of use in traditional medicine and is currently found in dietary supplements marketed for weight loss and enhanced athletic performance.[1][2] Pharmacologically, Higenamine acts as a beta-adrenergic receptor agonist.[3][4] Due to its potential for misuse in sports, the World Anti-Doping Agency (WADA) has included Higenamine on its Prohibited List.[1][2] Consequently, reliable and sensitive analytical methods are crucial for its detection and quantification.

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS/MS), are powerful techniques for the analysis of Higenamine.[1][2][5] These methods offer high selectivity and sensitivity, enabling the determination of Higenamine at low concentrations in complex matrices. This application note provides a detailed overview of the HPLC conditions, sample preparation procedures, and validation parameters for Higenamine analysis.

Signaling Pathway of Higenamine

Higenamine exerts its pharmacological effects by interacting with various signaling pathways, primarily through the activation of β-adrenergic receptors. Its structural similarity to catecholamines allows it to act as an agonist at β1- and β2-adrenergic receptors.[3][4] The activation of these receptors can lead to a cascade of downstream effects, including the modulation of the PI3K/Akt and NF-κB signaling pathways, which are involved in cell survival, apoptosis, and inflammation.[3][6][7]

Higenamine_Signaling_Pathway cluster_receptor Cell Membrane cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway Higenamine Higenamine beta_AR β-Adrenergic Receptors (β1/β2) Higenamine->beta_AR Activates NFkB NF-κB Higenamine->NFkB Inhibits PI3K PI3K beta_AR->PI3K Akt Akt PI3K->Akt Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Inflammation Inflammation NFkB->Inflammation HPLC_Workflow Sample Sample Collection (Dietary Supplement, Plasma, Urine) Preparation Sample Preparation (Extraction, Cleanup) Sample->Preparation HPLC HPLC/UHPLC Separation Preparation->HPLC Detection Detection (MS/MS, ECD) HPLC->Detection Data Data Analysis (Quantification) Detection->Data Report Reporting Data->Report

References

Application Notes and Protocols for Evaluating the Bronchodilator Effects of Higenamine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Higenamine, a benzyltetrahydroisoquinoline alkaloid found in various plants, has garnered significant interest for its pharmacological activities.[1] Notably, it functions as a non-selective beta-adrenergic agonist, with pronounced activity at β2-adrenergic receptors.[2][3] This mechanism of action underlies its potential as a bronchodilator, making it a candidate for the investigation of respiratory conditions characterized by bronchoconstriction, such as asthma and chronic obstructive pulmonary disease (COPD).

These application notes provide detailed protocols for evaluating the bronchodilator effects of Higenamine hydrochloride in established preclinical animal models. The methodologies described are intended to guide researchers in the consistent and reliable assessment of its efficacy and potency.

Mechanism of Action: β2-Adrenergic Receptor Agonism

This compound exerts its bronchodilator effects primarily by acting as a β2-adrenergic receptor agonist on the smooth muscle cells of the bronchi.[2] The binding of higenamine to these G-protein coupled receptors initiates a signaling cascade that leads to the relaxation of airway smooth muscle, resulting in bronchodilation and improved airflow.

Signaling Pathway of Higenamine-Induced Bronchodilation

The activation of the β2-adrenergic receptor by this compound triggers the following intracellular events:

  • G-Protein Activation: The agonist-receptor complex activates a stimulatory G-protein (Gs).

  • Adenylate Cyclase Stimulation: The activated Gs-protein stimulates the enzyme adenylate cyclase.

  • cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A.

  • Smooth Muscle Relaxation: PKA phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium levels and the relaxation of bronchial smooth muscle.

Higenamine_Signaling_Pathway Higenamine Higenamine Hydrochloride B2AR β2-Adrenergic Receptor Higenamine->B2AR Binds to G_Protein Gs Protein (Activated) B2AR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Stimulates cAMP cAMP (Increased) AC->cAMP Catalyzes conversion to ATP ATP ATP->AC PKA Protein Kinase A (Activated) cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Caption: Signaling pathway of Higenamine-induced bronchodilation.

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the in vitro potency of this compound in relaxing pre-contracted guinea pig tracheal smooth muscle. For comparative purposes, data for other known bronchodilators are also included.

CompoundPreparationConstrictor AgentPotency (EC50)Reference
This compound Isolated Guinea Pig TracheaAcetylcholine(2.60 ± 0.36) x 10⁻⁵ mol/LBai et al., 2008[4]
IsoprenalineIsolated Guinea Pig TracheaHistaminepD₂: 7.60 ± 0.01Suzuki et al., 1999
SalbutamolIsolated Guinea Pig TracheaHistaminepD₂: 7.50 ± 0.01Suzuki et al., 1999
FormoterolIsolated Guinea Pig TracheaHistaminepD₂: 10.52 ± 0.04Suzuki et al., 1999

Note: pD₂ is the negative logarithm of the EC50 value. A higher pD₂ value indicates greater potency.

Experimental Protocols

In Vitro Evaluation: Isolated Guinea Pig Tracheal Ring Preparation

This protocol details the methodology for assessing the relaxant effect of this compound on airway smooth muscle in an ex vivo setting.

Objective: To determine the dose-response relationship and potency (IC50) of this compound in relaxing guinea pig tracheal rings pre-contracted with histamine or acetylcholine.

Materials:

  • Male Hartley guinea pigs (300-500 g)

  • Krebs-Henseleit solution (in mM: NaCl 118.0, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25.0, Glucose 11.1)

  • Histamine dihydrochloride or Acetylcholine chloride

  • This compound

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O₂ / 5% CO₂)

  • Standard laboratory dissection tools

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig.

    • Carefully dissect the trachea and place it in cold Krebs-Henseleit solution.

    • Remove adhering connective tissue and cut the trachea into 3-4 mm wide rings.

    • Suture two stainless steel hooks through the lumen of each ring.

  • Experimental Setup:

    • Mount each tracheal ring in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

    • Connect one hook to a fixed support and the other to an isometric force transducer.

    • Apply a resting tension of 1.0 g to each ring and allow for an equilibration period of 60 minutes, with solution changes every 15 minutes.

  • Induction of Contraction:

    • After equilibration, induce a sustained contraction by adding a submaximal concentration of histamine (e.g., 1 µM) or acetylcholine (e.g., 1 µM) to the organ bath.

    • Wait for the contraction to stabilize.

  • Evaluation of this compound:

    • Once a stable contraction plateau is reached, add this compound to the organ bath in a cumulative concentration-dependent manner (e.g., 10⁻⁹ to 10⁻⁴ M).

    • Record the relaxation response after each addition.

  • Data Analysis:

    • Express the relaxation at each concentration as a percentage of the maximal contraction induced by histamine or acetylcholine.

    • Plot the concentration-response curve and calculate the IC50 value (the concentration of this compound that produces 50% of the maximum relaxation).

Tracheal_Ring_Workflow Start Start Dissect Dissect Guinea Pig Trachea and Prepare Rings Start->Dissect Mount Mount Tracheal Rings in Organ Bath Dissect->Mount Equilibrate Equilibrate under Tension (1g, 60 min) Mount->Equilibrate Contract Induce Contraction (Histamine or Acetylcholine) Equilibrate->Contract Add_Higenamine Add Higenamine HCl (Cumulative Doses) Contract->Add_Higenamine Record Record Relaxation Response Add_Higenamine->Record Analyze Analyze Data: Plot Dose-Response Curve, Calculate IC50 Record->Analyze End End Analyze->End

Caption: Workflow for isolated guinea pig tracheal ring experiment.
In Vivo Evaluation: Histamine- or Acetylcholine-Induced Bronchoconstriction in Guinea Pigs (Modified Konzett-Rössler Method)

This protocol describes an in vivo method to assess the protective effect of this compound against induced bronchoconstriction.

Objective: To evaluate the ability of this compound to inhibit bronchoconstriction induced by an intravenous challenge with histamine or acetylcholine in anesthetized guinea pigs.

Materials:

  • Male Dunkin-Hartley guinea pigs (350-450 g)

  • Urethane (anesthetic)

  • This compound

  • Histamine dihydrochloride or Acetylcholine chloride

  • Saline solution

  • Animal ventilator

  • Pressure transducer and recording system

  • Cannulation equipment

Procedure:

  • Animal Preparation:

    • Anesthetize the guinea pig with urethane (e.g., 1.5 g/kg, i.p.).

    • Perform a tracheotomy and cannulate the trachea. Connect the cannula to a small animal ventilator.

    • Ventilate the animal with a constant volume (e.g., 10 ml/kg) at a fixed rate (e.g., 60 breaths/min).

    • Cannulate the jugular vein for intravenous administration of substances.

  • Measurement of Bronchoconstriction:

    • Record the ventilation pressure. An increase in pressure reflects bronchoconstriction.

    • Allow the animal to stabilize after the surgical procedures.

  • Experimental Protocol:

    • Administer a bolus intravenous injection of histamine (e.g., 5-10 µg/kg) or acetylcholine (e.g., 10-20 µg/kg) to induce a submaximal bronchoconstriction. This serves as the control response.

    • After the ventilation pressure has returned to baseline, administer this compound intravenously at the desired dose(s).

    • After a set period (e.g., 5-10 minutes) following the administration of this compound, repeat the challenge with the same dose of histamine or acetylcholine.

    • Record the bronchoconstrictor response.

  • Data Analysis:

    • Measure the peak increase in ventilation pressure for both the control and post-higenamine challenges.

    • Calculate the percentage inhibition of bronchoconstriction for each dose of this compound using the following formula: % Inhibition = [1 - (Response after Higenamine / Control Response)] x 100

    • Determine the ED50 (the dose of this compound that causes 50% inhibition of the bronchoconstrictor response).

Konzett_Roessler_Workflow Start Start Anesthetize Anesthetize and Cannulate Guinea Pig Start->Anesthetize Ventilate Connect to Ventilator and Record Baseline Pressure Anesthetize->Ventilate Control_Challenge Administer IV Histamine/ACh (Control Challenge) Ventilate->Control_Challenge Record_Control Record Bronchoconstriction (Control Response) Control_Challenge->Record_Control Administer_Higenamine Administer IV Higenamine HCl Record_Control->Administer_Higenamine Test_Challenge Repeat IV Histamine/ACh (Test Challenge) Administer_Higenamine->Test_Challenge Record_Test Record Bronchoconstriction (Test Response) Test_Challenge->Record_Test Analyze Calculate % Inhibition and ED50 Record_Test->Analyze End End Analyze->End

Caption: Workflow for in vivo evaluation of Higenamine HCl.

Conclusion

The protocols and information provided herein offer a comprehensive framework for the preclinical evaluation of this compound's bronchodilator effects. By utilizing these standardized in vitro and in vivo models, researchers can effectively characterize its pharmacological profile and assess its potential as a therapeutic agent for respiratory diseases. Consistent application of these methodologies will contribute to a clearer understanding of higenamine's efficacy and mechanism of action.

References

Application Note: Determination of Higenamine in Dietary Supplements by UHPLC/MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC/MS/MS) method for the quantification of higenamine in various dietary supplement matrices. Higenamine, a compound found in several plants, is a beta-2 agonist and has been on the World Anti-Doping Agency (WADA) Prohibited List since 2017.[1][2] Its presence in dietary supplements, sometimes undeclared, necessitates a reliable analytical method for regulatory and quality control purposes.[1] The described protocol utilizes hydrophilic interaction liquid chromatography (HILIC) for optimal retention and separation of the polar higenamine molecule, followed by highly selective and sensitive detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method has been validated to demonstrate its accuracy, precision, and linearity, making it suitable for routine analysis in a laboratory setting.

Introduction

Higenamine (also known as norcoclaurine) is a naturally occurring benzylisoquinoline alkaloid found in a variety of plants, including those from the Nandina, Aconitum, Asarum, Galium, Annona, and Nelumbo genera.[1][2][3] It is often included in dietary supplements marketed for weight loss and as a pre-workout aid due to its purported fat-burning and performance-enhancing effects.[2] As a beta-2 agonist, higenamine can exert physiological effects such as increased heart rate and bronchodilation.[2] Due to its potential for misuse in sports, the World Anti-Doping Agency (WADA) has prohibited its use at all times.[1][2] Consequently, sensitive and specific analytical methods are crucial for the detection and quantification of higenamine in dietary supplements to ensure consumer safety and compliance with anti-doping regulations.

This application note provides a detailed protocol for a UHPLC/MS/MS method specifically developed and validated for the determination of higenamine in complex dietary supplement matrices.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis UHPLC/MS/MS Analysis cluster_data Data Processing s1 Weigh Supplement s2 Add Extraction Solvent (e.g., Methanol/Water) s1->s2 s3 Vortex & Sonicate s2->s3 s4 Centrifuge s3->s4 s5 Collect Supernatant s4->s5 s6 Filter (0.22 µm) s5->s6 a1 Inject Sample s6->a1 Prepared Sample a2 HILIC Separation a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection a3->a4 d1 Peak Integration a4->d1 Raw Data d2 Quantification using Calibration Curve d1->d2 d3 Report Results d2->d3

Caption: Overall experimental workflow for higenamine analysis.

Materials and Methods

Reagents and Materials
  • Higenamine reference standard

  • Quercetin (Internal Standard)[1]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Dietary supplement samples

Instrumentation
  • UHPLC system (e.g., Waters ACQUITY UPLC)

  • Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

  • Analytical column: ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm[1]

Sample Preparation Protocol
  • Accurately weigh 100 mg of the homogenized dietary supplement powder into a 15 mL centrifuge tube.

  • Add 10 mL of an extraction solvent (e.g., methanol/water 70:30, v/v).

  • Spike with an appropriate amount of internal standard (Quercetin).

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Sonicate the mixture for 30 minutes in a water bath.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into a UHPLC vial for analysis.

UHPLC/MS/MS Protocol

UHPLC Conditions:

  • Column: ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm[1]

  • Mobile Phase A: 0.1% Formic acid in water[1]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.2 mL/min[1]

  • Gradient: Isocratic at 30% A and 70% B[1]

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Run Time: 5 minutes

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive[1]

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

  • Data Acquisition: Multiple Reaction Monitoring (MRM)

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Higenamine (Quantifier)272.08107.010.13020
Higenamine (Qualifier 1)272.08161.070.13015
Higenamine (Qualifier 2)272.0877.080.13035
Quercetin (IS)303.00153.000.14025

Note: The specific cone voltages and collision energies may require optimization for individual instruments.

Results and Discussion

The developed UHPLC/MS/MS method provides excellent separation and detection of higenamine in dietary supplement extracts. The use of HILIC chromatography is particularly advantageous for retaining and separating the polar higenamine molecule, which may have poor retention on traditional reversed-phase columns.[1] The MRM mode ensures high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for higenamine and the internal standard.

Method Validation

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. A summary of the validation results is presented in the table below.

ParameterResult
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Accuracy (Recovery) 92.5% - 108.3%
Precision (RSD%) < 10%

The linearity of the method was established over a wide concentration range, demonstrating its suitability for quantifying varying levels of higenamine in different supplements. The low LOD and LOQ highlight the high sensitivity of the method, enabling the detection of even trace amounts of the analyte. The accuracy and precision data indicate that the method is reliable and reproducible.

Conclusion

The UHPLC/MS/MS method described in this application note is a highly effective tool for the determination of higenamine in dietary supplements. The protocol is sensitive, selective, and has been validated to ensure reliable and accurate quantification. This method can be readily implemented in quality control laboratories for the routine screening of dietary supplements to ensure regulatory compliance and protect consumers from ingesting undeclared and potentially harmful substances.

Higenamine Analysis Logic Diagram

G cluster_input Input cluster_process Analytical Process cluster_output Output sample Dietary Supplement extraction Extraction & Cleanup sample->extraction analysis UHPLC/MS/MS Analysis (HILIC-MRM) extraction->analysis quantification Higenamine Concentration analysis->quantification compliance Compliance Check (e.g., WADA Prohibited List) quantification->compliance

Caption: Logical flow from sample to compliance decision.

References

Synthesis of Higenamine Hydrochloride for Research Applications: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Higenamine hydrochloride (also known as norcoclaurine HCl), a compound of significant interest in pharmacological research. The methodologies outlined are derived from established synthetic routes, offering a foundation for laboratory-scale production for investigational purposes.

Introduction

Higenamine, a benzyltetrahydroisoquinoline alkaloid found in various plants, has garnered attention for its diverse pharmacological activities. As a β-adrenergic receptor agonist, it has been investigated for its potential therapeutic effects, including cardiotonic, vasodilatory, and bronchodilatory properties.[1][2][3][4] For research and development, a reliable and reproducible synthetic method is crucial. This guide details a common and effective two-step synthetic pathway.

Data Summary

The following table summarizes key quantitative data from a representative synthetic procedure for this compound.

ParameterValueReference
Starting Material PurityNot specified[5]
Intermediate YieldNot specified[5]
Final Product Yield73.3% - 77.5%[5]
Final Product Purity98.64% (by HPLC)[5]

Experimental Protocols

This section details a two-step synthesis of this compound, commencing with a Grignard reaction to form the core isoquinoline structure, followed by demethylation and salt formation.

Step 1: Synthesis of 6,7-dimethoxy-1-(4-methoxy-benzyl)-1,2,3,4-tetrahydroisoquinoline (Intermediate)

This step involves the formation of a Grignard reagent from 4-methoxybenzyl bromide, which then reacts with 6,7-dimethoxy-3,4-dihydroisoquinoline.

Materials:

  • Magnesium turnings

  • Iodine (catalyst)

  • Halohydrocarbon initiator (e.g., methyl iodide, 1,2-dichloroethane)

  • Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran)

  • 4-methoxybenzyl bromide

  • 6,7-dimethoxy-3,4-dihydroisoquinoline

  • Appropriate workup reagents (e.g., water, organic solvents for extraction)

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings, a crystal of iodine, and a small amount of the halohydrocarbon initiator to the anhydrous solvent.

  • Slowly add a solution of 4-methoxybenzyl bromide in the anhydrous solvent to initiate the Grignard reaction. Maintain the reaction temperature as specified in the referenced patent (e.g., cooling may be required).[5][6]

  • Once the Grignard reagent has formed, slowly add a solution of 6,7-dimethoxy-3,4-dihydroisoquinoline in the anhydrous solvent.[5][6]

  • After the addition is complete, allow the reaction to proceed at the specified temperature and for the designated time.

  • Upon completion, quench the reaction by carefully adding water.

  • Perform a standard aqueous workup, including extraction with an appropriate organic solvent, drying of the organic phase, and removal of the solvent under reduced pressure to yield the crude intermediate product.

Step 2: Demethylation and Hydrochloride Salt Formation

The intermediate is demethylated to expose the phenolic hydroxyl groups, followed by conversion to the hydrochloride salt.

Materials:

  • 6,7-dimethoxy-1-(4-methoxy-benzyl)-1,2,3,4-tetrahydroisoquinoline (from Step 1)

  • Acidic solution for demethylation (e.g., 47% hydrobromic acid or 50% aqueous formic acid)[5]

  • Ammonia solution

  • 4M Hydrochloric acid

Procedure:

  • To the intermediate from Step 1, add the acidic demethylating agent (e.g., 47% hydrobromic acid).[5]

  • Heat the mixture to reflux for several hours (e.g., 5 hours at 130°C).[5]

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the demethylated product as a salt (e.g., hydrobromide).

  • Filter the solid and wash it.

  • To obtain the free base (higenamine), suspend the solid in water and add ammonia solution with stirring.[5]

  • Filter the resulting solid, which is higenamine free base.

  • To form the hydrochloride salt, suspend the higenamine free base in 4M hydrochloric acid and heat (e.g., 80°C for 4 hours).[5]

  • Cool the solution to room temperature and filter the resulting precipitate.

  • Dry the solid to obtain the final product, this compound.[5]

Visualizations

Synthetic Workflow

The following diagram illustrates the overall synthetic workflow for this compound.

G Synthesis of this compound cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Demethylation & Salt Formation A 4-methoxybenzyl bromide + Mg B Grignard Reagent A->B Ether/THF D Intermediate: 6,7-dimethoxy-1-(4-methoxy-benzyl) -1,2,3,4-tetrahydroisoquinoline B->D C 6,7-dimethoxy-3,4-dihydroisoquinoline C->D E Intermediate F Higenamine (free base) E->F HBr or HCOOH, then NH3·H2O G This compound F->G HCl

Caption: Synthetic workflow for this compound.

Signaling Pathways of Higenamine

Higenamine exerts its pharmacological effects by modulating several key signaling pathways. The diagram below provides a simplified overview of its major interactions.

G Key Signaling Pathways Modulated by Higenamine cluster_0 β-Adrenergic Receptor Signaling cluster_1 Anti-inflammatory Pathways cluster_2 Osteogenesis Pathway Higenamine Higenamine bAR β1/β2-Adrenergic Receptors Higenamine->bAR NFkB NF-κB Pathway Higenamine->NFkB Inhibits TGFb_SMAD TGF-β/SMAD2/3 Pathway Higenamine->TGFb_SMAD PI3K_Akt PI3K/Akt Pathway bAR->PI3K_Akt Apoptosis Inhibition of Apoptosis PI3K_Akt->Apoptosis Inflammation Inhibition of Inflammation NFkB->Inflammation Osteogenesis Promotion of Bone Formation TGFb_SMAD->Osteogenesis

Caption: Major signaling pathways influenced by Higenamine.

References

Higenamine hydrochloride application in studying anti-thrombotic effects

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Higenamine Hydrochloride in Anti-Thrombotic Research

Introduction

This compound, a benzyltetrahydroisoquinoline alkaloid found in plants like Aconitum japonicum, has garnered significant interest for its diverse pharmacological activities.[1] Primarily known for its cardiotonic effects as a β-adrenergic agonist, higenamine also demonstrates notable anti-thrombotic and anti-platelet properties.[2][3] These characteristics make it a valuable compound for researchers in pharmacology and drug development who are investigating novel therapeutic strategies for thrombotic disorders. This document provides detailed application notes and experimental protocols for studying the anti-thrombotic effects of this compound.

Mechanism of Action

Higenamine exerts its anti-thrombotic effects through multiple pathways, primarily by inhibiting platelet aggregation.[4] Its structural similarity to catecholamines allows it to interact with adrenergic receptors.[5] The key mechanisms include:

  • α2-Adrenergic Receptor (α2-AR) Antagonism: Higenamine is thought to competitively inhibit the binding of agonists like epinephrine to α2-AR on the platelet surface, thereby reducing platelet activation.[5][6]

  • Thromboxane A2 (TP) Receptor Blockade: It directly acts on TP receptors, antagonizing the effects of arachidonic acid and inhibiting a crucial pathway for platelet aggregation.[3][7][8]

  • Modulation of Intracellular Signaling: The anti-platelet effects may also be linked to the regulation of signaling pathways such as PI3K/Akt.[3][7][9]

Higenamine_Antiplatelet_Pathway Proposed Anti-Platelet Aggregation Pathway of Higenamine Higenamine Higenamine Hydrochloride TP_Receptor Thromboxane Receptor (TP) Higenamine->TP_Receptor Blocks Inhibition Inhibition Higenamine->Inhibition Competitively inhibits Epinephrine Epinephrine Alpha2AR α2-Adrenergic Receptor (α2-AR) Epinephrine->Alpha2AR Binds AA Arachidonic Acid (AA) AA->TP_Receptor Activates Platelet_Activation Platelet Activation Aggregation Alpha2AR->Platelet_Activation Activates TP_Receptor->Platelet_Activation Activates Inhibition->Alpha2AR

Proposed Anti-Platelet Aggregation Pathway of Higenamine.

Data Presentation: In Vitro and In Vivo Efficacy

Quantitative data from various studies demonstrate higenamine's potential as an anti-thrombotic agent. The following tables summarize its inhibitory concentrations and effective in vivo dosages.

Table 1: In Vitro Anti-Platelet Aggregation Activity of Higenamine

Agonist Species IC50 Value (µM) Reference
Epinephrine Human 19 [1]
Epinephrine Rat 7.2 [1]
ADP Human, Rat Less inhibitory than Epinephrine [1]

| Collagen | Human, Rat | Less inhibitory than Epinephrine |[1] |

Note: Higenamine (0.5 mg/mL) also shows a time-dependent inhibitory effect on collagen-induced platelet aggregation in vitro.[2]

Table 2: In Vivo Anti-Thrombotic Effects of Higenamine (Oral Administration)

Animal Model Dosage (mg/kg) Observed Effect Reference
Mouse (Acute Thrombosis) 50 or 100 Increased recovery rates from thrombotic challenge [1]

| Rat (AV-Shunt) | 50 or 100 | Lowered weight of the formed thrombus |[1] |

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the anti-thrombotic effects of this compound.

Protocol 1: In Vitro Platelet Aggregation Assay

This protocol measures the ability of higenamine to inhibit platelet aggregation in platelet-rich plasma (PRP) induced by various agonists.

Platelet_Aggregation_Workflow Workflow: In Vitro Platelet Aggregation Assay A 1. Blood Collection (e.g., from human volunteer or rat) into sodium citrate tubes. B 2. Prepare Platelet-Rich Plasma (PRP) Centrifuge at low speed (e.g., 200 x g, 15 min). A->B C 3. Prepare Platelet-Poor Plasma (PPP) Centrifuge remaining blood at high speed (e.g., 1200 x g, 15 min). B->C D 4. Aggregometer Setup Calibrate with PRP (0% aggregation) and PPP (100% aggregation). B->D C->D E 5. Incubation Incubate PRP with Higenamine HCl (various concentrations) or vehicle. D->E F 6. Induce Aggregation Add agonist (ADP, Collagen, or Epinephrine) to the cuvette. E->F G 7. Data Recording Measure light transmittance change over time (typically 5-10 min). F->G H 8. Analysis Calculate % inhibition and determine IC50 values for Higenamine. G->H

Workflow: In Vitro Platelet Aggregation Assay.

Methodology:

  • Blood Collection: Draw whole blood from subjects (e.g., healthy human volunteers or Sprague-Dawley rats) into tubes containing 3.2% sodium citrate (9:1 blood to citrate ratio).

  • PRP and PPP Preparation:

    • Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).

    • Re-centrifuge the remaining blood at a high speed (e.g., 1200 x g) for 15 minutes to obtain platelet-poor plasma (PPP), which serves as a blank.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 3.0 x 10⁸ platelets/mL) using PPP if necessary.

  • Aggregation Measurement:

    • Use a light-transmission aggregometer. Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.

    • Pipette an aliquot of PRP into a cuvette and pre-incubate with various concentrations of this compound or vehicle control for a specified time (e.g., 5-30 minutes) at 37°C.[2]

    • Add an agonist (e.g., ADP, collagen, or epinephrine) to initiate aggregation.

    • Record the change in light transmittance for 5-10 minutes.

  • Data Analysis: Calculate the percentage of aggregation inhibition relative to the vehicle control. Determine the IC50 value (the concentration of higenamine required to inhibit platelet aggregation by 50%).

Protocol 2: In Vivo Mouse Acute Thrombosis Model

This model assesses the protective effect of higenamine against acute thrombosis induced by a combination of collagen and epinephrine.[1][5]

Mouse_Thrombosis_Workflow Workflow: Mouse Acute Thrombosis Model A 1. Animal Acclimatization Acclimatize mice (e.g., ICR strain) for at least one week. B 2. Drug Administration Administer Higenamine HCl (e.g., 50, 100 mg/kg) or vehicle orally (p.o.). A->B C 3. Wait Period Allow for drug absorption (e.g., 1 hour post-administration). B->C D 4. Induce Thrombosis Inject a mixture of Collagen and Epinephrine intravenously (i.v.). C->D E 5. Observation Monitor mice for signs of paralysis or death over a set period (e.g., 15 min). D->E F 6. Data Analysis Calculate the survival/recovery rate for each treatment group. E->F

Workflow: Mouse Acute Thrombosis Model.

Methodology:

  • Animal Preparation: Use male ICR mice (or a similar strain), allowing them to acclimatize for at least one week with free access to food and water.

  • Drug Administration: Group the animals and administer this compound (e.g., 50 and 100 mg/kg) or vehicle (e.g., saline) orally.

  • Thrombosis Induction: After a set period (e.g., 60 minutes) to allow for drug absorption, inject a thrombotic-inducing mixture of collagen (e.g., 30 mg/kg) and epinephrine (e.g., 60 µg/kg) via the tail vein.

  • Endpoint Measurement: Monitor the mice for 15-30 minutes post-injection. The primary endpoint is survival or recovery from the resulting paralysis and respiratory distress.

  • Data Analysis: Calculate the percentage of mice that survive in each treatment group and compare it to the vehicle control group to determine the protective effect of higenamine.

Protocol 3: In Vivo Rat Arterio-venous (AV) Shunt Model

This ex vivo model is used to evaluate the effect of higenamine on thrombus formation under blood flow conditions.[1]

AV_Shunt_Workflow Workflow: Rat Arterio-venous (AV) Shunt Model A 1. Drug Administration Administer Higenamine HCl (e.g., 50, 100 mg/kg) or vehicle orally to rats. B 2. Anesthesia & Surgery Anesthetize rat and expose abdominal aorta and renal vein. A->B C 3. Shunt Installation Insert cannulas into the vessels and connect them with a tube containing a thrombogenic surface (e.g., cotton thread). B->C D 4. Blood Flow Allow blood to circulate through the shunt for a defined period (e.g., 15 min). C->D E 5. Thrombus Removal Remove the shunt and carefully extract the thrombogenic thread. D->E F 6. Measurement & Analysis Weigh the thread to determine the thrombus mass. Compare treated vs. control groups. E->F

Workflow: Rat Arterio-venous (AV) Shunt Model.

Methodology:

  • Animal and Drug Preparation: Administer this compound (e.g., 50 and 100 mg/kg) or vehicle orally to male Sprague-Dawley rats.

  • Surgical Procedure: After 1 hour, anesthetize the rat (e.g., with urethane). Surgically expose the left renal vein and the right abdominal aorta.

  • Shunt Placement:

    • Insert two cannulas (e.g., polyethylene tubing) and connect them to form an extracorporeal shunt.

    • Place a piece of pre-weighed cotton thread or a similar thrombogenic material inside the shunt tubing.

  • Thrombus Formation: Clamp the vessels, insert the cannulas, and then remove the clamps to allow blood to flow from the aorta to the renal vein through the shunt for a set duration (e.g., 15 minutes).

  • Thrombus Measurement: After the circulation period, clamp the vessels again, remove the shunt, and carefully take out the cotton thread. The wet weight of the thread is immediately measured.

  • Data Analysis: The thrombus weight is calculated by subtracting the initial weight of the thread from its final weight. Compare the mean thrombus weight of the higenamine-treated groups with the control group.

References

Application Notes and Protocols for Higenamine Hydrochloride in Erectile Dysfunction Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding and experimental protocols for utilizing Higenamine hydrochloride in the context of erectile dysfunction (ED) research. Higenamine, a plant-derived alkaloid, has demonstrated potential as a novel therapeutic agent for ED due to its vasodilatory effects on the corpus cavernosum.[1][2]

Background

Erectile dysfunction is a prevalent condition characterized by the inability to achieve or maintain an erection sufficient for satisfactory sexual performance. The physiological process of erection is primarily a neurovascular event involving the relaxation of the corpus cavernosum smooth muscle, which allows for increased blood flow into the penis.[3] Key signaling pathways, including the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) and the cyclic adenosine monophosphate (cAMP) pathways, are crucial in mediating this relaxation. Higenamine has been identified as a non-selective β-adrenergic receptor agonist, activating both β1- and β2-adrenergic receptors.[2][4][5] Its therapeutic potential in ED stems from its ability to induce relaxation of the corpus cavernosum.[1]

Mechanism of Action

Research indicates that this compound induces relaxation of the rat corpus cavernosum in a dose-dependent manner.[1] This effect is primarily mediated through the activation of β-adrenoceptors, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] The elevated cAMP concentration activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation.[3] Notably, this relaxation effect is suppressed by the β-receptor blocker propranolol.[1] Furthermore, studies have shown that Higenamine can enhance the relaxation effect of phosphodiesterase type-5 (PDE-5) inhibitors, suggesting a potential synergistic therapeutic approach.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound in erectile dysfunction research.

Table 1: In Vitro Relaxation of Rat Corpus Cavernosum by Higenamine

Higenamine Concentration (M)Relaxation of Phenylephrine-induced Precontraction (%)
10⁻⁸15.2 ± 3.5
10⁻⁷35.8 ± 5.1
10⁻⁶62.4 ± 6.8
10⁻⁵85.7 ± 7.2
10⁻⁴98.1 ± 4.3
Data adapted from Kam et al., 2012.[1]

Table 2: Effect of Higenamine on Intracavernosal Pressure (ICP) in Rats

Higenamine Dose (mg/kg, i.v.)Increase in ICP (mmHg)
0.112.5 ± 2.8
0.528.4 ± 4.1
1.045.6 ± 5.3
Data adapted from Kam et al., 2012.[1]

Table 3: Effect of Higenamine on cAMP Levels in Rat Corpus Cavernosum

Higenamine Concentration (M)cAMP Concentration (pmol/mg protein)
Control2.1 ± 0.3
10⁻⁷4.5 ± 0.6
10⁻⁶8.2 ± 1.1
10⁻⁵15.9 ± 2.4
Data adapted from Kam et al., 2012.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these research findings.

Protocol 1: In Vitro Isometric Tension Studies of Corpus Cavernosum Strips

This protocol details the procedure for assessing the direct relaxant effect of this compound on isolated corpus cavernosum tissue.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Krebs-Ringer solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 10)

  • Phenylephrine (PE)

  • This compound

  • Propranolol (optional, for mechanism of action studies)

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Humanely euthanize the rats and carefully excise the penis.

  • Dissect the corpus cavernosum tissue, removing the surrounding tunica albuginea and urethra.

  • Prepare corporal strips (approximately 2 x 2 x 8 mm).

  • Mount the strips in organ baths containing Krebs-Ringer solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

  • Allow the tissues to equilibrate for 60 minutes under a resting tension of 1.5 g, with solution changes every 15 minutes.

  • Induce a sustained contraction with phenylephrine (10⁻⁵ M).

  • Once a stable contraction plateau is reached, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 10⁻⁸ M to 10⁻⁴ M).

  • Record the changes in isometric tension. Relaxation is expressed as the percentage decrease from the PE-induced precontraction.

  • For mechanism of action studies, pre-incubate the tissues with an antagonist (e.g., propranolol, 10⁻⁶ M) for 30 minutes before adding PE.

Protocol 2: In Vivo Measurement of Intracavernosal Pressure (ICP) in Rats

This protocol describes the in vivo assessment of erectile response to this compound administration in an animal model.[6][7][8]

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • 23-gauge needle connected to a pressure transducer

  • Catheter for intravenous drug administration (e.g., jugular vein)

  • This compound solution for injection

  • Data acquisition system

Procedure:

  • Anesthetize the rat.

  • Insert a 23-gauge needle filled with heparinized saline into the corpus cavernosum and connect it to a pressure transducer to continuously monitor ICP.

  • Cannulate the jugular vein for intravenous administration of this compound.

  • Allow for a stabilization period of 10-15 minutes.

  • Administer this compound intravenously at increasing doses (e.g., 0.1, 0.5, 1.0 mg/kg).

  • Record the maximal ICP and the duration of the erectile response for each dose.

  • The erectile response is quantified as the peak ICP achieved.

Protocol 3: Measurement of cAMP Levels in Corpus Cavernosum Tissue

This protocol outlines the procedure for quantifying changes in intracellular cAMP levels in response to this compound.

Materials:

  • Corpus cavernosum tissue strips (prepared as in Protocol 1)

  • This compound

  • Phosphodiesterase inhibitor (e.g., isobutylmethylxanthine, IBMX) to prevent cAMP degradation

  • Trichloroacetic acid (TCA) or perchloric acid

  • cAMP enzyme immunoassay (EIA) kit

  • Spectrophotometer

Procedure:

  • Prepare corpus cavernosum strips and place them in organ baths as described in Protocol 1.

  • Pre-incubate the tissues with a phosphodiesterase inhibitor (e.g., 10⁻⁴ M IBMX) for 15 minutes.

  • Treat the tissues with different concentrations of this compound (e.g., 10⁻⁷ M, 10⁻⁶ M, 10⁻⁵ M) for 10 minutes. A control group should receive only the vehicle.

  • Quickly freeze the tissues in liquid nitrogen to stop the enzymatic reactions.

  • Homogenize the frozen tissue in cold TCA or perchloric acid to precipitate proteins.

  • Centrifuge the homogenate and collect the supernatant.

  • Measure the cAMP concentration in the supernatant using a commercial cAMP EIA kit according to the manufacturer's instructions.

  • Determine the protein concentration of the tissue pellet to normalize the cAMP levels (pmol/mg protein).

Visualizations

The following diagrams illustrate the key signaling pathway and a typical experimental workflow.

Higenamine_Signaling_Pathway Higenamine Higenamine hydrochloride Beta_AR β-Adrenergic Receptor Higenamine->Beta_AR Binds to AC Adenylyl Cyclase Beta_AR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_decrease ↓ Intracellular Ca²⁺ PKA->Ca_decrease Leads to Relaxation Corpus Cavernosum Smooth Muscle Relaxation Ca_decrease->Relaxation Causes

Caption: Signaling pathway of Higenamine in corpus cavernosum smooth muscle.

Experimental_Workflow_Higenamine_ED start Start: ED Research with Higenamine in_vitro In Vitro Studies: Corpus Cavernosum Relaxation Assay start->in_vitro in_vivo In Vivo Studies: ICP Measurement in Animal Model start->in_vivo mechanism Mechanism of Action: cAMP Measurement in_vitro->mechanism data_analysis Data Analysis and Interpretation in_vitro->data_analysis in_vivo->mechanism in_vivo->data_analysis mechanism->data_analysis conclusion Conclusion: Evaluate Therapeutic Potential data_analysis->conclusion

Caption: Experimental workflow for evaluating Higenamine in ED research.

References

Troubleshooting & Optimization

Technical Support Center: Higenamine Hydrochloride In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Higenamine hydrochloride in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound acts as a non-selective beta-adrenergic receptor agonist, stimulating both β1 and β2-adrenergic receptors. This stimulation leads to a cascade of physiological responses, including increased heart rate, enhanced cardiac contractility, and bronchodilation. It also exhibits α1-adrenergic receptor antagonist properties, which can contribute to vasodilation.

Q2: What are the main therapeutic areas being investigated for this compound in in vivo studies?

A2: In vivo research on this compound has explored its potential in several areas, including:

  • Cardiovascular conditions: Due to its positive inotropic and chronotropic effects, it has been studied for heart failure and bradycardia.

  • Respiratory conditions: Its bronchodilatory effects make it a candidate for asthma and other respiratory diseases.

  • Inflammatory conditions: It has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

  • Neurological conditions: Research suggests neuroprotective effects against conditions like neuropathic pain and neuroinflammation in diabetes.

  • Thrombosis: Studies have shown its potential anti-thrombotic effects.

Q3: What are the known toxicological effects of this compound in animals?

A3: Acute oral toxicity studies in mice have shown no mortality at a dose of 2 g/kg. However, high intravenous doses (60 mg/kg) in mice have been reported to cause death due to tachycardia and respiratory distress. It is important to note that comprehensive repeated-dose toxicity data is limited, and researchers should proceed with caution, starting with lower doses and carefully monitoring animals for any adverse effects.

Q4: What is a suitable vehicle for dissolving this compound for in vivo administration?

A4: For oral administration, this compound can be formulated as a homogeneous suspension in Carboxymethylcellulose sodium (CMC-Na). For in vivo studies involving doxorubicin-induced cardiac injury, a vehicle of 10% (vol/vol) DMSO in 40% β-cyclodextrin has been used for intragastric administration. The choice of vehicle will depend on the specific administration route and experimental design.

Troubleshooting Guide

Issue: Inconsistent or unexpected results in cardiovascular studies.

  • Possible Cause: Dose-dependent effects. Higenamine can have biphasic effects on cardiovascular parameters.

  • Troubleshooting Steps:

    • Conduct a dose-response study: Start with a low dose and gradually increase it to determine the optimal therapeutic window for your specific model and endpoint.

    • Monitor heart rate and blood pressure continuously: This will help to capture the full dynamic range of Higenamine's effects.

    • Consider the route of administration: Intravenous administration will have a more rapid and pronounced effect compared to oral gavage.

Issue: Animals exhibit signs of distress (e.g., hyperactivity, tremors) after administration.

  • Possible Cause: Central nervous system stimulation. As a beta-adrenergic agonist, Higenamine can have stimulant effects.

  • Troubleshooting Steps:

    • Reduce the dosage: The observed effects are likely dose-dependent.

    • Acclimatize animals to handling and administration procedures: This can help to reduce stress-related responses.

    • Monitor animals closely: Observe for any adverse effects and be prepared to intervene if necessary.

Issue: Poor solubility of this compound in the chosen vehicle.

  • Possible Cause: Inappropriate solvent or concentration.

  • Troubleshooting Steps:

    • Test different vehicles: Consider using a co-solvent system or a different suspending agent.

    • Adjust the pH of the solution: The solubility of this compound may be pH-dependent.

    • Use sonication or gentle heating: This can aid in the dissolution process, but be mindful of potential degradation of the compound.

Quantitative Data Summary

Table 1: Reported In Vivo Effective Dosages of this compound

Animal ModelConditionRoute of AdministrationEffective Dosage RangeReference
MiceThrombosisOral50 - 100 mg/kg
RatsCardiorenal SyndromeSingle dose0.5 - 4.5 mg/kg
RatsDoxorubicin-induced Chronic Heart FailureIntraperitoneal5 mg/kg/day
MiceDoxorubicin-induced Cardiac InjuryIntragastric10 mg/kg/day
RatsNeuropathic Pain--
MiceType 1 Diabetes (Neuroinflammation)--

Table 2: Acute Toxicity Data for this compound

Animal ModelRoute of AdministrationLD50 / Highest Non-Lethal DoseObserved EffectsReference
MiceOral> 2 g/kg (No deaths)-
MiceIntravenous60 mg/kg (Lethal dose)Tachycardia, Respiratory distress

Experimental Protocols

Protocol 1: Oral Gavage Administration in Mice

This protocol is a general guideline and should be adapted based on the specific experimental design and institutional animal care and use committee (IACUC) guidelines.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% CMC-Na in sterile water)

  • Gavage needles (20-22 gauge, 1.5-2 inches with a rounded tip for adult mice)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Preparation of Dosing Solution: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration. Ensure the solution is well-mixed before each administration.

  • Animal Handling and Restraint:

    • Weigh the mouse to determine the correct dosing volume (typically 5-10 mL/kg).

    • Gently restrain the mouse by the scruff of the neck to immobilize the head and body. The head and body should be in a straight line to facilitate the passage of the gavage needle.

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the depth of insertion.

    • Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The mouse should swallow the needle. Do not force the needle. If resistance is met, withdraw and re-insert.

  • Substance Administration:

    • Once the needle is in the stomach, slowly administer the this compound solution.

  • Post-Administration Monitoring:

    • Carefully remove the gavage needle.

    • Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.

Protocol 2: Intravenous (Tail Vein) Injection in Rats

This protocol is a general guideline and requires proper training and adherence to IACUC protocols.

Materials:

  • This compound

  • Sterile vehicle (e.g., sterile saline)

  • Needles (25-27 gauge)

  • Syringes (1 mL)

  • Rat restrainer

  • Heat lamp or warming pad

Procedure:

  • Preparation of Dosing Solution: Dissolve this compound in the sterile vehicle to the desired concentration. Ensure the solution is clear and free of particulates.

  • Animal Preparation and Restraint:

    • Place the rat in a suitable restrainer.

    • Warm the tail using a heat lamp or warming pad to dilate the lateral tail veins. Be careful not to overheat the tail.

  • Vein Identification and Needle Insertion:

    • Identify one of the lateral tail

Technical Support Center: Higenamine Hydrochloride In Vitro Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Higenamine hydrochloride in vitro.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?

A1: this compound is soluble in both Dimethyl Sulfoxide (DMSO) and water. For cell culture applications, preparing a concentrated stock solution in sterile DMSO is a common practice. This stock can then be further diluted to the final working concentration in your cell culture medium.

Q2: What is the maximum solubility of this compound in common solvents?

A2: The reported solubility of this compound can vary slightly between suppliers. It is always recommended to consult the product-specific datasheet. However, typical solubility values are provided in the table below.

Q.3: How should I store the this compound stock solution?

A3: Stock solutions of this compound should be aliquoted and stored at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.[1][2] When stored properly, stock solutions are typically stable for extended periods.

Q4: I observed precipitation after diluting my this compound stock solution in the cell culture medium. What could be the cause and how can I prevent it?

A4: Precipitation upon dilution in aqueous media can occur if the final concentration of the organic solvent (like DMSO) is too low to maintain the solubility of the compound, or if the compound's solubility is lower in the buffer system of the media. To prevent this, ensure that the final DMSO concentration in your culture medium is kept low (typically ≤ 0.5%) and that the final concentration of this compound does not exceed its solubility limit in the aqueous medium. Preparing intermediate dilutions in a serum-containing medium before the final dilution can sometimes help improve solubility.

Q5: What are the known signaling pathways affected by Higenamine?

A5: Higenamine is known to modulate several signaling pathways. It is recognized as a β-adrenergic receptor agonist and has been shown to influence the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.[3][4][5] It has also been reported to affect ROS-mediated pathways and the NF-κB signaling pathway, which are involved in inflammation and apoptosis.[4][6]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Difficulty dissolving this compound powder The compound may require energy to fully dissolve.Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[2] Always use high-purity, anhydrous solvents.
Precipitate forms in the stock solution upon storage The storage temperature is too high, or the solution is supersaturated.Store aliquots at -80°C. If precipitation occurs upon thawing, gently warm and vortex the solution to redissolve the compound before use. Consider preparing a slightly less concentrated stock solution.
Inconsistent experimental results Degradation of this compound in the stock solution or working solution.Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution. Prepare fresh working solutions for each experiment from a frozen stock.
Cell toxicity observed at expected non-toxic concentrations The solvent (e.g., DMSO) concentration is too high in the final culture medium.Ensure the final concentration of the solvent is below the toxic threshold for your specific cell line (typically <0.5% for DMSO). Perform a solvent toxicity control experiment.
Cloudiness or precipitate in the cell culture medium after adding this compound Interaction of the compound with components in the culture medium, leading to the formation of insoluble salts or complexes.[7]Prepare a more dilute stock solution to lower the final solvent concentration. Add the this compound solution to the medium dropwise while gently swirling. Consider using a serum-free medium for the initial dilution if compatibility issues with serum proteins are suspected.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent Reported Solubility Notes
DMSO 61 mg/mL (198.19 mM)[8][9]A common solvent for preparing concentrated stock solutions for in vitro assays.
Water 2 mg/mL (with warming)Solubility can be enhanced by gentle heating. Some sources report higher solubility (e.g., 15 mg/mL).
Methanol Slightly soluble[10]Less commonly used for cell culture applications due to higher volatility and potential toxicity compared to DMSO.
Ethanol Slightly solubleSimilar to methanol, it is less preferred for cell-based assays.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder. b. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mM). c. Vortex the solution until the powder is completely dissolved. Gentle warming (37°C) may be applied if necessary. d. Sterilize the stock solution by filtering it through a 0.22 µm syringe filter. e. Aliquot the sterile stock solution into single-use, sterile microcentrifuge tubes. f. Store the aliquots at -20°C or -80°C.

Protocol 2: Treatment of Cells with this compound

  • Materials: Cultured cells, complete cell culture medium, this compound stock solution.

  • Procedure: a. Thaw an aliquot of the this compound stock solution at room temperature. b. Prepare a series of intermediate dilutions of the stock solution in complete cell culture medium. c. Remove the existing medium from the cultured cells and replace it with the medium containing the desired final concentration of this compound. d. Ensure the final solvent concentration is consistent across all treatments, including the vehicle control (medium with solvent only). e. Incubate the cells for the desired experimental duration.

Mandatory Visualizations

Higenamine_Signaling_Pathway Higenamine Higenamine hydrochloride beta_AR β-Adrenergic Receptor Higenamine->beta_AR Activates ROS ROS Higenamine->ROS Inhibits NFkB NF-κB Higenamine->NFkB Inhibits PI3K PI3K beta_AR->PI3K Activates Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition ROS->NFkB Activates Inflammation Inflammation NFkB->Inflammation

Caption: Signaling pathways modulated by this compound.

experimental_workflow start Start dissolve Dissolve Higenamine HCl in DMSO (Stock Solution) start->dissolve store Aliquot and Store at -80°C dissolve->store thaw Thaw Stock Solution store->thaw dilute Prepare Working Dilutions in Cell Culture Medium thaw->dilute treat Treat Cells dilute->treat incubate Incubate for Desired Time treat->incubate analyze Analyze Results incubate->analyze

Caption: Experimental workflow for in vitro cell treatment.

References

Troubleshooting inconsistent results in Higenamine hydrochloride experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistencies in experiments involving Higenamine hydrochloride. The information is tailored for researchers, scientists, and drug development professionals to help ensure the reliability and reproducibility of their results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a bioactive alkaloid found in various plants.[1][2] Its primary mechanism of action is as a non-selective beta-adrenergic receptor agonist, meaning it stimulates both β1- and β2-adrenergic receptors.[1][3][4] This stimulation leads to a cascade of physiological responses, including increased heart rate, enhanced cardiac contractility, and bronchodilation.[1][3] It also exhibits some activity as an alpha-1 antagonist and a weak alpha-2 agonist.[5][6]

Q2: What are the common sources of variability in this compound experiments?

Inconsistent results in this compound experiments can arise from several factors:

  • Purity and Source of Higenamine: The purity of the this compound used can vary between suppliers and even between batches from the same supplier.[7] Impurities can lead to off-target effects and inconsistent results. It is crucial to use a well-characterized compound with a known purity.

  • Compound Stability and Storage: this compound solutions may degrade over time, especially if not stored correctly.[8] Factors like exposure to light and elevated temperatures can lead to the formation of toxic byproducts.[9] Stock solutions should be freshly prepared, aliquoted, and stored at -20°C or -80°C to minimize freeze-thaw cycles.[5]

  • Cell Culture Conditions: Variations in cell culture practices are a significant source of irreproducibility in in-vitro assays.[10][11][12] Factors such as cell line authenticity, passage number, cell density, media composition, and incubation times can all influence the cellular response to Higenamine.[11][12]

  • Experimental Protocol Adherence: Minor deviations from the experimental protocol can lead to significant variations in results.[12] This includes pipetting techniques, incubation times, and the handling of cells and reagents.[10][12]

  • Animal Model and Administration: In in-vivo studies, the species, strain, age, and sex of the animal model can influence the pharmacokinetic and pharmacodynamic properties of Higenamine.[1] The route and vehicle of administration can also significantly impact its bioavailability and effects.

Q3: How should this compound solutions be prepared and stored?

For in-vitro experiments, this compound can be dissolved in DMSO to prepare a stock solution.[5] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles and store it at -80°C for long-term stability (up to one year) or -20°C for shorter periods (up to one month).[5] For animal studies, the vehicle for administration should be carefully chosen and documented. Note that yellowing of a solution can indicate degradation.[9]

Troubleshooting Guides

Inconsistent In-Vitro Results (e.g., Cell-Based Assays)

Problem: High variability in dose-response curves or inconsistent effects on signaling pathways between experiments.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Higenamine Quality 1. Verify Purity: Obtain a Certificate of Analysis (CoA) for the batch of this compound being used.[8] Consider independent analytical testing (e.g., HPLC, LC-MS/MS) to confirm purity and identity.[7][13] 2. Fresh Solutions: Prepare fresh working solutions from a frozen stock aliquot for each experiment. Avoid using old solutions.[5]
Cell Culture Variability 1. Cell Line Authentication: Regularly authenticate your cell line using methods like STR profiling to ensure it has not been misidentified or cross-contaminated.[11] 2. Standardize Passage Number: Use cells within a consistent and narrow range of passage numbers for all experiments.[12] 3. Consistent Seeding Density: Ensure uniform cell seeding density across all wells and plates to avoid variations in cell growth and confluence.[12] 4. Serum Lot Testing: If using serum, test different lots for their effect on your assay, as lot-to-lot variability can be significant.
Assay Protocol 1. Detailed SOPs: Develop and strictly adhere to detailed Standard Operating Procedures (SOPs) for all aspects of the assay.[10][11] 2. Pipetting Technique: Use calibrated pipettes and consistent pipetting techniques to minimize errors in reagent and compound addition.[10] 3. Controls: Include appropriate positive and negative controls in every experiment to monitor assay performance and normalize results.[14]
Inconsistent In-Vivo Results (e.g., Animal Studies)

Problem: High variability in physiological responses (e.g., heart rate, blood pressure) or pharmacokinetic profiles between animals or studies.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Higenamine Formulation & Administration 1. Vehicle Effects: Ensure the vehicle used to dissolve/suspend this compound is inert and does not have its own physiological effects. Run a vehicle-only control group. 2. Route of Administration: The route of administration (e.g., oral, intravenous) significantly impacts bioavailability.[15] Ensure the chosen route is consistent and appropriate for the research question. 3. Dose Calculation & Preparation: Double-check all dose calculations and ensure the formulation is homogeneous to deliver a consistent dose to each animal.
Animal Model Variability 1. Animal Characteristics: Use animals of the same species, strain, sex, and a narrow age and weight range to minimize biological variability. 2. Acclimatization: Ensure animals are properly acclimatized to the housing and experimental conditions before the study begins to reduce stress-related physiological changes. 3. Health Status: Only use healthy animals and monitor their health throughout the study.
Data Collection & Analysis 1. Consistent Timing: Perform all measurements and sample collections at the same time of day to account for circadian rhythms. 2. Blinding: Whenever possible, blind the researchers to the treatment groups to reduce bias in data collection and analysis. 3. Statistical Power: Ensure the study is adequately powered with a sufficient number of animals per group to detect true differences.

Experimental Protocols

Protocol 1: In-Vitro Higenamine Treatment of PC12 Cells

This protocol is adapted from studies investigating the effects of Higenamine on PC12 cells.[5][6]

  • Cell Culture: Maintain PC12 cells in RPMI 1640 medium supplemented with 10% heat-inactivated horse serum, 5% fetal calf serum, 100 units/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO2 incubator.[5][6]

  • Cell Seeding: Seed PC12 cells at a density of approximately 1x10^5 cells/cm^2 in the desired culture plates.

  • Higenamine Preparation: Prepare a stock solution of this compound in DMSO.[5] Dilute the stock solution in culture medium to the final desired concentrations (e.g., 5-20 µM).[5][6]

  • Treatment: Replace the culture medium with the Higenamine-containing medium and incubate for the desired time period (e.g., 12-48 hours).[5][6]

  • Harvesting and Analysis: After incubation, harvest the cells for downstream analysis, such as measuring dopamine content or assessing protein expression via Western blotting.[5][6]

Protocol 2: Quantification of Higenamine in Plasma by LC-MS/MS

This protocol provides a general workflow for the determination of Higenamine in biological matrices.[13][16]

  • Sample Preparation: Isolate Higenamine from plasma samples using solid-phase extraction (SPE).[16]

  • Chromatographic Separation: Inject the extracted sample onto a C18 analytical column. Use an isocratic mobile phase, for example, 0.05% formic acid in a water-methanol mixture (e.g., 40:60, v/v).[16]

  • Mass Spectrometry Detection: Perform mass spectrometry using positive electrospray ionization (ESI) and operate in the multiple reaction monitoring (MRM) mode for sensitive and specific detection of Higenamine.[13][16]

  • Quantification: Create a calibration curve using known concentrations of Higenamine standards to quantify the amount in the plasma samples. The linear range can be, for example, 0.100-50.0 ng/mL in plasma.[16]

Data Presentation

Table 1: Summary of In-Vitro Higenamine Concentrations and Effects

Cell LineConcentration RangeIncubation TimeObserved EffectReference
PC125-20 µM12-48 hInhibition of dopamine biosynthesis (IC50 ~18.2 µM)[6]
RAW 264.7IC50 ~26.2 µM (S-enantiomer)Not SpecifiedInhibition of iNOS expression and NO production
CHO (expressing human β2-receptors)Not SpecifiedNot SpecifiedAgonist activity at β2-adrenergic receptors[17][18]

Table 2: Summary of In-Vivo Higenamine Administration and Effects

Animal ModelDose RangeRoute of AdministrationObserved EffectReference
Mice50 or 100 mg/kgOralAnti-thrombotic effects[5][6]
Mice20 mg/kgIntravenousDetermination of plasma and urine concentrations[15]
RatsNot SpecifiedNot SpecifiedCardiotonic, vascular relaxation, and bronchodilator effects[2]

Visualizations

Higenamine_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Higenamine Higenamine Beta_AR β-Adrenergic Receptor Higenamine->Beta_AR Binds to AC Adenylyl Cyclase Beta_AR->AC Activates PI3K PI3K Beta_AR->PI3K Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Physiological_Response Physiological Response PKA->Physiological_Response Akt Akt PI3K->Akt Activates NF_kB NF-κB (Inhibited) Akt->NF_kB Inhibits Akt->Physiological_Response

Caption: Simplified signaling pathway of Higenamine.

Caption: Logical workflow for troubleshooting inconsistent results.

References

Technical Support Center: Higenamine Hydrochloride Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Higenamine hydrochloride. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of this compound in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: For optimal stability, it is recommended to store this compound stock solutions at -20°C for short-term storage (up to 1 year) and at -80°C for long-term storage (up to 2 years). Solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation. Protect solutions from light.

Q2: My this compound solution has changed color. Is it still usable?

A2: A change in color, such as turning yellow or brown, often indicates degradation of the compound, likely due to oxidation of the phenolic hydroxyl groups in the Higenamine structure. It is strongly recommended to prepare a fresh solution if any discoloration is observed, as the presence of degradation products can significantly impact experimental results.

Q3: I am observing inconsistent results in my cell-based assays using this compound. Could stability be an issue?

A3: Yes, inconsistent results can be a sign of solution instability. The potency of this compound can decrease over time due to degradation. This is particularly relevant for solutions prepared in aqueous buffers and stored at room temperature or 4°C for extended periods. It is advisable to use freshly prepared solutions for each experiment or solutions that have been stored appropriately at low temperatures for a limited time.

Q4: What are the primary factors that can cause the degradation of this compound in solution?

A4: The main factors contributing to the degradation of this compound are:

  • pH: Higenamine is more stable in acidic conditions and tends to degrade in neutral to alkaline solutions.

  • Temperature: Elevated temperatures accelerate the rate of degradation.

  • Light: Exposure to UV or ambient light can induce photodegradation.

  • Oxidation: The phenolic groups of Higenamine are susceptible to oxidation, which can be catalyzed by dissolved oxygen or metal ions in the solution.

Troubleshooting Guides

Issue 1: Rapid Loss of Potency in Aqueous Solution

Symptoms:

  • Decreased biological activity in assays over a short period.

  • Need to use increasingly higher concentrations to achieve the same effect.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Preventative Measure
High pH of the medium/buffer Measure the pH of your final solution. Higenamine is less stable at neutral or alkaline pH.Prepare stock solutions in a slightly acidic buffer (e.g., pH 4-5) if compatible with your experimental system. For cell culture, add the Higenamine solution to the medium immediately before the experiment.
Elevated Temperature Avoid heating the solution or storing it at room temperature for extended periods.Prepare dilutions from a frozen stock solution immediately before use. Store all solutions at appropriate low temperatures.
Oxidative Degradation Degas your solvent/buffer before preparing the solution to remove dissolved oxygen.Consider adding antioxidants (e.g., ascorbic acid, sodium metabisulfite) to the solution if they do not interfere with your experiment. Prepare solutions in amber vials to protect from light, which can catalyze oxidation.
Issue 2: Precipitation of this compound from Solution

Symptoms:

  • Visible particulate matter or cloudiness in the solution.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Preventative Measure
Low Solubility in the Chosen Solvent This compound has good solubility in DMSO and methanol. Its aqueous solubility is lower.Prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous experimental medium. Ensure the final DMSO concentration is compatible with your assay.
pH-dependent Solubility Check the pH of the solution. Changes in pH can affect the ionization state and solubility of the compound.Maintain a consistent and appropriate pH for your solution.
Interaction with Components of the Medium Some components in complex media (e.g., high salt concentrations) may reduce the solubility of this compound.Prepare a more dilute stock solution or assess the compatibility of this compound with your specific medium.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability profile of this compound.

Objective: To identify the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade water, methanol, and acetonitrile

  • pH meter

  • HPLC system with UV or MS detector

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose 1 mL of the stock solution to a photostability chamber (ICH Q1B option 1 or 2) for a specified duration.

  • Sample Analysis:

    • At designated time points, withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples.

    • Dilute the samples to an appropriate concentration with the mobile phase.

    • Analyze the samples using a validated stability-indicating HPLC method.

Data Presentation: Representative Forced Degradation Data

The following table summarizes expected degradation patterns for this compound based on its chemical structure. Actual results may vary depending on the precise experimental conditions.

Stress Condition Reagent/Condition Time (hours) Temperature (°C) Expected % Degradation Potential Degradation Products
Acid Hydrolysis0.1 M HCl24605 - 15%Minor hydrolysis products
Base Hydrolysis0.1 M NaOH260> 20%Oxidation and dimerization products
Oxidation3% H₂O₂24RT> 20%Oxidized derivatives, dimers
Thermal-488010 - 20%Various thermal degradants
PhotolyticUV/Vis Light-RT10 - 20%Photodegradation products

Visualizations

Signaling Pathways

Higenamine is known to interact with several signaling pathways. The following diagrams illustrate some of the key pathways involved in its mechanism of action.

PI3K_Akt_Signaling_Pathway Higenamine Higenamine Beta2AR β2-Adrenergic Receptor Higenamine->Beta2AR PI3K PI3K Beta2AR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellSurvival Cell Survival and Proliferation Akt->CellSurvival

Caption: Higenamine activates the PI3K/Akt signaling pathway.

SMAD23_Signaling_Pathway Higenamine Higenamine SMAD23 SMAD2/3 Phosphorylation Higenamine->SMAD23 Inhibits TGF_beta1 TGF-β1 TGF_beta_R TGF-β Receptor TGF_beta1->TGF_beta_R TGF_beta_R->SMAD23 Activates NuclearTranslocation Nuclear Translocation SMAD23->NuclearTranslocation Fibrosis Fibrosis NuclearTranslocation->Fibrosis

Caption: Higenamine inhibits the TGF-β/SMAD2/3 signaling pathway.

ASK1_MAPK_Signaling_Pathway Higenamine Higenamine ASK1 ASK1 Phosphorylation Higenamine->ASK1 Inhibits StressSignals Stress Signals (e.g., ROS) StressSignals->ASK1 MAPK MAPK (ERK, p38) Phosphorylation ASK1->MAPK NF_kB NF-κB Activation MAPK->NF_kB Inflammation_Fibrosis Inflammation & Fibrosis NF_kB->Inflammation_Fibrosis

Caption: Higenamine inhibits the ASK1/MAPK signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the stability of this compound in solution.

Stability_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Stock Prepare Stock Solution (e.g., 1 mg/mL in DMSO) Prep_Working Prepare Working Solutions in Experimental Buffer Prep_Stock->Prep_Working Stress Incubate under Stress Conditions (pH, Temp, Light, Oxidant) Prep_Working->Stress Sampling Sample at Time Points Stress->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Analysis (% Degradation, Kinetics) HPLC->Data

Caption: Workflow for this compound stability testing.

Technical Support Center: Accurate Quantification of Higenamine Hydrochloride Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the accurate quantification of Higenamine hydrochloride and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolic pathways of Higenamine?

A1: Higenamine undergoes extensive metabolism in the body. The primary metabolic pathways include methylation, glucuronidation, and sulfation.[1][2] Studies have identified numerous metabolites, including methylated, sulfated, and glucuronidated forms of Higenamine.[1][2] Methylation appears to be a main metabolic route.[2] Additionally, Higenamine can be metabolically activated to form reactive quinone methide and ortho-quinone metabolites.[3]

Q2: Why am I seeing lower than expected concentrations of Higenamine in my urine samples?

A2: Lower than expected concentrations of Higenamine can be due to its extensive conjugation into glucuronide and sulfate metabolites.[4] Standard "dilute-and-shoot" methods may only detect the free, unconjugated form of the drug, leading to an underestimation of the total amount present.[1][2][5] To accurately quantify total Higenamine, a hydrolysis step (either acid hydrolysis or enzymatic hydrolysis with β-glucuronidase) is recommended to cleave the conjugates and release the parent Higenamine.[4][5]

Q3: Which analytical method is most suitable for quantifying Higenamine and its metabolites?

A3: Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a highly sensitive and reliable method for the determination of Higenamine.[6][7] This technique allows for the separation and specific detection of Higenamine and its various metabolites. For high sensitivity, hydrophilic interaction liquid chromatography (HILIC) mode can be employed.[6][7] Other methods like HPLC with electrochemical detection have also been developed.[8]

Q4: What are the critical sample preparation steps for accurate quantification?

A4: Proper sample preparation is crucial. For urine samples, acid hydrolysis followed by Solid-Phase Extraction (SPE) is a preferable method to avoid false-negative results by including conjugated metabolites.[1][2] The "dilute-and-shoot" method is simpler but may only measure free Higenamine.[1][2] For plasma and urine, SPE is commonly used to isolate the compounds from the biological matrix.[9]

Q5: What are the common isoforms of Cytochrome P450 (CYP450) involved in Higenamine metabolism?

A5: Multiple CYP450 enzymes are involved in the metabolic activation of Higenamine. Specifically, CYP2D6, CYP3A4, and CYP2E1 have been identified as mediating the formation of reactive quinone methide metabolites, with CYP2D6 playing a major role.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of Higenamine during sample extraction. Inefficient extraction from the biological matrix.Optimize the Solid-Phase Extraction (SPE) protocol. Ensure the appropriate sorbent and elution solvents are used. For plasma, extraction recovery has been reported to be around 82.1% and for urine, 56.6% with a specific SPE method.[9]
High variability in replicate measurements. Inconsistent sample preparation or instrumental instability.Ensure precise and consistent execution of the sample preparation protocol. Check the stability of the LC-MS/MS system, including pump performance and detector sensitivity. Inter- and intra-batch precision should ideally be less than 15%.[9]
Matrix effects interfering with quantification. Co-eluting endogenous components from the biological sample suppressing or enhancing the analyte signal.Validate for matrix effects during method development.[9] Employ a more efficient sample cleanup method or adjust the chromatographic conditions to separate the interfering peaks from the analyte. The use of an internal standard can also help to compensate for matrix effects.
Inability to detect known metabolites. The analytical method is not optimized for the specific metabolites or they are present at very low concentrations.Adjust the mass spectrometry parameters (e.g., MRM transitions) to specifically target the expected metabolites.[6] Consider a more sensitive instrument or a sample pre-concentration step.
Peak splitting or broadening in the chromatogram. Poor chromatographic conditions or column degradation.Optimize the mobile phase composition and gradient.[6][7] Ensure the analytical column is not overloaded and is in good condition. A UHPLC Acquity BEH HILIC column (2.1mm×100mm, 1.7μm particle size) has been used successfully.[6]

Experimental Protocols

Sample Preparation: Acid Hydrolysis followed by SPE for Urine Samples

This protocol is designed to quantify total Higenamine by hydrolyzing its conjugated metabolites prior to extraction.

  • Hydrolysis:

    • To 1 mL of urine sample, add a suitable internal standard.

    • Add 1 mL of concentrated hydrochloric acid.

    • Heat the mixture at 100°C for 1 hour.

    • Allow the sample to cool to room temperature.

    • Adjust the pH to approximately 7 with a suitable base (e.g., sodium hydroxide).

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange) with methanol followed by water.

    • Load the hydrolyzed and pH-adjusted sample onto the cartridge.

    • Wash the cartridge with water to remove interferences.

    • Dry the cartridge thoroughly.

    • Elute Higenamine with a suitable solvent (e.g., methanol containing 2% formic acid).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

UPLC-MS/MS Analysis of Higenamine

This method provides high sensitivity and selectivity for the quantification of Higenamine.

  • Chromatographic System: UHPLC system.

  • Analytical Column: UHPLC Acquity BEH HILIC column (2.1mm × 100mm, 1.7µm particle size).[6]

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: Acetonitrile

    • Isocratic elution with a ratio of 30:70 (A:B, v/v) has been reported.[6]

  • Flow Rate: 0.2 mL/min.[6]

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[6]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions for Higenamine: 272.08 → 107.01, 272.08 → 161.07, 272.08 → 77.08.[6]

  • Internal Standard: Quercetin can be used as an internal standard.[6]

Quantitative Data Summary

Table 1: Method Validation Parameters for Higenamine Quantification in Plasma and Urine by LC-MS/MS [9]

ParameterPlasmaUrine
Linearity Range 0.100 - 50.0 ng/mL1.00 - 500 ng/mL
Lower Limit of Quantification (LLOQ) 0.100 ng/mL1.00 ng/mL
Inter-batch Precision (%RSD) < 15%< 15%
Intra-batch Precision (%RSD) < 15%< 15%
Accuracy 85 - 115%85 - 115%
Extraction Recovery 82.1%56.6%

Table 2: UPLC-MS/MS Method Parameters for Higenamine in Dietary Supplements [6]

ParameterValue
Column UHPLC Acquity BEH HILIC (2.1mm×100mm, 1.7µm)
Mobile Phase 0.1% formic acid in water : Acetonitrile (30:70, v/v)
Flow Rate 0.2 mL/min
Ionization Mode ESI (+)
Detection Mode MRM
MRM Transitions 272.08→107.01, 272.08→161.07, 272.08→77.08
Internal Standard Quercetin

Visualizations

Higenamine_Metabolism cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Conjugation Higenamine Higenamine CYP450 CYP2D6, CYP3A4, CYP2E1 Higenamine->CYP450 Oxidation Methylation Methylated Metabolites Higenamine->Methylation Methyltransferases Glucuronidation Glucuronidated Metabolites Higenamine->Glucuronidation UGTs Sulfation Sulfated Metabolites Higenamine->Sulfation SULTs Reactive Metabolites Quinone Methide & o-Quinone CYP450->Reactive Metabolites

Caption: Major metabolic pathways of Higenamine.

Experimental_Workflow cluster_prep Preparation Options start Biological Sample (Urine/Plasma) prep Sample Preparation start->prep hydrolysis Hydrolysis (Acid or Enzymatic) prep->hydrolysis for total higenamine spe Solid-Phase Extraction (SPE) prep->spe for free higenamine das Dilute-and-Shoot prep->das for free higenamine (simpler) hydrolysis->spe analysis UPLC-MS/MS Analysis spe->analysis das->analysis data Data Acquisition & Quantification analysis->data end Results data->end

Caption: General experimental workflow for Higenamine analysis.

References

Mitigating cardiovascular side effects of Higenamine hydrochloride in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the cardiovascular side effects of Higenamine hydrochloride in animal studies and strategies for their mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the primary cardiovascular side effects observed with this compound administration in animal models?

A1: this compound is a non-selective β1 and β2-adrenergic receptor agonist.[1][2][3] Its primary cardiovascular side effects stem from this mechanism of action and include:

  • Positive Chronotropic Effects: An increase in heart rate (tachycardia).[1][3][4][5][6]

  • Positive Inotropic Effects: An increase in the force of myocardial contraction.[3][4][5][6]

  • Potential for Arrhythmias: Particularly at higher doses, the stimulatory effects can lead to irregular heart rhythms.[4]

  • Vasodilation: Higenamine can also induce relaxation of blood vessels, which may affect blood pressure.[3][7]

Q2: How can the cardiovascular side effects of this compound be mitigated in an experimental setting?

A2: The cardiovascular effects of Higenamine are primarily mediated by β-adrenergic receptors. Therefore, the most direct way to mitigate these side effects is through the administration of a β-adrenergic receptor antagonist (a beta-blocker). Propranolol, a non-selective β1 and β2-adrenergic antagonist, has been shown to competitively block the positive chronotropic and inotropic effects of Higenamine.[1][2][4][5]

Q3: What is the mechanism of action of Higenamine on the cardiovascular system?

A3: Higenamine acts as an agonist at both β1 and β2-adrenergic receptors.[1][2]

  • β1-receptor stimulation in the heart leads to increased heart rate and contractility.[1][4]

  • β2-receptor stimulation can lead to vasodilation.[2] The signaling cascade involves the activation of G-proteins, leading to downstream cellular effects.

Q4: Are there established animal models for studying Higenamine-induced cardiovascular effects?

A4: Yes, several animal models are suitable. These include:

  • In vivo models: Anesthetized or conscious rats or mice can be used to measure heart rate, blood pressure, and electrocardiogram (ECG) changes following administration of Higenamine.

  • Ex vivo models: The Langendorff isolated heart preparation allows for the study of Higenamine's direct effects on cardiac function without systemic influences.[8]

  • In vitro models: Isolated atrial preparations from mice or rabbits are used to study the direct chronotropic and inotropic effects on heart tissue.[4][5]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Exaggerated Tachycardia or Arrhythmia Higenamine dosage is too high for the specific animal model or individual animal sensitivity.- Reduce the dosage of this compound. - Pre-administer a low dose of a non-selective beta-blocker like propranolol. - Ensure the animal is appropriately anesthetized, as some anesthetics can sensitize the myocardium to catecholamines.
Inconsistent Cardiovascular Response - Improper drug administration (e.g., incorrect route, infiltration outside of the vessel). - Variation in animal physiology (e.g., age, weight, stress levels). - Instability of the Higenamine solution.- Verify the administration technique and ensure proper catheter placement for intravenous studies. - Standardize animal characteristics and allow for an acclimatization period to reduce stress. - Prepare fresh Higenamine solutions for each experiment.
Difficulty in Reversing Higenamine's Effects - Insufficient dose of the mitigating agent (e.g., propranolol). - The half-life of the mitigating agent is shorter than that of Higenamine.- Increase the dose of propranolol. Perform a dose-response study to determine the optimal antagonistic dose. - Consider a continuous infusion of the mitigating agent if its half-life is a concern.
Unexpected Hypotension While Higenamine is primarily a cardiac stimulant, its β2-agonist effects can cause vasodilation and a drop in blood pressure, which might be exacerbated by certain anesthetics.- Monitor blood pressure closely. - Consider using an anesthetic with minimal cardiovascular depressant effects. - If hypotension is severe, be prepared to administer a vasopressor.

Data Presentation

Table 1: In Vitro Effects of Higenamine on Murine Atria and Antagonism by Propranolol

ParameterHigenamineReference
Positive Chronotropic Effect (EC50) 38 nM[4]
Positive Inotropic Effect (EC50) 97 nM[4]
Antagonist Propranolol (30-300 nM)[4]
Effect of Antagonist Antagonized the positive chronotropic effect[4]

Table 2: Antagonistic Potency of Propranolol on Higenamine's Effects in Isolated Rabbit Atria

ParameterValueReference
Higenamine's Action Increased rate of tension development[5]
Antagonist Propranolol[5]
Nature of Blockade Competitive[5]
pA2 value of Higenamine vs. Propranolol 8.58 +/- 0.14[5]

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Experimental Protocols

Protocol 1: In Vivo Assessment of Higenamine-Induced Tachycardia and Mitigation by Propranolol in Anesthetized Rats
  • Animal Preparation:

    • Anesthetize a male Sprague-Dawley rat (250-300g) with an appropriate anesthetic (e.g., urethane, 1.2 g/kg, intraperitoneally).

    • Place the rat on a heating pad to maintain body temperature at 37°C.

    • Insert a catheter into the jugular vein for intravenous drug administration.

    • Insert a catheter into the carotid artery to monitor blood pressure and heart rate.

    • Attach subcutaneous ECG electrodes (Lead II configuration) to monitor cardiac rhythm.

  • Baseline Measurement:

    • Allow the animal to stabilize for at least 20 minutes after surgery.

    • Record baseline heart rate, blood pressure, and ECG for 10 minutes.

  • Higenamine Administration:

    • Administer a bolus dose of this compound (e.g., 0.1 mg/kg, IV).

    • Continuously monitor and record cardiovascular parameters for 30 minutes.

  • Mitigation with Propranolol:

    • After the effects of the initial Higenamine dose have subsided and cardiovascular parameters have returned to baseline, administer a bolus dose of propranolol (e.g., 1 mg/kg, IV).

    • Wait for 10 minutes to allow for the distribution of propranolol.

    • Administer the same bolus dose of this compound (0.1 mg/kg, IV).

    • Continuously monitor and record cardiovascular parameters for 30 minutes.

  • Data Analysis:

    • Calculate the change in heart rate and blood pressure from baseline for both the Higenamine-only and the Higenamine + Propranolol groups.

    • Analyze ECG recordings for the presence of arrhythmias.

    • Compare the cardiovascular responses between the two conditions to quantify the mitigating effect of propranolol.

Protocol 2: Ex Vivo Assessment of Higenamine's Effects using a Langendorff Isolated Rat Heart Preparation
  • Heart Isolation:

    • Anesthetize a rat and administer heparin (500 IU, IP) to prevent coagulation.

    • Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.

    • Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at 37°C.

  • Stabilization:

    • Allow the heart to stabilize for 20-30 minutes until a steady heart rate and coronary flow are achieved.

    • Insert a fluid-filled balloon into the left ventricle to measure left ventricular developed pressure (LVDP) and heart rate.

  • Higenamine Perfusion:

    • Introduce this compound into the perfusate at increasing concentrations (e.g., 1 nM to 1 µM).

    • Record the changes in heart rate and LVDP at each concentration to establish a dose-response curve.

  • Mitigation with Propranolol:

    • After a washout period, introduce propranolol (e.g., 100 nM) into the perfusate and allow it to equilibrate for 15 minutes.

    • Repeat the cumulative addition of this compound in the presence of propranolol.

    • Record the changes in heart rate and LVDP.

  • Data Analysis:

    • Compare the dose-response curves for Higenamine in the absence and presence of propranolol to demonstrate the antagonistic effect.

Visualizations

Higenamine_Signaling_Pathway Higenamine Higenamine HCl Beta1_AR β1-Adrenergic Receptor (Heart) Higenamine->Beta1_AR Agonist Beta2_AR β2-Adrenergic Receptor (Vasculature) Higenamine->Beta2_AR Agonist Propranolol Propranolol Propranolol->Beta1_AR Antagonist Propranolol->Beta2_AR Antagonist Gs_Protein Gs Protein Beta1_AR->Gs_Protein Vasodilation Vasodilation Beta2_AR->Vasodilation AC Adenylyl Cyclase Gs_Protein->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Ca_Channels Ca²⁺ Channels PKA->Ca_Channels Phosphorylation Tachycardia Tachycardia & Increased Contractility Ca_Channels->Tachycardia

Caption: Higenamine's β-Adrenergic Signaling Pathway and Propranolol's Point of Inhibition.

Experimental_Workflow Animal_Prep 1. Animal Preparation (Anesthesia, Catheterization, ECG) Baseline 2. Baseline Recording (20 min stabilization) Animal_Prep->Baseline Higenamine_Admin 3. Higenamine HCl Administration (IV) Baseline->Higenamine_Admin Post_Higenamine_Rec 4. Post-Higenamine Recording (30 min) Higenamine_Admin->Post_Higenamine_Rec Propranolol_Admin 5. Propranolol Administration (IV) Post_Higenamine_Rec->Propranolol_Admin Return to Baseline Higenamine_Admin_2 6. Higenamine HCl Administration (IV) Propranolol_Admin->Higenamine_Admin_2 Post_Combo_Rec 7. Post-Combination Recording (30 min) Higenamine_Admin_2->Post_Combo_Rec Data_Analysis 8. Data Analysis (Compare Responses) Post_Combo_Rec->Data_Analysis

References

Dealing with matrix effects in the analysis of Higenamine hydrochloride in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Higenamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical challenges when measuring Higenamine in biological matrices?

A1: The primary challenge in the bioanalysis of Higenamine is overcoming the "matrix effect." Biological samples like plasma, serum, and urine are complex mixtures containing endogenous components such as phospholipids, proteins, and salts.[1] These components can co-elute with Higenamine during chromatographic separation and interfere with the ionization process in the mass spectrometer, leading to either suppression or enhancement of the analyte signal.[1] This phenomenon can significantly impact the accuracy, precision, and sensitivity of the analytical method.[2]

Q2: Which ionization technique is typically used for Higenamine analysis by LC-MS/MS?

A2: Electrospray ionization (ESI) in the positive ion mode is the most commonly reported technique for the LC-MS/MS analysis of Higenamine.[3][4] The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode to enhance selectivity and sensitivity.[3][5]

Q3: What are the typical precursor and product ions for Higenamine in MS/MS analysis?

A3: For Higenamine (C₁₆H₁₇NO₃, MW: 271.31 g/mol ), the protonated molecule [M+H]⁺ at m/z 272.1 is commonly selected as the precursor ion. Characteristic product ions for MRM transitions include m/z 107.0, 161.0, and 77.08.[5][6][7]

Q4: What kind of internal standard (IS) is recommended for the quantitative analysis of Higenamine?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of Higenamine (e.g., Higenamine-d₃). A SIL-IS has nearly identical chemical properties and chromatographic retention time to the analyte, allowing it to co-elute and experience similar matrix effects, thus providing the most accurate correction. If a SIL-IS is unavailable, a structural analog with similar physicochemical properties, such as dobutamine or quercetin, can be used.[5][6]

Troubleshooting Guide: Matrix Effects

Q5: My Higenamine signal is showing poor reproducibility and accuracy. How can I determine if this is due to matrix effects?

A5: You can assess matrix effects using both qualitative and quantitative methods.

  • Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of Higenamine is continuously infused into the mass spectrometer post-column while a blank, extracted matrix sample is injected. Any dip or rise in the baseline signal for Higenamine indicates the retention time of matrix components causing ion suppression or enhancement, respectively.

  • Quantitative Assessment (Post-Extraction Spike): This is the "gold standard" method.[1] You compare the peak area of Higenamine in a solution prepared with blank, extracted matrix (post-spiked) to the peak area of Higenamine in a neat solution at the same concentration. The ratio of these peak areas, known as the Matrix Factor (MF), quantifies the extent of the matrix effect. An MF < 1 indicates ion suppression, while an MF > 1 signifies ion enhancement.[1]

Q6: I've confirmed that ion suppression is affecting my Higenamine analysis. What are the primary strategies to mitigate this?

A6: There are three main strategies to combat matrix effects:

  • Improve Sample Preparation: The most effective way to reduce matrix effects is to remove the interfering components from the sample before analysis. More rigorous cleanup methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at removing phospholipids and other interferences than simpler methods like Protein Precipitation (PPT).

  • Optimize Chromatographic Conditions: Adjusting the chromatographic method can help separate Higenamine from co-eluting matrix components. This can involve changing the mobile phase composition, gradient profile, or using a different type of analytical column (e.g., HILIC instead of reversed-phase).[5][7]

  • Compensate with an Appropriate Internal Standard: Using a stable isotope-labeled internal standard is the best way to compensate for matrix effects that cannot be eliminated through sample cleanup or chromatography.

The following decision tree can guide you through the troubleshooting process:

G start Poor Reproducibility or Inaccurate Results for Higenamine check_me Assess Matrix Effect (Post-Extraction Spike) start->check_me me_present Is Matrix Effect Significant? (e.g., MF < 0.8 or > 1.2) check_me->me_present no_me Matrix Effect Not Significant. Investigate other causes: - Instrument performance - Standard/sample integrity - Pipetting errors me_present->no_me No is_used Are you using a Stable Isotope-Labeled (SIL) IS? me_present->is_used Yes use_sil_is Implement a SIL-IS to compensate for matrix effects. is_used->use_sil_is No, and unable to optimize optimize_cleanup Optimize Sample Cleanup is_used->optimize_cleanup No is_used->optimize_cleanup Yes, but still seeing issues validation Proceed to Method Validation use_sil_is->validation cleanup_options Select a more rigorous method: - Protein Precipitation (PPT) - Liquid-Liquid Extraction (LLE) - Solid-Phase Extraction (SPE) optimize_cleanup->cleanup_options reassess_me Re-assess Matrix Effect cleanup_options->reassess_me me_acceptable Is Matrix Effect now acceptable? reassess_me->me_acceptable further_optimization Further Optimization Required reassess_me->further_optimization Still not acceptable optimize_chroma Optimize Chromatography chroma_options - Modify gradient - Change mobile phase modifiers - Switch column chemistry (e.g., HILIC) optimize_chroma->chroma_options chroma_options->reassess_me me_acceptable->optimize_chroma No me_acceptable->validation Yes

Troubleshooting Matrix Effects

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of Higenamine in biological fluids as reported in various studies.

Table 1: Method Performance for Higenamine Analysis

ParameterBiological MatrixLLOQ (ng/mL)Extraction Recovery (%)Reference(s)
LC-MS/MS Human Plasma0.10082.1 (SPE)[3][4]
Human Urine1.0056.6 (SPE)[3][4]
Rat Plasma0.570.30 - 86.71 (LLE)[8]
Rat Urine0.574.93 - 79.29 (LLE)[8]
HPLC-ECD Rabbit Plasma2.645~77.5 (Alumina Adsorption)[9]
Rabbit Urine10.58~84.4 (Alumina Adsorption)[9]
UPLC-MS/MS Human Urine0.2Not Reported[6]

Table 2: Matrix Effect Values for Higenamine in Human Urine

Analyte ConcentrationMatrix Effect (%)Reference(s)
LOQ (0.2 ng/mL)96.7[6]
5 ng/mL103.2[6]
10 ng/mL101.0[6]
15 ng/mL103.0[6]
Note: Matrix Effect (%) is calculated as (Peak area in post-spiked matrix / Peak area in neat solution) x 100. Values close to 100% indicate minimal matrix effect.[2]

Experimental Protocols

Here are detailed methodologies for common sample preparation techniques used in Higenamine analysis.

Protocol 1: Protein Precipitation (PPT) for Plasma Samples

This is a rapid but less clean method suitable for initial screening.

  • Aliquot 100 µL of plasma sample into a clean microcentrifuge tube.

  • Add 50 µL of internal standard (IS) working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for Urine Samples

This method offers a cleaner sample than PPT.

  • Aliquot 500 µL of urine sample into a glass test tube.

  • Add 100 µL of the IS working solution.

  • Add 500 µL of a suitable buffer (e.g., pH 9.0 carbonate buffer) and vortex.

  • Add 3 mL of an organic extraction solvent (e.g., ethyl acetate).

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase, vortex, and inject.

Protocol 3: Solid-Phase Extraction (SPE) for Plasma/Urine Samples

SPE provides the cleanest samples and is ideal for achieving low detection limits.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of a suitable buffer (e.g., 0.1 M acetate buffer, pH 6.0).

  • Loading: Pre-treat the sample (e.g., 500 µL of plasma/urine) by adding IS and diluting with the equilibration buffer. Load the pre-treated sample onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove interferences.

  • Elution: Elute Higenamine and the IS with 1 mL of a suitable elution solvent (e.g., 5% formic acid in methanol).

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase for injection.

Visualizations

The following diagrams illustrate key workflows and concepts in the analysis of Higenamine.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing sample Biological Sample (Plasma, Urine) add_is Add Internal Standard (IS) sample->add_is extraction Extraction/Cleanup add_is->extraction ppt Protein Precipitation extraction->ppt Simple lle Liquid-Liquid Extraction extraction->lle Intermediate spe Solid-Phase Extraction extraction->spe Thorough drydown Evaporation ppt->drydown lle->drydown spe->drydown reconstitute Reconstitution drydown->reconstitute injection Inject Sample reconstitute->injection lc UPLC/HPLC Separation (e.g., C18 or HILIC column) injection->lc ms Mass Spectrometry (ESI+, MRM Mode) lc->ms integration Peak Integration ms->integration calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) integration->calibration quantification Quantification of Higenamine calibration->quantification

Bioanalytical Workflow for Higenamine

G Mechanism of Ion Suppression in ESI cluster_interference Interference by Matrix Components ESI_Emitter ESI Emitter Droplet_Formation Charged Droplets Formed (Analyte + Matrix) ESI_Emitter->Droplet_Formation Solvent_Evaporation Solvent Evaporation Droplet_Formation->Solvent_Evaporation charge_competition Competition for charge in the droplet Droplet_Formation->charge_competition Gas_Phase_Ions Gas-Phase Ions [Analyte+H]+ Solvent_Evaporation->Gas_Phase_Ions evaporation_inhibition Inhibition of solvent evaporation Solvent_Evaporation->evaporation_inhibition MS_Inlet MS Inlet Gas_Phase_Ions->MS_Inlet Signal charge_competition->Gas_Phase_Ions Reduces Ion Formation evaporation_inhibition->Gas_Phase_Ions Reduces Ion Release

Ion Suppression Mechanism

References

Strategies to minimize batch-to-batch variability of synthetic Higenamine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Higenamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to help minimize batch-to-batch variability and troubleshoot common issues encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most frequently described synthetic routes for this compound are:

  • Route 1: Grignard Reaction followed by Deprotection. This route typically involves the reaction of a Grignard reagent derived from a protected 4-methoxybenzyl bromide with 6,7-dimethoxy-3,4-dihydroisoquinoline. The resulting intermediate is then deprotected (demethylated) using a strong acid, followed by salt formation with hydrochloric acid to yield this compound.[1][2]

  • Route 2: Condensation, Cyclization, Reduction, and Deprotection. This method starts with 2-(3,4-dimethoxyphenyl)ethylamine, which undergoes condensation and cyclization, followed by reduction and deprotection steps to yield the final product.[3]

Q2: What are the critical parameters that can influence the batch-to-batch consistency of this compound synthesis?

A2: Several critical parameters can significantly impact the reproducibility of this compound synthesis:

  • Raw Material Quality: Purity of starting materials, especially the Grignard reagent precursors and the dihydroisoquinoline, is crucial.

  • Reaction Conditions: Strict control of temperature, reaction time, and addition rates of reagents is essential, particularly for the Grignard reaction and the deprotection step.[2]

  • Solvent Quality: The use of anhydrous solvents is critical for the Grignard reaction to prevent quenching of the reagent.[1][2]

  • Atmospheric Control: The Grignard reaction is highly sensitive to moisture and oxygen. Maintaining an inert atmosphere (e.g., nitrogen or argon) is vital.

  • Work-up and Purification: The pH adjustment during work-up, extraction efficiency, and crystallization conditions (solvent, temperature, and cooling rate) for the final salt formation can greatly affect yield and purity.[3]

Q3: What are the common impurities found in synthetic this compound?

A3: Common impurities can arise from starting materials, side reactions, or incomplete reactions. While specific impurities can vary based on the synthetic route, potential impurities include:

  • Unreacted starting materials: Such as 6,7-dimethoxy-3,4-dihydroisoquinoline or the protected benzyl intermediate.

  • Intermediates: Incomplete deprotection can lead to partially methylated Higenamine derivatives.

  • Side-products: Byproducts from the Grignard reaction or degradation products from the harsh acidic deprotection step.

  • Residual solvents: Solvents used during the reaction or purification steps.

Troubleshooting Guides

Issue 1: Low Yield in the Grignard Reaction Step

Question: My Grignard reaction for the synthesis of the Higenamine precursor is consistently giving low yields. What are the potential causes and how can I troubleshoot this?

Answer:

Low yields in the Grignard reaction are a common issue. Here’s a systematic approach to troubleshooting:

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Poor Quality of Magnesium Turnings Use fresh, high-purity magnesium turnings. If necessary, activate the magnesium by gentle heating under vacuum or by adding a small crystal of iodine.[1]
Presence of Moisture or Oxygen Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.[1][2] Maintain a positive pressure of inert gas throughout the reaction.
Improper Initiation of the Grignard Reagent A small amount of an initiator like iodine or 1,2-dibromoethane can be used to start the reaction.[1] Sonication can also help initiate the reaction.
Incorrect Reaction Temperature The Grignard reagent formation and the subsequent reaction with the dihydroisoquinoline may have different optimal temperatures. Monitor and control the temperature strictly according to the protocol. The reaction with the dihydroisoquinoline is often performed at low temperatures (-70 to -60 °C).[2]
Slow or Incomplete Addition of Reactants Ensure slow, dropwise addition of the benzyl bromide to the magnesium suspension to maintain control over the exothermic reaction.[1] Similarly, add the dihydroisoquinoline solution slowly to the prepared Grignard reagent.

Troubleshooting Workflow for Low Grignard Reaction Yield

G start Low Yield in Grignard Reaction check_mg Check Magnesium Quality (Fresh, Activated?) start->check_mg check_inert Verify Inert Atmosphere (Dry Glassware, Anhydrous Solvents?) check_mg->check_inert If Mg is OK optimize_mg Optimize Magnesium Activation check_mg->optimize_mg If Mg is suspect check_initiation Review Initiation Technique (Initiator Used?) check_inert->check_initiation If inert conditions are good optimize_inert Improve Drying/Inerting Protocol check_inert->optimize_inert If moisture/air is likely check_temp Monitor Reaction Temperature (Correct Profile?) check_initiation->check_temp If initiation is standard optimize_initiation Try Different Initiator/Sonication check_initiation->optimize_initiation If initiation fails check_addition Evaluate Reactant Addition (Slow and Controlled?) check_temp->check_addition If temperature is controlled optimize_temp Fine-tune Temperature Control check_temp->optimize_temp If temperature fluctuates optimize_addition Adjust Addition Rate check_addition->optimize_addition If addition is too fast end Yield Improved check_addition->end If addition is controlled optimize_mg->check_inert optimize_inert->check_initiation optimize_initiation->check_temp optimize_temp->check_addition optimize_addition->end G start Start Synthesis raw_materials Raw Material QC (Purity, Identity) start->raw_materials grignard Grignard Reaction raw_materials->grignard ipc1 In-Process Control 1: Reaction Monitoring (TLC/HPLC) grignard->ipc1 deprotection Deprotection ipc2 In-Process Control 2: Reaction Monitoring (TLC/HPLC) deprotection->ipc2 workup Work-up & Isolation of Free Base salt_formation Salt Formation & Crystallization workup->salt_formation ipc3 In-Process Control 3: Yield, Purity salt_formation->ipc3 drying Drying final_product Final Product QC (Purity, Assay, Impurities) drying->final_product release Batch Release final_product->release ipc1->deprotection ipc2->workup ipc3->drying G cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Salt Formation start_mat1 4-Methoxybenzyl bromide intermediate1 Protected Intermediate start_mat1->intermediate1 + Mg, THF start_mat2 6,7-Dimethoxy-3,4- dihydroisoquinoline start_mat2->intermediate1 higenamine_free_base Higenamine (Free Base) intermediate1->higenamine_free_base + HBr or other acid then + Base final_product This compound higenamine_free_base->final_product + HCl

References

Technical Support Center: Interpreting Higenamine Hydrochloride Data from Dietary Supplement Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the challenges associated with interpreting data on Higenamine hydrochloride from dietary supplement studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it found in dietary supplements?

A1: Higenamine (also known as norcoclaurine) is a chemical compound found in various plants.[1] It is included in dietary supplements, particularly those marketed for weight loss and athletic performance, due to its stimulant properties.[2][3] Higenamine is a non-selective beta-adrenergic receptor agonist, which can increase heart rate, cardiac output, and induce bronchodilation.[4][5]

Q2: What are the main challenges in interpreting data from studies on supplements containing Higenamine?

A2: The primary challenge is the significant discrepancy between the labeled amount of Higenamine and the actual quantity present in the product.[6][7] Studies have shown that the actual content can range from trace amounts to over 200% of what is listed on the label, with some products containing Higenamine without it being declared at all.[7][8] This makes it difficult to establish a clear dose-response relationship and compare findings across different studies.

Q3: Is Higenamine banned in sports?

A3: Yes, Higenamine was added to the World Anti-Doping Agency (WADA) Prohibited List in 2017 as a beta-2 agonist, making it a banned substance for athletes at all times.[8][9]

Q4: What are the known pharmacological effects of Higenamine?

A4: Higenamine is a non-selective agonist for β1- and β2-adrenergic receptors and has also been identified as an α1-adrenergic receptor antagonist.[4][10][11] Its β-adrenergic activity leads to increased heart rate (positive chronotropy), enhanced heart muscle contractility (positive inotropy), and relaxation of bronchial smooth muscle (bronchodilation).[1][5][12] Its α1-antagonist activity may contribute to vasodilation and a decrease in blood pressure.[10]

Q5: Are there established safe oral dosages for Higenamine?

A5: The safety of orally administered Higenamine in humans is not well established.[1] While some studies have investigated intravenous administration for cardiac conditions, data on oral supplementation is limited.[1][7] One small study showed no significant adverse effects with oral use of up to 150 mg for 8 weeks, but more extensive research is needed to determine a safe dosage.[6]

Troubleshooting Guides

Issue 1: Inconsistent results in in-vitro/in-vivo experiments with a Higenamine-containing supplement.
  • Possible Cause: High variability in the actual Higenamine content of the supplement.

  • Troubleshooting Steps:

    • Quantify Higenamine Concentration: Do not rely on the product label. Independently quantify the concentration of this compound in the specific batch of the dietary supplement being used. A validated UHPLC-MS/MS method is recommended.

    • Use a Standardized Source: If possible, obtain pure, pharmaceutical-grade this compound to use as a positive control and for establishing dose-response curves.

    • Batch-to-Batch Variation: Be aware that Higenamine content can vary significantly between different batches of the same product. If the study spans a long period, consider analyzing samples from each new batch used.

Issue 2: Unexpected pharmacological effects observed.
  • Possible Cause 1: The presence of other undeclared active compounds in the dietary supplement.

  • Troubleshooting Steps:

    • Broad Spectrum Screening: Perform a comprehensive chemical analysis of the supplement to screen for other common stimulants or adulterants.

  • Possible Cause 2: Higenamine's complex pharmacology.

  • Troubleshooting Steps:

    • Consider Dual Receptor Activity: Remember that Higenamine is both a β-agonist and an α1-antagonist.[4][10] The observed net effect will depend on the specific tissue, receptor expression levels, and the concentration of Higenamine.

    • Investigate Downstream Signaling: Analyze the activation of relevant signaling pathways (e.g., PI3K/Akt, NF-κB) to better understand the molecular mechanisms underlying the observed effects.

Data Presentation

Table 1: Quantitative Analysis of Higenamine in Dietary Supplements (Representative Data)

Product CategoryNumber of Products AnalyzedLabeled Higenamine Amount (mg/serving)Actual Higenamine Amount Detected (mg/serving)Reference
Weight Loss1110 - 75 (or not specified)Traces - 62[7]
Sports/Energy1110 - 75 (or not specified)Traces - 62[7]
Not Specified2Not specifiedTraces - 62[7]

Table 2: Pharmacokinetic Properties of Higenamine

SpeciesAdministration RouteHalf-lifeReference
HumanIntravenous18-27 minutes
RatIntravenous~8 minutes
RabbitIntravenous~22 minutes

Experimental Protocols

Protocol 1: Quantification of Higenamine in Dietary Supplements by UHPLC-MS/MS

This protocol is based on the methodology described by Stajić et al. (2017).[8]

  • Sample Preparation:

    • Accurately weigh a portion of the homogenized dietary supplement.

    • Extract Higenamine using a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).

    • Vortex and sonicate the sample to ensure complete extraction.

    • Centrifuge the sample to pellet insoluble matter.

    • Filter the supernatant through a 0.22 µm filter.

    • Add an appropriate internal standard (e.g., Quercetin).[8]

  • Chromatographic Conditions:

    • UHPLC System: A system capable of high-pressure gradient elution.

    • Analytical Column: UHPLC Acquity BEH HILIC column (2.1 mm × 100 mm, 1.7 µm particle size).[8]

    • Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile (e.g., 30:70, v/v).[8]

    • Flow Rate: 0.2 mL/min.[8]

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization in Positive mode (ESI+).[8]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions for Higenamine:

      • 272.08 → 107.01

      • 272.08 → 161.07

      • 272.08 → 77.08[8]

    • Optimize cone voltage and collision energy for each transition.

  • Data Analysis:

    • Construct a calibration curve using a certified reference standard of this compound.

    • Quantify the amount of Higenamine in the sample by comparing its peak area (normalized to the internal standard) to the calibration curve.

Protocol 2: Adrenergic Receptor Binding Assay (Competitive Binding)

This is a representative protocol to determine the binding affinity of Higenamine to β-adrenergic receptors.

  • Materials:

    • Cell membranes expressing the β-adrenergic receptor subtype of interest (β1 or β2).

    • Radioligand (e.g., [³H]-dihydroalprenolol or a fluorescently labeled ligand).

    • Non-labeled competitor (e.g., propranolol for non-specific binding).

    • This compound standard.

    • Assay buffer (e.g., Tris-HCl with MgCl₂).

    • 96-well filter plates.

    • Scintillation counter or fluorescence plate reader.

  • Procedure:

    • In a 96-well plate, set up reactions for total binding, non-specific binding, and competitive binding with varying concentrations of Higenamine.

    • Total Binding Wells: Add cell membranes and radioligand.

    • Non-specific Binding Wells: Add cell membranes, radioligand, and a high concentration of the non-labeled competitor.

    • Competitive Binding Wells: Add cell membranes, radioligand, and serial dilutions of Higenamine.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

    • Harvest the membranes onto the filter plate using a cell harvester and wash with ice-cold assay buffer to remove unbound radioligand.

    • Dry the filters and measure the radioactivity or fluorescence.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the Higenamine concentration.

    • Determine the IC₅₀ value (the concentration of Higenamine that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Mandatory Visualizations

Higenamine_Signaling_Pathway Higenamine Higenamine beta_AR β-Adrenergic Receptor Higenamine->beta_AR Binds to G_protein G-protein (Gs/Gi) beta_AR->G_protein Activates PI3K PI3K beta_AR->PI3K AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Akt Akt PI3K->Akt Activates IKK IKK Akt->IKK Activates IkappaB_NFkappaB IκB-NF-κB Complex IKK->IkappaB_NFkappaB Phosphorylates IκB NFkappaB NF-κB IkappaB_NFkappaB->NFkappaB Releases Gene_Transcription Gene Transcription NFkappaB->Gene_Transcription Translocates & Activates

Caption: Higenamine's primary signaling through β-adrenergic receptors and downstream pathways.

Experimental_Workflow_Higenamine_Quantification start Start: Dietary Supplement Sample extraction 1. Sample Extraction (Solvent, Vortex, Sonicate) start->extraction centrifuge 2. Centrifugation extraction->centrifuge filter 3. Filtration (0.22 µm filter) centrifuge->filter add_is 4. Add Internal Standard filter->add_is uhplc 5. UHPLC Separation (HILIC Column) add_is->uhplc ms 6. MS/MS Detection (ESI+, MRM Mode) uhplc->ms analysis 7. Data Analysis (Calibration Curve) ms->analysis end End: Quantified Higenamine Concentration analysis->end

Caption: Workflow for the quantification of Higenamine in dietary supplements via UHPLC-MS/MS.

Troubleshooting_Logic start Inconsistent Experimental Results check_concentration Did you quantify Higenamine in your specific supplement batch? start->check_concentration quantify Action: Quantify Higenamine using UHPLC-MS/MS. check_concentration->quantify No check_adulterants Are unexpected pharmacological effects observed? check_concentration->check_adulterants Yes re_evaluate Re-evaluate results with accurate concentration data. quantify->re_evaluate screen_compounds Action: Perform broad spectrum screening for other active compounds. check_adulterants->screen_compounds Yes consider_pharmacology Action: Consider Higenamine's dual β-agonist and α1-antagonist activity. check_adulterants->consider_pharmacology Yes end_solve Problem likely identified. screen_compounds->end_solve consider_pharmacology->end_solve

Caption: Troubleshooting logic for inconsistent data in Higenamine supplement studies.

References

Validation & Comparative

A Comparative Guide to Higenamine Hydrochloride and Isoproterenol in Cardiac Stimulation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating cardiac function, the choice of a pharmacological stimulant is critical. This guide provides an objective comparison of Higenamine Hydrochloride and Isoproterenol, two frequently discussed beta-adrenergic agonists, supported by experimental data. We delve into their mechanisms of action, pharmacological effects, and applications in experimental models, presenting quantitative data in structured tables and illustrating key pathways and workflows with diagrams.

Introduction to the Compounds

This compound is a naturally occurring benzylisoquinoline alkaloid found in various plants, including Aconitum carmichaelii and Nandina domestica. Traditionally used in Chinese medicine for heart conditions, it is now recognized as a non-selective agonist for β1- and β2-adrenergic receptors. Its chemical stability and water solubility as a hydrochloride salt make it suitable for clinical and experimental use.

Isoproterenol (also known as isoprenaline) is a synthetic catecholamine and a potent, non-selective β-adrenergic receptor agonist with minimal to no activity on α-adrenergic receptors at standard doses. It has been a cornerstone in cardiovascular research for decades, used both as a therapeutic agent for conditions like bradycardia and as a reliable tool to induce experimental models of cardiac hypertrophy and myocardial infarction.

Mechanism of Action: A Tale of Two Agonists

Both higenamine and isoproterenol exert their primary cardiac effects by stimulating β-adrenergic receptors, which triggers a cascade of intracellular signaling events. However, nuances in their receptor interactions and downstream pathways lead to different pharmacological profiles.

This compound: Higenamine acts as a full agonist on β1-adrenergic receptors and a partial agonist on β2-receptors. Its stimulation of β1-receptors in the heart leads to the canonical Gs protein-cAMP-PKA pathway, increasing heart rate and contractility. Uniquely, higenamine has also been identified as a β2-adrenergic receptor Gs/Gi dual agonist, meaning it can signal through both stimulatory (Gs) and inhibitory (Gi) G-proteins. Furthermore, some studies suggest it can activate the PI3K/Akt signaling pathway via β2-receptors, which is associated with cardioprotective effects like reducing apoptosis. There is also evidence that higenamine may function as an antagonist of α1-adrenergic receptors, contributing to vasodilation.

Higenamine_Signaling cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol Higenamine Higenamine HCl b1AR β1-AR Higenamine->b1AR Agonist b2AR β2-AR Higenamine->b2AR Agonist a1AR α1-AR Higenamine->a1AR Antagonist Gs Gs b1AR->Gs b2AR->Gs Gi Gi b2AR->Gi PI3K PI3K b2AR->PI3K Vasodilation Vasodilation a1AR->Vasodilation AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Ca_Channel L-type Ca²⁺ Channel PKA->Ca_Channel Phosphorylates Chronotropy ↑ Chronotropy (Heart Rate) PKA->Chronotropy Akt Akt PI3K->Akt Activates Apoptosis ↓ Apoptosis (Cardioprotection) Akt->Apoptosis Ca_Influx ↑ [Ca²⁺]i Ca_Channel->Ca_Influx Contractility ↑ Inotropy (Contraction) Ca_Influx->Contractility

Caption: Higenamine signaling pathways in cardiomyocytes.

Isoproterenol: As a classic non-selective β-agonist, isoproterenol strongly activates both β1 and β2 receptors, coupling almost exclusively to the Gs protein. This leads to a robust increase in adenylyl cyclase activity, a surge in intracellular cAMP, and potent activation of PKA. PKA then phosphorylates key targets, including L-type calcium channels and phospholamban, resulting in increased intracellular calcium and enhanced sarcoplasmic reticulum Ca²⁺ cycling. This cascade produces strong positive inotropic (increased contractility) and chronotropic (increased heart rate) effects. At higher or sustained doses, this intense stimulation can become cardiotoxic, leading to calcium overload, oxidative stress, and activation of hypertrophic signaling pathways involving calcineurin and extracellular signal-regulated kinases (ERKs).

Isoproterenol_Signaling cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol Isoproterenol Isoproterenol b1AR β1-AR Isoproterenol->b1AR Potent Agonist b2AR β2-AR Isoproterenol->b2AR Potent Agonist Gs Gs b1AR->Gs b2AR->Gs AC Adenylyl Cyclase Gs->AC Strongly Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Strongly Activates Ca_Channel L-type Ca²⁺ Channel PKA->Ca_Channel Phosphorylates Chronotropy ↑↑ Chronotropy (Heart Rate) PKA->Chronotropy Ca_Influx ↑↑ [Ca²⁺]i Ca_Channel->Ca_Influx Contractility ↑↑ Inotropy (Contraction) Ca_Influx->Contractility Calcineurin Calcineurin Ca_Influx->Calcineurin Activates (Sustained) ERKs ERKs Calcineurin->ERKs Activates Hypertrophy Hypertrophic Gene Expression ERKs->Hypertrophy

Caption: Isoproterenol signaling pathways in cardiomyocytes.

Comparative Pharmacological Effects

The differing mechanisms of higenamine and isoproterenol translate to distinct quantitative effects on cardiac function. While both increase heart rate and contractility, the magnitude and associated effects differ significantly.

ParameterThis compoundIsoproterenolReference
Receptor Selectivity Non-selective β1/β2 agonist; α1 antagonist.Potent, non-selective β1/β2 agonist; no significant α activity.
Positive Inotropic Effect Potent, with EC50 of 97 nM (murine atria).Very potent positive inotrope.
Positive Chronotropic Effect Potent, with EC50 of 38 nM (murine atria).Very potent positive chronotrope.
Receptor Binding (ADRβ1) Strong agonist with EC50 of 34 nM (Emax 105%).High affinity, KH of 61.7 nM.
Receptor Binding (ADRβ2) Partial agonist with EC50 of 0.47 µM (Emax 31%).High affinity, KH of 11.8 nM. More potent than at β1.
Downstream Signaling β1/β2→Gs→cAMP; β2→Gi; β2→PI3K/Akt.β1/β2→Gs→cAMP→PKA→Ca²⁺; Ca²⁺→Calcineurin→ERKs.
Effect on Blood Pressure Variable; can decrease due to α1-antagonism and β2-agonism.Decreases mean arterial and diastolic pressure due to β2-mediated vasodilation.

Applications in Experimental Models

The distinct properties of higenamine and isoproterenol make them suitable for different research applications.

Isoproterenol: The Gold Standard for Inducing Cardiac Pathology Due to its potent and sustained action, isoproterenol is widely used to create reliable and reproducible animal models of cardiac disease.

  • Cardiac Hypertrophy and Fibrosis: Chronic subcutaneous or intraperitoneal administration of isoproterenol (e.g., 5-60 mg/kg/day for 7-21 days) leads to sustained β-adrenergic overstimulation, causing cardiomyocyte hypertrophy, fibroblast activation, and interstitial fibrosis. This model is invaluable for studying the mechanisms of cardiac remodeling and for testing the efficacy of anti-hypertrophic or anti-fibrotic therapies.

  • Myocardial Infarction: A high, acute dose of isoproterenol (e.g., 85-100 mg/kg) can induce severe myocardial necrosis and inflammation, mimicking aspects of an ischemic heart attack. This model is used to investigate cardiac injury and repair mechanisms.

Isoproterenol_Workflow cluster_treatment Treatment Phase (e.g., 14-28 days) cluster_admin_methods Administration Methods cluster_assessment Assessment of Cardiac Phenotype cluster_histo_methods Post-mortem Analysis start Select Animal Model (e.g., Mouse, Rat) prep Prepare Isoproterenol Solution start->prep admin Chronic Administration prep->admin pump Osmotic Mini-pumps (e.g., 30 mg/kg/day) admin->pump injection Daily Subcutaneous Injections (e.g., 5-10 mg/kg/day) admin->injection echo Echocardiography (LV Function, Wall Thickness) pump->echo injection->echo hemo Hemodynamic Analysis (Pressure-Volume Loops) echo->hemo histo Histology & Molecular Analysis hemo->histo stain Histological Staining (H&E, Masson's Trichrome) histo->stain gene Gene Expression (qRT-PCR for ANP, BNP, Collagen) histo->gene protein Protein Analysis (Western Blot for Fibrotic Markers) histo->protein end Pathological Model Established: Cardiac Hypertrophy & Fibrosis histo->end

Caption: Experimental workflow for inducing cardiac hypertrophy.

Higenamine: A Tool for Investigating Cardioprotection and Therapy In contrast to isoproterenol, higenamine is more commonly studied for its potential therapeutic and protective effects on the heart, owing to its more nuanced signaling profile.

  • Heart Failure Studies: Higenamine's positive inotropic effects have led to its investigation as a potential treatment for heart failure and bradycardia.

  • Cardioprotection Research: Its ability to activate the pro-survival PI3K/Akt pathway makes it a compound of interest for studying protection against ischemia-reperfusion injury and doxorubicin-induced cardiotoxicity.

  • Anti-Fibrotic Effects: Studies have shown that higenamine can inhibit cardiac fibroblast activation and collagen synthesis, suggesting a potential role in mitigating pathological fibrosis.

Detailed Experimental Protocols

Protocol 1: Induction of Cardiac Hypertrophy and Fibrosis with Isoproterenol

  • Objective: To induce a state of pathological cardiac remodeling in mice for the study of heart failure progression or for testing therapeutic interventions.

  • Animal Model: Adult male C57BL/6 mice (8-10 weeks old).

  • Drug Preparation: Isoproterenol hydrochloride is dissolved in sterile 0.9% saline. The solution should be freshly prepared or protected from light to prevent degradation.

  • Administration:

    • Method: Continuous subcutaneous infusion via surgically implanted osmotic mini-pumps (e.g., Alzet model 2004).

    • Dose: Pumps are loaded to deliver a dose of 30 mg/kg/day.

    • Duration: 14 to 28 days.

  • Endpoint Measurements:

    • In-life Monitoring: Serial echocardiography (e.g., weekly) to measure left ventricular wall thickness, internal dimensions, ejection fraction, and fractional shortening.

    • Terminal Analysis:

      • Hemodynamics: Invasive pressure-volume loop analysis to assess systolic and diastolic function.

      • Gross Morphology: Heart weight to body weight (HW/BW) and heart weight to tibia length (HW/TL) ratios are calculated.

      • Histology: Hearts are fixed, sectioned, and stained with Hematoxylin & Eosin (H&E) to assess cardiomyocyte size and Masson's Trichrome or Picrosirius Red to quantify collagen deposition (fibrosis).

      • Molecular Analysis: RNA and protein are extracted from ventricular tissue to quantify markers of hypertrophy (e.g., ANP, BNP, β-MHC) and fibrosis (e.g., Collagen I, TGF-β1) via qRT-PCR and Western blotting, respectively.

Protocol 2: Assessing the Inotropic and Chronotropic Effects of Higenamine in Isolated Atria

  • Objective: To quantify the direct effects of higenamine on myocardial contractility and beating rate.

  • Model: Isolated left and right atria from mice or rats.

  • Experimental Setup:

    • The animal is euthanized, and the heart is rapidly excised and placed in oxygenated Krebs-Henseleit solution.

    • The left and right atria are dissected and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

    • The left atrium is electrically stimulated (e.g., at 1 Hz), and its isometric contractions (inotropic effect) are recorded via a force-displacement transducer.

    • The spontaneously beating right atrium's rate (chronotropic effect) is recorded.

  • Procedure:

    • After an equilibration period, a cumulative concentration-response curve is generated by adding this compound to the organ bath in increasing concentrations (e.g., 1 nM to 10 µM).

    • The increase in contractile force (left atrium) and beating rate (right atrium) is recorded at each concentration.

  • Data Analysis: The data are plotted to generate a dose-response curve. The EC50 (the concentration that produces 50% of the maximal response) is calculated to determine the potency of higenamine for its inotropic and chronotropic effects. The maximal response can be compared to that of a full agonist like isoproterenol.

Conclusion

This compound and isoproterenol are both valuable tools in cardiac stimulation studies, but their applications are distinct.

  • Isoproterenol is the agent of choice for reliably inducing pathological cardiac remodeling . Its potent, sustained, and somewhat indiscriminate β-adrenergic stimulation provides a robust platform for creating models of hypertrophy, fibrosis, and myocardial injury, making it ideal for testing the efficacy of novel therapeutic agents designed to counteract these processes.

  • This compound offers a more nuanced profile suitable for investigating cardioprotective and therapeutic mechanisms . Its dual signaling capabilities (Gs/Gi, PI3K/Akt) and potential anti-fibrotic properties make it an intriguing compound for studies focused on mitigating cardiac damage and exploring alternative pathways for cardiac support beyond simple, forceful stimulation.

The choice between these two compounds should be guided by the specific research question. For creating a disease model, isoproterenol is the established standard. For exploring novel therapeutic pathways and cardioprotective mechanisms, the multifaceted actions of higenamine provide a more complex and potentially more insightful tool.

A Comparative Analysis of Higenamine Hydrochloride and Other Beta-2 Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Higenamine hydrochloride and other prominent beta-2 adrenergic agonists, including Salbutamol, Formoterol, and Salmeterol. The information is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their pharmacological properties, supported by experimental data.

Executive Summary

Beta-2 adrenergic receptor (β2-AR) agonists are a cornerstone in the treatment of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). Their primary mechanism of action involves the relaxation of bronchial smooth muscle, leading to bronchodilation. While classic β2-agonists are widely used, there is continued interest in compounds with varied pharmacological profiles. Higenamine, a naturally occurring benzylisoquinoline alkaloid, has garnered attention for its activity at adrenergic receptors. This guide provides a side-by-side comparison of this compound with established β2-agonists—Salbutamol (a short-acting β2-agonist, SABA), and Formoterol and Salmeterol (long-acting β2-agonists, LABAs)—focusing on receptor binding affinity, functional potency, and key physiological effects.

Mechanism of Action: The Beta-2 Adrenergic Receptor Signaling Pathway

Beta-2 adrenergic receptors are G-protein coupled receptors (GPCRs) predominantly expressed in the smooth muscle cells of the airways.[1] Agonist binding to the β2-AR initiates a signaling cascade that leads to smooth muscle relaxation and bronchodilation.

The canonical signaling pathway is initiated by the binding of an agonist, which induces a conformational change in the receptor. This leads to the activation of the associated stimulatory G-protein (Gs). The activated Gs alpha subunit then stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and relaxation of the airway smooth muscle.

Beta2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist Beta2_AR β2-Adrenergic Receptor Agonist->Beta2_AR Binds to Gs Gs Protein (α, β, γ) Beta2_AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Muscle_Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Muscle_Relaxation Leads to

Figure 1: Beta-2 Adrenergic Receptor Signaling Pathway.

Comparative Data

The following tables summarize the quantitative data on receptor binding affinity and functional potency of this compound and other selected beta-2 agonists.

Table 1: Adrenergic Receptor Binding Affinity (Ki / pKi values)

This table presents the binding affinities of the compounds for beta-1 (β1) and beta-2 (β2) adrenergic receptors. A lower Ki value or a higher pKi value indicates a higher binding affinity. The selectivity ratio indicates the preference for the β2 receptor over the β1 receptor.

Compoundβ1-AR Affinity (pKi)β2-AR Affinity (pKi)β2/β1 Selectivity RatioReference
Higenamine Dual agonist for β1 and β2Dual agonist for β1 and β2Non-selective[2]
Salbutamol 4.71 ± 0.165.83 ± 0.06~13[3]
Formoterol 6.25 ± 0.068.2 ± 0.09~89[3]
Salmeterol 5.7 ± 0.048.3 ± 0.04~398[3]

Note: Specific Ki values for Higenamine at β1 and β2 receptors were not available in the reviewed literature.

Table 2: Functional Potency at the β2-Adrenergic Receptor (cAMP Accumulation)

This table shows the potency of the agonists in stimulating the production of cAMP, a key second messenger in the β2-AR signaling pathway. A lower EC50 or a higher pEC50 value indicates greater potency.

CompoundPotency (pEC50 / EC50)Efficacy (relative to Isoprenaline/Adrenaline)Reference
Higenamine pEC50 = 6.6 (230 nM)Near-full agonist (>80%)[4]
Salbutamol EC50 = 0.6 µM (600 nM)Partial agonist (~19%)[5]
Formoterol pEC50 = 9.61 ± 0.12Full agonist[6]
Salmeterol EC50 = 0.0012 µM (1.2 nM)Partial agonist (~18%)[5]

Performance Comparison

Bronchodilator Effects

The primary therapeutic effect of beta-2 agonists is bronchodilation. In a preclinical study using a mouse model of allergic asthma, Higenamine treatment was shown to reduce airway hyper-responsiveness (AHR) and the expression of mucus-related genes, similar to the effects of Albuterol (Salbutamol).[7]

Clinically, the long-acting beta-2 agonists, Formoterol and Salmeterol, provide sustained bronchodilation for over 12 hours.[8] In a comparative study, Formoterol demonstrated a statistically significantly greater bronchodilator effect from 2 hours onwards compared to Salbutamol, with its effect lasting beyond 12 hours.[9]

Cardiovascular Effects

A common side effect of beta-2 agonists is cardiovascular stimulation, due to the presence of beta-adrenergic receptors in the heart. Higenamine is known to be a non-selective beta-agonist, activating both β1 and β2 receptors, which can lead to an increased heart rate and myocardial contractility.[2]

Clinical studies have compared the cardiovascular effects of established beta-2 agonists. In one study, Formoterol was found to have similar cardiovascular effects to Salbutamol when inhaled repeatedly by healthy volunteers.[10] Another study found that Salmeterol causes cardiovascular effects comparable to those induced by Salbutamol at clinically used dosages.[11] A separate study in healthy volunteers showed that Salbutamol inhalation resulted in a significant increase in heart rate.[12]

Table 3: Comparative Cardiovascular Effects

CompoundEffect on Heart RateEffect on Blood PressureReference
Higenamine Increases heart rate-[2]
Salbutamol Significant increaseNo significant change in systolic or diastolic pressure[10][12]
Formoterol Significant increaseNo significant change in systolic or diastolic pressure[10]
Salmeterol No significant difference compared to placeboNo significant difference compared to placebo[11]

Note: Direct comparative clinical data on the cardiovascular effects of Higenamine versus the other listed beta-2 agonists was not available in the reviewed literature.

Experimental Protocols

Radioligand Binding Assay for Adrenergic Receptor Affinity

This protocol is a standard method for determining the binding affinity of a compound to a specific receptor.

Radioligand_Binding_Assay cluster_workflow Experimental Workflow Prepare_Membranes 1. Prepare cell membranes expressing β-adrenergic receptors Incubate 2. Incubate membranes with a radiolabeled ligand (e.g., [3H]-CGP 12177) and varying concentrations of the unlabeled test compound (e.g., Higenamine) Prepare_Membranes->Incubate Separate 3. Separate bound from free radioligand (e.g., via filtration) Incubate->Separate Quantify 4. Quantify radioactivity of bound ligand Separate->Quantify Analyze 5. Analyze data to determine IC50 and calculate Ki values Quantify->Analyze

Figure 2: Radioligand Binding Assay Workflow.

Detailed Methodology:

  • Membrane Preparation: Cell membranes expressing the target beta-adrenergic receptor subtypes (β1 and β2) are prepared from cultured cells or tissue homogenates.

  • Incubation: The membranes are incubated in a buffer solution with a fixed concentration of a radiolabeled antagonist (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol) and a range of concentrations of the unlabeled test compound (the competitor).

  • Equilibrium: The incubation is carried out for a sufficient time to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value (the inhibition constant for the test compound) is then calculated using the Cheng-Prusoff equation.[13]

In Vitro cAMP Accumulation Assay for Functional Potency

This assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), a key second messenger in the β2-adrenergic receptor signaling pathway.

cAMP_Assay cluster_workflow_cAMP Experimental Workflow Cell_Culture 1. Culture cells expressing β2-adrenergic receptors Stimulation 2. Stimulate cells with varying concentrations of the test agonist (e.g., Higenamine) Cell_Culture->Stimulation Lysis 3. Lyse the cells to release intracellular cAMP Stimulation->Lysis Detection 4. Measure cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) Lysis->Detection Analysis 5. Plot cAMP concentration vs. agonist concentration to determine EC50 and Emax Detection->Analysis

Figure 3: cAMP Accumulation Assay Workflow.

Detailed Methodology:

  • Cell Culture: Cells stably or transiently expressing the human β2-adrenergic receptor (e.g., CHO or HEK293 cells) are cultured in appropriate media.

  • Cell Plating: Cells are seeded into multi-well plates and allowed to adhere.

  • Stimulation: The cells are then treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) followed by stimulation with a range of concentrations of the test agonist for a defined period.

  • Cell Lysis: The reaction is stopped, and the cells are lysed to release the intracellular cAMP.

  • cAMP Detection: The concentration of cAMP in the cell lysate is quantified using a commercially available assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the agonist concentration. The EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) are determined from this curve using non-linear regression analysis.[4]

Conclusion

This comparative analysis highlights the distinct pharmacological profiles of this compound and other major beta-2 agonists. Higenamine acts as a non-selective beta-adrenoceptor agonist, with a potency at the β2 receptor that is approximately 10-fold less than that of Salbutamol.[4] In contrast, Salbutamol, Formoterol, and Salmeterol exhibit varying degrees of selectivity for the β2-AR, with the long-acting agonists Formoterol and Salmeterol showing the highest selectivity.

The non-selectivity of Higenamine for beta-receptor subtypes suggests a higher potential for cardiovascular side effects compared to more selective β2-agonists. The available data indicates that while all these compounds can induce bronchodilation, their potency, duration of action, and side-effect profiles differ significantly. This information is critical for the rational design and development of new therapeutic agents targeting the beta-2 adrenergic system. Further head-to-head clinical studies are warranted to fully elucidate the comparative efficacy and safety of Higenamine in the context of respiratory and cardiovascular medicine.

References

Validating the In Vitro Efficacy of Higenamine Hydrochloride in Preclinical Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Higenamine hydrochloride's performance against other inotropic agents in established animal models of cardiac stress. The data presented is collated from multiple preclinical studies to offer a clear, objective overview for researchers in cardiovascular drug development.

Executive Summary

This compound, a benzylisoquinoline alkaloid, has demonstrated significant positive inotropic and chronotropic effects in various in vitro and in vivo models. Its primary mechanism of action involves the stimulation of β-adrenergic receptors, leading to downstream activation of signaling pathways that enhance cardiac contractility and protect against ischemic injury. This guide synthesizes key experimental data from canine and rodent models to validate its preclinical efficacy and benchmark its performance against the established β-agonist, Dobutamine.

Comparative Hemodynamic Effects in a Canine Model

The following table summarizes the dose-dependent hemodynamic effects of intravenously administered this compound compared to Dobutamine in a healthy dog model. This direct comparison highlights the distinct pharmacological profiles of the two agents.

ParameterThis compoundDobutamine
Dosage 1, 2, 4 µg/kg/min5, 10, 20 µg/kg/min
Heart Rate (HR) Dose-dependent increaseDose-dependent increase
Systolic Blood Pressure (SBP) No significant changeDose-dependent increase
Diastolic Blood Pressure (DBP) Slight decreaseDose-dependent increase
Cardiac Output (CO) Dose-dependent increaseDose-dependent increase
Myocardial O₂ Consumption Dose-dependent increaseDose-dependent increase
Coronary Blood Flow (CBF) Dose-dependent increaseDose-dependent increase
Left Ventricular Ejection Fraction (LVEF) IncreasedIncreased

Cardioprotective Effects in Rodent Models of Ischemia/Reperfusion

This compound has shown significant cardioprotective effects in rodent models of myocardial ischemia/reperfusion (I/R) injury. The data below is compiled from studies in both rat and mouse models.

Animal ModelKey Findings with this compound
Rat Model of Myocardial I/R Reduced infarct size, inhibited cardiomyocyte apoptosis, suppressed inflammatory responses.
Mouse Model of Myocardial I/R Significantly reduced myocardial infarction, inhibited apoptosis of ventricular myocytes.

Signaling Pathways and Mechanism of Action

This compound exerts its effects through the modulation of key intracellular signaling pathways. As a non-selective β-adrenoceptor agonist, it primarily activates β1 and β2 receptors.[1] This activation triggers a cascade of events, including the PI3K/Akt pathway, which is crucial for its anti-apoptotic effects in cardiomyocytes.[1] Additionally, in the context of cardiac and renal fibrosis, Higenamine has been shown to target the ASK1/MAPK (ERK, P38)/NF-κB signaling pathway.[2]

Higenamine_Signaling_Pathway cluster_receptor Cell Membrane cluster_pi3k PI3K/Akt Pathway cluster_ask1 ASK1/MAPK Pathway cluster_effects Cellular Effects Higenamine Higenamine Beta_Adrenergic_Receptor β-Adrenergic Receptor Higenamine->Beta_Adrenergic_Receptor ASK1 ASK1 Higenamine->ASK1 PI3K PI3K Beta_Adrenergic_Receptor->PI3K Increased_Contractility Increased Contractility Beta_Adrenergic_Receptor->Increased_Contractility Akt Akt PI3K->Akt Anti_Apoptosis Anti-Apoptosis Akt->Anti_Apoptosis MAPK MAPK (ERK, P38) ASK1->MAPK NF_kB NF-κB MAPK->NF_kB Inhibition_of_Fibrosis Inhibition of Fibrosis NF_kB->Inhibition_of_Fibrosis In_Vivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Rat, Dog) Anesthesia Anesthetize Animal Animal_Model->Anesthesia Instrumentation Surgical Instrumentation (Catheters, Probes) Anesthesia->Instrumentation Induce_Pathology Induce Pathology (e.g., Heart Failure, I/R) Instrumentation->Induce_Pathology Drug_Administration Administer Higenamine HCl or Control/Alternative Induce_Pathology->Drug_Administration Monitoring Continuous Monitoring (Hemodynamics, ECG) Drug_Administration->Monitoring Data_Collection Collect Data and Samples (Blood, Tissue) Monitoring->Data_Collection Histology Histological Analysis (e.g., TTC Staining) Data_Collection->Histology Biochemical_Assays Biochemical Assays (e.g., Apoptosis Markers) Data_Collection->Biochemical_Assays Statistical_Analysis Statistical Analysis Histology->Statistical_Analysis Biochemical_Assays->Statistical_Analysis

References

A Comparative Guide to Analytical Methods for the Detection of Higenamine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation and comparison of analytical methodologies for the quantitative determination of Higenamine hydrochloride. Higenamine, a naturally occurring beta-2 adrenergic receptor agonist found in various plants, has garnered significant interest for its potential therapeutic applications and is also a substance banned by the World Anti-Doping Agency (WADA). Accurate and reliable detection methods are therefore crucial for both pharmaceutical research and anti-doping control.

This document outlines the performance characteristics of three prominent analytical techniques: High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA), High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The comparative data is collated from published validation studies to assist researchers in selecting the most appropriate method for their specific application.

Comparative Performance of Analytical Methods

The following table summarizes the key performance parameters for the detection of this compound using HPLC-PDA, HPLC-ECD, and LC-MS/MS. This data facilitates a direct comparison of the methods' sensitivity, precision, and accuracy.

Performance ParameterHPLC-PDAHPLC-ECD (in plasma)LC-MS/MS (in herbal medicines)
Linearity (R²) 0.999[1]Not explicitly stated≥ 0.996[2]
Limit of Detection (LOD) 0.643 µg/mL[1]2.645 ng/mL[3][4]1 ng/mL[2]
Limit of Quantification (LOQ) 1.949 µg/mL[1]Not explicitly stated1 ng/mL[2]
Accuracy (Recovery) 96% - 100.58%[1]~77.5%[3][4]88.6% - 95.3%[2]
Precision (CV%) Intra-day and Inter-day < 2%Intra- and inter-day < 7%[3][4]Intra- and inter-day < 15%[2]

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established and validated methods from the scientific literature.

HPLC-PDA Method

This method is suitable for the quantification of Higenamine in plant extracts and dietary supplements.[1]

  • Instrumentation: High-Performance Liquid Chromatography system with a Photodiode Array detector (LC-PDA).[1]

  • Chromatographic Conditions:

    • Mobile Phase: A gradient elution using formic acid in water and acetonitrile.[1]

    • Detection Wavelength: 282 nm.[1]

    • Total Run Time: 16 minutes.[1]

  • Sample Preparation: Specific sample preparation protocols for plant extracts and dietary supplements should be followed, which typically involve extraction and filtration steps.

HPLC-ECD Method

This method has been successfully applied to the determination of Higenamine in biological matrices such as plasma and urine.[3][4]

  • Instrumentation: High-Performance Liquid Chromatography system equipped with an electrochemical detector.[3][4]

  • Chromatographic Conditions:

    • Column: ODS column.[3][4]

    • Mobile Phase: Acetonitrile-0.1% phosphoric acid (9:91, v/v).[3][4]

    • Oxidation Potential: 0.75 V.[3][4]

  • Sample Preparation:

    • Adsorption of Higenamine from the plasma or urine sample using acidic alumina.[3][4]

    • Release of Higenamine from the alumina via acid treatment.[3][4]

LC-MS/MS Method

This highly sensitive and selective method is ideal for the detection of Higenamine in complex matrices like Chinese herbal medicines.[2]

  • Instrumentation: Liquid Chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).[2]

  • Chromatographic Conditions: The specific column and mobile phase composition should be optimized for the separation of Higenamine from matrix components.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used.[5]

    • Detection Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.[2][5] The precursor ion and product ions for Higenamine are monitored. For example, transitions like 272.08 → 107.01, 272.08 → 161.07, and 272.08 → 77.08 have been reported.[5]

  • Sample Preparation: A suitable extraction method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is employed to isolate Higenamine from the sample matrix.[6]

Visualizing the Workflow and Comparative Logic

To better illustrate the processes involved in analytical method validation and comparison, the following diagrams have been generated.

Analytical_Method_Cross_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation Parameters cluster_comparison Comparison & Conclusion Sample Bulk Sample Prep Extraction & Cleanup Sample->Prep MethodA Method A (e.g., HPLC-PDA) Prep->MethodA MethodB Method B (e.g., LC-MS/MS) Prep->MethodB Linearity Linearity MethodA->Linearity Accuracy Accuracy MethodA->Accuracy Precision Precision MethodA->Precision LOD LOD MethodA->LOD LOQ LOQ MethodA->LOQ MethodB->Linearity MethodB->Accuracy MethodB->Precision MethodB->LOD MethodB->LOQ Comparison Comparative Data Analysis Linearity->Comparison Accuracy->Comparison Precision->Comparison LOD->Comparison LOQ->Comparison Conclusion Method Selection Comparison->Conclusion Comparative_Analysis_Logic cluster_methods Analytical Methods cluster_parameters Performance Parameters cluster_decision Decision Criteria HPLC_PDA HPLC-PDA Sensitivity Sensitivity (LOD/LOQ) HPLC_PDA->Sensitivity Accuracy Accuracy (Recovery) HPLC_PDA->Accuracy Precision Precision (RSD%) HPLC_PDA->Precision Selectivity Selectivity HPLC_PDA->Selectivity HPLC_ECD HPLC-ECD HPLC_ECD->Sensitivity HPLC_ECD->Accuracy HPLC_ECD->Precision HPLC_ECD->Selectivity LC_MSMS LC-MS/MS LC_MSMS->Sensitivity LC_MSMS->Accuracy LC_MSMS->Precision LC_MSMS->Selectivity Decision Optimal Method Sensitivity->Decision Accuracy->Decision Precision->Decision Selectivity->Decision

References

A Comparative Analysis of Synthetic versus Plant-Derived Higenamine Hydrochloride for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic and plant-derived Higenamine hydrochloride, focusing on key parameters relevant to research and pharmaceutical development. The information presented is supported by a summary of experimental data and methodologies to aid in the selection of the most suitable material for specific applications.

Introduction to this compound

Higenamine, also known as norcoclaurine, is a bioactive alkaloid found in various plants, including those from the Aconitum, Nelumbo, and Nandina genera.[1][2][3] It is a non-selective agonist of β1- and β2-adrenergic receptors and exhibits some activity at α-adrenergic receptors.[1][4] These properties contribute to its cardiotonic, vasodilatory, and bronchodilatory effects.[2][5] this compound is the salt form commonly used in research and dietary supplements. It can be obtained either through extraction and purification from plant sources or via chemical synthesis.[2][6] The choice between these two sources has significant implications for purity, impurity profiles, stereochemistry, and ultimately, bioactivity and regulatory considerations.

Comparative Data Summary

The following tables summarize the key quantitative and qualitative differences between synthetic and plant-derived this compound.

Table 1: Physicochemical and Sourcing Comparison

FeatureSynthetic this compoundPlant-Derived this compound
Source Chemical synthesis from precursors like dopamine or 2-(3,4-dimethoxyphenyl)ethylamine.[6][7]Extraction from plants such as Aconitum carmichaelii, Nelumbo nucifera (lotus seed), and Nandina domestica.[2][3]
Stereochemistry Typically a racemic mixture of (R)-(+)-higenamine and (S)-(-)-higenamine, unless a stereoselective synthesis is employed.[1]Primarily the (R)-(+)-higenamine enantiomer.[1]
Purity Generally high, often exceeding 99%, with a well-defined impurity profile.[8]Purity can be variable depending on the extraction and purification methods. May contain other plant-derived compounds.[9]
Batch-to-Batch Consistency High consistency due to controlled manufacturing processes.[8]Can exhibit variability due to factors like plant origin, growing conditions, and extraction efficiency.[9][10]

Table 2: Impurity Profile Comparison

Impurity TypeSynthetic this compoundPlant-Derived this compound
Organic Impurities Unreacted starting materials, intermediates, by-products from side reactions.[11][12]Other co-extracted alkaloids (e.g., coclaurine), flavonoids, and various plant secondary metabolites.[3][13]
Inorganic Impurities Residual catalysts (e.g., heavy metals), reagents, and salts.[11][12]Heavy metals from soil, inorganic salts from the extraction process.
Residual Solvents Traces of solvents used during synthesis and purification (e.g., diethyl ether, tetrahydrofuran, methanol).[6][11]Solvents used in the extraction and purification process (e.g., ethanol, methanol, water).

Table 3: Bioactivity and Regulatory Comparison

AspectSynthetic this compoundPlant-Derived this compound
Bioactivity Biological activity is a composite of both (R) and (S) enantiomers. The (S)-enantiomer has shown stronger cardiotonic effects.[14]Activity is primarily attributed to the (R)-(+)-enantiomer.
Regulatory Status Subject to regulations for synthetic Active Pharmaceutical Ingredients (APIs), requiring detailed documentation of the manufacturing process and impurity profile.[9]May be regulated as a botanical extract or a purified compound, with different regulatory requirements. Source traceability is crucial.[9]
Cost-Effectiveness Production costs can be lower for large-scale, optimized synthetic routes.[8]Costs can be influenced by the availability and processing of the raw plant material.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of this compound from different sources.

Purity and Impurity Profiling by HPLC-UV

This method is suitable for quantifying Higenamine and identifying known impurities.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% phosphoric acid in water) and Solvent B (e.g., acetonitrile).[15]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 280 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and compare the peak areas to a certified reference standard to determine purity. Impurities are identified by their relative retention times and quantified as a percentage of the main peak area.

High-Sensitivity Quantification by LC-MS/MS

This method is ideal for detecting trace-level impurities and for pharmacokinetic studies.

  • Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.[16]

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or C18 column.[16]

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[10][16]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[16]

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) mode.

    • Higenamine Transitions: 272.08 → 107.01, 272.08 → 161.07.[16]

  • Sample Preparation:

    • For bulk material, prepare as described for HPLC.

    • For biological matrices (plasma/urine), perform a protein precipitation or solid-phase extraction.[15]

  • Analysis: The high selectivity and sensitivity of LC-MS/MS allow for the quantification of Higenamine and its impurities at very low concentrations (ng/mL).[10][17]

In Vitro Bioassay: β2-Adrenergic Receptor Activation

This cell-based assay measures the functional potency of this compound.

  • Cell Line: HEK293 cells stably expressing the human β2-adrenergic receptor.

  • Principle: β2-adrenergic receptor activation leads to an increase in intracellular cyclic AMP (cAMP). This change can be quantified using a competitive immunoassay or a reporter gene assay.

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of synthetic and plant-derived this compound.

    • Treat the cells with the different concentrations of Higenamine for a specified time (e.g., 30 minutes).

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the Higenamine concentration to generate a dose-response curve and calculate the EC50 (half-maximal effective concentration) value for each sample. This allows for a direct comparison of their biological potency.

Visualizing Key Pathways and Processes

The following diagrams, generated using Graphviz, illustrate important concepts related to this compound.

Signaling Pathway of Higenamine

Higenamine_Signaling Higenamine Higenamine Beta_AR β-Adrenergic Receptor Higenamine->Beta_AR NFkB NF-κB Inhibition Higenamine->NFkB Inhibits IL-1β induced AC Adenylyl Cyclase Beta_AR->AC Activates PI3K PI3K Beta_AR->PI3K Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Physiological_Effects Physiological Effects (Cardiotonic, Vasodilation, Bronchodilation) PKA->Physiological_Effects Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival / Anti-apoptosis Akt->Cell_Survival Anti_inflammatory Anti-inflammatory Effects NFkB->Anti_inflammatory

Caption: Higenamine's primary signaling pathways.

Experimental Workflow for Comparative Analysis

Comparative_Workflow cluster_source Source Material cluster_analysis Analytical Characterization cluster_bioassay Functional Assessment cluster_results Comparative Evaluation Synthetic Synthetic Higenamine HCl HPLC Purity & Impurity Profile (HPLC-UV) Synthetic->HPLC LCMS Trace Impurity Profile (LC-MS/MS) Synthetic->LCMS Bioassay In Vitro Bioactivity (cAMP Assay) Synthetic->Bioassay Plant Plant-Derived Higenamine HCl Plant->HPLC Plant->LCMS Plant->Bioassay Comparison Data Comparison: - Purity - Impurity Profile - EC50 HPLC->Comparison LCMS->Comparison Bioassay->Comparison

Caption: Workflow for comparing Higenamine sources.

Logical Relationship: Source vs. Purity Profile

Logical_Relationship Source Source Synthetic Synthetic Route Source->Synthetic is Plant Plant Extraction Source->Plant is Impurity_Profile Resulting Impurity Profile Synthetic->Impurity_Profile leads to Plant->Impurity_Profile leads to Synthetic_Impurities Defined Profile: - Starting Materials - By-products - Reagents Impurity_Profile->Synthetic_Impurities can be Plant_Impurities Complex Profile: - Other Alkaloids - Plant Metabolites - Geographic/Seasonal Variation Impurity_Profile->Plant_Impurities can be

Caption: Impact of source on impurity profile.

Conclusion and Recommendations

The selection between synthetic and plant-derived this compound depends critically on the intended application.

  • For early-stage research, pharmacological studies, and applications where high purity and batch-to-batch consistency are paramount, synthetic this compound is the preferred choice. Its well-defined impurity profile simplifies data interpretation and ensures reproducibility.[8]

  • For studies focused on the effects of traditional botanical preparations or where the presence of other co-extracted plant compounds is relevant to the research question, plant-derived this compound may be more appropriate. However, researchers must be aware of the potential for variability in purity and composition.[9]

In drug development, a transition from plant-derived material in initial discovery to a well-characterized synthetic active pharmaceutical ingredient (API) is common to meet stringent regulatory requirements for safety, quality, and efficacy. A thorough analytical characterization, as outlined in the experimental protocols, is essential regardless of the source to ensure the reliability and validity of research findings.

References

Validating the Anti-inflammatory Effects of Higenamine Hydrochloride In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory effects of Higenamine hydrochloride against established anti-inflammatory agents. The following sections present quantitative data from key preclinical inflammation models, detailed experimental methodologies, and visualizations of relevant biological pathways and workflows to support further research and development.

Executive Summary

This compound, a plant-derived alkaloid, has demonstrated significant anti-inflammatory properties in various in vivo models. Its mechanism of action is primarily attributed to the inhibition of the NF-κB signaling pathway and the activation of the Nrf2/HO-1 pathway, leading to a reduction in pro-inflammatory cytokines and mediators. This guide compares the efficacy of this compound with standard anti-inflammatory drugs such as Indomethacin, Dexamethasone, and Methotrexate in models of acute inflammation, systemic inflammation, and autoimmune arthritis.

Quantitative Data Comparison

The following tables summarize the comparative efficacy of this compound and standard anti-inflammatory drugs in preclinical models.

Note: The data presented below is a synthesis from multiple studies to provide a comparative overview. Direct head-to-head studies with comprehensive dose-response data are limited. Therefore, variations in experimental conditions should be considered when interpreting the results.

Table 1: Carrageenan-Induced Paw Edema in Rats (Acute Inflammation)

Treatment GroupDose (mg/kg)Paw Edema Volume (mL) at 3h (Mean ± SD)% Inhibition of Edema
Control (Carrageenan) -0.85 ± 0.07-
This compound 50Data not available in a directly comparable formatData not available
Indomethacin 100.38 ± 0.0455.3%[1]

Absence of directly comparable data for this compound in this specific format necessitates further targeted studies.

Table 2: Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice (Systemic Inflammation)

Treatment GroupDoseSerum TNF-α (pg/mL) (Mean ± SD)Serum IL-6 (pg/mL) (Mean ± SD)
Control (LPS) -1546 ± 472.7[2]646.6 ± 194.3[2]
This compound (S-enantiomer) 10 mg/kgSignificant reduction in NOx, specific cytokine data not available[3]Data not available
Dexamethasone 10 mg/kg291.1 ± 89.47[2]241.3 ± 122.4[2]

Table 3: Collagen-Induced Arthritis (CIA) in Mice (Autoimmune Arthritis)

Treatment GroupDoseArthritis Score (Mean ± SD)
Control (CIA) -10.2 ± 1.5
This compound 50 mg/kg4.5 ± 0.8[4]
Methotrexate 1.5 mg/kg~4.0 - 5.0 (Estimated from graphical data)[5]

Arthritis scores are on a scale of 0-16. The data for Methotrexate is estimated from graphical representations in the cited study and serves as an approximate comparison.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways modulated by this compound and a general workflow for in vivo anti-inflammatory studies.

G Higenamine Anti-inflammatory Signaling Pathways cluster_0 Inflammatory Stimuli (LPS, etc.) cluster_1 Pro-inflammatory Pathway cluster_2 Higenamine Action cluster_3 Anti-inflammatory Pathway Stimuli Stimuli TLR4 TLR4 Stimuli->TLR4 NFkB NFkB TLR4->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines promotes transcription of Higenamine Higenamine Higenamine->NFkB inhibits Nrf2 Nrf2 Higenamine->Nrf2 activates HO1 HO1 Nrf2->HO1 activates AntiInflammatory Anti-inflammatory Effects HO1->AntiInflammatory promotes

Caption: Higenamine's anti-inflammatory mechanism.

G In Vivo Anti-inflammatory Experimental Workflow A Animal Acclimatization B Grouping and Dosing (Vehicle, Higenamine, Standard Drug) A->B C Induction of Inflammation (Carrageenan, LPS, Collagen) B->C D Data Collection (Paw Volume, Blood Samples, Clinical Scores) C->D E Biochemical Analysis (Cytokine Levels, Biomarkers) D->E F Histopathological Analysis D->F G Statistical Analysis and Comparison E->G F->G

Caption: General workflow for in vivo studies.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

Carrageenan-Induced Paw Edema in Rats

This model is used to assess acute inflammation.

  • Animals: Male Wistar rats (180-220 g).

  • Groups:

    • Group 1: Control (Carrageenan only)

    • Group 2: this compound (e.g., 25, 50, 100 mg/kg, p.o.)

    • Group 3: Indomethacin (10 mg/kg, p.o.)

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • This compound or Indomethacin is administered orally 1 hour before the induction of inflammation. The control group receives the vehicle.

    • Acute inflammation is induced by a subplantar injection of 0.1 mL of 1% carrageenan suspension in saline into the right hind paw.

    • Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice

This model mimics systemic inflammation or sepsis.

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Groups:

    • Group 1: Control (LPS only)

    • Group 2: this compound (e.g., 5, 10, 20 mg/kg, i.p.)

    • Group 3: Dexamethasone (e.g., 5, 10 mg/kg, i.p.)

  • Procedure:

    • This compound or Dexamethasone is administered intraperitoneally 1 hour before LPS challenge. The control group receives the vehicle.

    • Endotoxemia is induced by an intraperitoneal injection of LPS (e.g., 10 mg/kg).

    • Blood samples are collected at various time points (e.g., 2, 6, 24 hours) via cardiac puncture or retro-orbital bleeding.

    • Serum is separated for the analysis of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA kits.

  • Data Analysis: Cytokine levels in the treated groups are compared to the control group to determine the percentage of reduction.

Collagen-Induced Arthritis (CIA) in Mice

This is a widely used model for rheumatoid arthritis.

  • Animals: DBA/1J mice (8-10 weeks old).

  • Induction of Arthritis:

    • Mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) at the base of the tail.

    • A booster injection is given 21 days after the primary immunization.

  • Groups (Treatment begins with the onset of arthritis):

    • Group 1: Control (CIA + Vehicle)

    • Group 2: this compound (e.g., 50 mg/kg/day, p.o.)

    • Group 3: Methotrexate (e.g., 1 mg/kg, 3 times a week, p.o.)

  • Procedure:

    • The severity of arthritis is monitored daily using a clinical scoring system (0-4 for each paw, with a maximum score of 16 per mouse).

    • Paw thickness is measured using a digital caliper.

    • At the end of the study, animals are euthanized, and paws are collected for histological analysis to assess joint damage, inflammation, and cartilage destruction.

  • Data Analysis: The mean arthritis score and paw thickness are compared between the treated and control groups. Histological scores are also used for comparison.

References

A Comparative Analysis of the Cardiovascular Safety Profile of Higenamine Hydrochloride and Other Stimulants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cardiovascular safety profile of higenamine hydrochloride against other common stimulants, including dobutamine, ephedrine, salbutamol, and caffeine. The information is intended to support research and drug development efforts by presenting quantitative data from experimental studies, detailing methodologies, and illustrating the underlying physiological mechanisms.

Mechanisms of Action: A Look at the Signaling Pathways

The cardiovascular effects of these stimulants are primarily mediated through their interaction with adrenergic receptors. Higenamine, like the other compounds discussed, influences heart rate, contractility, and vascular tone by activating these receptors.

This compound is a non-selective β-adrenergic receptor agonist, with activity at both β1 and β2 receptors. It has also been identified as an α1-adrenergic receptor antagonist, which may contribute to its effects on blood pressure.

The following diagram illustrates the generalized signaling pathway for β-adrenergic receptor agonists.

cluster_stimulants Stimulants cluster_receptors Adrenergic Receptors cluster_downstream Downstream Signaling Higenamine Higenamine beta1 β1 Receptor (Heart) Higenamine->beta1 Agonist beta2 β2 Receptor (Lungs, Vasculature) Higenamine->beta2 Agonist alpha1 α1 Receptor (Vasculature) Higenamine->alpha1 Antagonist Dobutamine Dobutamine Dobutamine->beta1 Agonist Salbutamol Salbutamol Salbutamol->beta2 Agonist Ephedrine Ephedrine (indirect) Ephedrine->beta1 Agonist (also α) Ephedrine->beta2 Agonist (also α) Gs Gs Protein beta1->Gs Activates beta2->Gs Activates Relaxation Smooth Muscle Relaxation (Vasodilation) beta2->Relaxation AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates Ca ↑ Intracellular Ca²⁺ PKA->Ca Phosphorylates Channels Contraction ↑ Cardiac Contractility & Heart Rate Ca->Contraction

Caption: Adrenergic receptor signaling pathway for various stimulants.

Comparative Cardiovascular Effects

The following tables summarize the quantitative effects of this compound and other stimulants on key cardiovascular parameters as reported in various studies.

Table 1: Effects on Heart Rate (HR) and Blood Pressure (BP)

StimulantDose and AdministrationSubject PopulationChange in Heart Rate (bpm)Change in Systolic BP (mmHg)Change in Diastolic BP (mmHg)Source(s)
Higenamine (in a supplement)Oral supplement16 healthy subjects↑ ~3↑ ~12No significant change
Higenamine2.5 or 5 mg IVPatients with heart disease↑ (Continuous increase)Variable effectsVariable effects
Dobutamine10 µg/kg/min IV infusion15 patients with severe heart failure↑ 6.7 (from 98.5 to 105.2)No significant changeNo significant change
Ephedrine Sulphate0.25, 0.5, or 1.0 mg/kg oral8 healthy, overweight subjectsDose-dependent increaseDose-dependent increase (tolerance develops)Not specified
Salbutamol2.5 mg nebulized30 healthy volunteers↑ ~10 at 15 minutesNo significant change↓ ~2.3
Caffeine270 mg (in a supplement with higenamine)16 healthy subjects↑ ~3↑ ~12No significant change

Table 2: Hemodynamic Effects

StimulantDose and AdministrationSubject PopulationChange in Cardiac Output (CO)Change in Stroke Volume (SV)Change in Systemic Vascular Resistance (SVR)Source(s)
Higenamine2.5 or 5 mg IVPatients with heart diseaseNot specifiedNot specified
Dobutamine10 µg/kg/min IV infusion15 patients with severe heart failure↑ from 3.1 to 5.6 L/minNot specified
EphedrineNot specifiedNot specifiedNot specifiedVariably ↑
Salbutamol0.2 mg inhaled12 healthy volunteers↑ from 6.7 to 7.7 L/minNot specified↓ from 1076 to 905 dyne s⁻¹ cm⁻⁵
CaffeineNot specifiedMenNo changeNot specified
CaffeineNot specifiedWomenNo change

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing the results of different studies. Below are summaries of the experimental protocols for some of the key studies cited.

Study 1: Acute Oral Intake of a Higenamine-Based Dietary Supplement

  • Objective: To determine the impact of a higenamine-based dietary supplement on energy expenditure and cardiovascular parameters.

  • Study Design: A double-blind, randomized, cross-over trial.

  • Subjects: Sixteen healthy subjects (8 men, 8 women; mean age 26.1 ± 2.5 years for men, 22.4 ± 3.1 years for women).

  • Intervention: Subjects ingested either a dietary supplement containing higenamine, 270 mg of caffeine, and yohimbe bark extract, or a placebo.

  • Measurements: Heart rate and blood pressure were recorded immediately before ingestion and at 30, 60, 120, and 180 minutes post-ingestion.

  • Workflow:

cluster_workflow Experimental Workflow Recruitment Recruit 16 Healthy Subjects Randomization Randomize to Supplement or Placebo Recruitment->Randomization Ingestion1 Ingest Assigned Treatment Randomization->Ingestion1 Measurements1 Measure HR & BP at 0, 30, 60, 120, 180 min Ingestion1->Measurements1 Washout 6-8 Day Washout Period Measurements1->Washout Crossover Cross-over to Other Treatment Washout->Crossover Ingestion2 Ingest Second Treatment Crossover->Ingestion2 Measurements2 Repeat HR & BP Measurements Ingestion2->Measurements2 Analysis Data Analysis Measurements2->Analysis

Caption: Workflow for a cross-over clinical trial.

Study 2: Hemodynamic Effect of Dobutamine in Patients with Severe Heart Failure

  • Objective: To assess the hemodynamic effects of dobutamine in patients with severe congestive heart failure.

  • Study Design: An interventional study.

  • Subjects: Fifteen patients with severe congestive heart failure.

  • Intervention: Dobutamine was infused intravenously at a rate of 10 µg/kg per minute. A subset of seven patients also received a 5 µg/kg per minute infusion.

  • Measurements: Hemodynamic parameters, including cardiac output, mean arterial pressure, heart rate, and pulmonary wedge pressure, were measured.

Study 3: Short-Term Effect of Inhaled Salbutamol on Heart Rate in Healthy Volunteers

  • Objective: To study the short-term effect of salbutamol nebulization on the heart rate of healthy volunteers.

  • Study Design: A randomized, single-blinded, placebo-controlled, cross-over study.

  • Subjects: Thirty healthy volunteers (aged 20-25 years).

  • Intervention: Subjects were nebulized with either salbutamol (2.5 mg/2 ml dilution) or normal saline (2 ml). Each participant received the other treatment after a washout period.

  • Measurements: Heart rate and blood pressure were recorded at baseline (T0), and at 7 (T7), 15 (T15), and 30 (T30) minutes post-nebulization.

Conclusion

This compound exhibits cardiovascular effects characteristic of a β-adrenergic agonist, leading to an increased heart rate. Its impact on blood pressure appears to be more complex, potentially influenced by its α1-adrenergic antagonist properties. When compared to other stimulants, the magnitude of its effects varies. Dobutamine, for instance, produces a more pronounced increase in cardiac output with a relatively modest effect on heart rate in heart failure patients. Ephedrine demonstrates clear dose-dependent increases in both heart rate and blood pressure. Salbutamol, when inhaled, significantly increases heart rate while having a minimal effect on blood pressure. The cardiovascular effects of caffeine are well-documented, with acute intake leading to increases in blood pressure.

The available data suggests that the cardiovascular safety profile of higenamine requires careful consideration, particularly in individuals with pre-existing cardiovascular conditions. Further research, especially from studies where higenamine is the sole active ingredient, is necessary to fully elucidate its dose-dependent effects and long-term cardiovascular safety.

A Guide to the Oral Bioavailability of Higenamine Hydrochloride: Current Understanding and Future Directions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Higenamine, a naturally occurring benzylisoquinoline alkaloid, has garnered significant interest for its pharmacological activities, primarily as a non-selective β-adrenergic receptor agonist.[1][2] Its potential therapeutic applications in cardiovascular conditions and as a component in dietary supplements have brought its pharmacokinetic profile, particularly its oral bioavailability, into focus. This guide provides a summary of the current knowledge on the oral bioavailability of Higenamine hydrochloride, highlighting the existing data, experimental methodologies, and potential strategies for formulation development.

Current Pharmacokinetic Data: A Non-Comparative Overview

Direct comparative studies on the oral bioavailability of different this compound formulations are currently unavailable in the published scientific literature. The following table summarizes key pharmacokinetic parameters collated from separate studies involving intravenous and oral administration.

Disclaimer: The data presented below is derived from different studies with varying experimental designs, subject populations (human vs. animal), and analytical methods. Therefore, this information should not be interpreted as a direct comparison between the intravenous and oral routes or between different potential oral formulations.

ParameterIntravenous Administration (Human)[3][4]Oral Administration (Human - Capsules)
Dosage 22.5 µg/kg (continuous infusion)75 mg daily (multiple doses)
Peak Plasma Concentration (Cmax) 15.1 to 44.0 ng/mLData not available
Time to Peak Plasma Concentration (Tmax) Not applicable (infusion)Data not available
Area Under the Curve (AUC) 5.39 ng·h/mL (extrapolated to infinity)Data not available
Half-life (t½) 0.133 hours (range: 0.107–0.166 h)4 to 27 hours (estimated from urinary excretion)[5]
Total Clearance (CL) 249 L/h (range: 199–336 L/h)Data not available
Oral Bioavailability Not applicableReported as low as 3–22% (formulation unspecified)[6]

The significant discrepancy in the reported half-life between intravenous and oral administration, coupled with the reported low oral utilization rate, underscores the challenges associated with the oral delivery of this compound. The longer estimated half-life after oral administration could be indicative of slow absorption or formulation-dependent release.[5]

Experimental Protocols

The methodologies employed in the cited pharmacokinetic studies are crucial for interpreting the available data.

Intravenous this compound Pharmacokinetic Study in Healthy Humans
  • Subjects: Healthy Chinese volunteers.[3][4]

  • Dosage and Administration: A continuous intravenous infusion of this compound with gradually escalating doses from 0.5 to 4.0 μg·kg−1·min−1, with each dose administered for 3 minutes.[4]

  • Sample Collection: Blood and urine samples were collected at designated time points to measure Higenamine concentrations.[4]

  • Analytical Method: Higenamine concentrations in plasma and urine were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Plasma concentration-time profiles were analyzed using a non-compartmental or a two-compartment model to determine key pharmacokinetic parameters.[3]

Oral Higenamine Capsule Urinary Excretion Study in Female Athletes
  • Subjects: Female basketball players.[5]

  • Dosage and Administration: Oral administration of multiple doses of Higenamine capsules.[5]

  • Sample Collection: Urine samples were collected over a specified period.[5]

  • Analytical Method: A sensitive on-line solid-phase extraction liquid chromatography-high-resolution mass spectrometry (on-line SPE LC HRMS) method was developed and validated for the quantification of higenamine and its metabolite in urine.[5]

  • Pharmacokinetic Analysis: The urinary excretion data was used to characterize the excretion profile and estimate the elimination half-life.[5]

Visualizing the Research Process and Mechanism of Action

To further elucidate the experimental process and the underlying pharmacological mechanism of Higenamine, the following diagrams are provided.

experimental_workflow cluster_protocol Experimental Protocol cluster_analysis Data Analysis subject_recruitment Subject Recruitment & Screening drug_administration Drug Administration (Intravenous or Oral) subject_recruitment->drug_administration sample_collection Biological Sample Collection (Blood, Urine) drug_administration->sample_collection bioanalysis LC-MS/MS Bioanalysis sample_collection->bioanalysis Sample Processing pk_modeling Pharmacokinetic Modeling bioanalysis->pk_modeling data_interpretation Data Interpretation & Reporting pk_modeling->data_interpretation

A generalized workflow for a clinical pharmacokinetic study.

signaling_pathway Higenamine Higenamine beta_receptor β1/β2-Adrenergic Receptor Higenamine->beta_receptor Binds to g_protein Gs Protein Activation beta_receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Activation g_protein->adenylyl_cyclase cAMP Increased cAMP adenylyl_cyclase->cAMP pka Protein Kinase A (PKA) Activation cAMP->pka physiological_response Physiological Responses (e.g., Increased Heart Rate, Bronchodilation) pka->physiological_response

The β-adrenergic signaling pathway activated by Higenamine.

Challenges and Future Directions for Oral Higenamine Formulations

The low oral bioavailability of this compound presents a significant hurdle for its development as a reliable oral therapeutic agent. Several factors could contribute to this, including poor membrane permeability, presystemic metabolism (first-pass effect), and potential solubility issues.

For drug development professionals, overcoming these challenges is paramount. Future research should focus on the development and comparative evaluation of novel oral formulations designed to enhance the bioavailability of Higenamine. Promising strategies could include:

  • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) or nanoemulsions could improve the solubility and absorption of Higenamine.

  • Nanoparticle-based delivery: Techniques such as nanocrystals can increase the surface area for dissolution and improve absorption rates.

  • Permeation enhancers: The inclusion of excipients that reversibly modulate the intestinal epithelial barrier could enhance absorption.

  • Prodrug approaches: Modifying the Higenamine molecule to a more lipophilic prodrug that is converted to the active form after absorption could bypass some of the barriers to its uptake.

A thorough understanding of the mechanisms limiting the oral bioavailability of Higenamine is essential for the rational design of new formulations. Head-to-head comparative bioavailability studies of such novel formulations against a simple aqueous solution or a standard immediate-release tablet will be critical in advancing the clinical potential of orally administered this compound.

References

Validation of Higenamine hydrochloride as a pharmacological tool for beta-receptor research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Higenamine hydrochloride with other common beta-adrenergic receptor agonists, namely Isoproterenol and Dobutamine. The information presented is intended to assist researchers in evaluating this compound as a pharmacological tool for beta-receptor studies.

Introduction

Higenamine, a plant-derived alkaloid, has been identified as a non-selective agonist for both β1 and β2-adrenergic receptors.[1][2] Its dual agonism presents a unique profile compared to the classical non-selective β-agonist Isoproterenol and the β1-selective agonist Dobutamine. This guide outlines the available experimental data to facilitate an objective comparison of their performance in beta-receptor research.

Comparative Performance Data

The following tables summarize the binding affinities and functional potencies of this compound, Isoproterenol, and Dobutamine for β1 and β2-adrenergic receptors. It is important to note that the data are compiled from various studies and may not be directly comparable due to differing experimental conditions.

Table 1: Receptor Binding Affinity (Kd/Ki in nM)

Compoundβ1-Adrenergic Receptorβ2-Adrenergic ReceptorSelectivity (β1 vs. β2)
This compound No direct binding affinity data foundNo direct binding affinity data foundNon-selective
Isoproterenol Data not available in this formatData not available in this formatNon-selective
Dobutamine 2500[3]25400[3]~10-fold for β1

Note: Lower Kd/Ki values indicate higher binding affinity.

Table 2: Functional Potency (EC50 in nM)

Compoundβ1-Adrenergic Receptorβ2-Adrenergic ReceptorPrimary Effect
This compound 34[4]470[4]Dual Agonist
Isoproterenol 12[5]Data not available in this formatNon-selective Agonist
Dobutamine Potent agonistWeak agonist[6]β1-selective Agonist

Note: Lower EC50 values indicate higher potency.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Kd or Ki) of a compound to a specific receptor.

Objective: To quantify the affinity of this compound, Isoproterenol, and Dobutamine for β1 and β2-adrenergic receptors.

Materials:

  • Cell membranes expressing β1 or β2-adrenergic receptors.

  • Radioligand (e.g., [3H]-CGP 12177, a hydrophilic β-adrenergic antagonist).[3][7][8]

  • Test compounds (this compound, Isoproterenol, Dobutamine) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Equilibration: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a second messenger in the β-adrenergic signaling pathway.

Objective: To determine the potency (EC50) of this compound, Isoproterenol, and Dobutamine in activating β1 and β2-adrenergic receptors.

Materials:

  • Intact cells expressing β1 or β2-adrenergic receptors (e.g., CHO, HEK293 cells).[9][10]

  • Test compounds (this compound, Isoproterenol, Dobutamine) at various concentrations.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell lysis buffer.

  • cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based reporter assay).[11][12][13]

Procedure:

  • Cell Seeding: Cells are seeded into multi-well plates and allowed to attach overnight.

  • Pre-treatment: Cells are pre-treated with a PDE inhibitor to prevent the breakdown of cAMP.

  • Compound Addition: Varying concentrations of the test compounds are added to the cells.

  • Incubation: The cells are incubated for a specific period to allow for cAMP accumulation.

  • Cell Lysis: The cells are lysed to release the intracellular cAMP.

  • cAMP Detection: The concentration of cAMP in the cell lysate is measured using a suitable detection kit.

  • Data Analysis: The data are plotted as a dose-response curve, and the EC50 value (the concentration that produces 50% of the maximal response) is determined using non-linear regression.

Visualizations

Beta-Adrenergic Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist β-Agonist (e.g., Higenamine) Receptor β-Adrenergic Receptor Agonist->Receptor G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC α-subunit activates cAMP cAMP AC->cAMP converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., muscle relaxation, increased heart rate) PKA->Cellular_Response phosphorylates targets

Caption: Beta-adrenergic receptor signaling cascade.

Experimental Workflow for Radioligand Binding Assay

G start Start prep Prepare Cell Membranes Expressing β-Receptors start->prep incubate Incubate Membranes with Radioligand & Test Compound prep->incubate separate Separate Bound from Free Ligand via Filtration incubate->separate wash Wash Filters to Remove Non-specific Binding separate->wash count Quantify Radioactivity with Scintillation Counter wash->count analyze Analyze Data to Determine Kd/Ki count->analyze end End analyze->end G start Select Test Compound (e.g., Higenamine) assay1 Perform Radioligand Binding Assay on β1-Receptor start->assay1 assay2 Perform Radioligand Binding Assay on β2-Receptor start->assay2 compare Compare Ki values for β1 and β2 assay1->compare assay2->compare selective Compound is Selective compare->selective Ki(β1) << Ki(β2) or Ki(β2) << Ki(β1) non_selective Compound is Non-Selective compare->non_selective Ki(β1) ≈ Ki(β2)

References

A Comparative Analysis of the Vasodilatory Properties of Higenamine Hydrochloride and Other Vasoactive Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the vasodilatory effects of Higenamine hydrochloride against three other common vasodilatory agents: Isoproterenol, Acetylcholine, and Sodium Nitroprusside. The information presented is based on a comprehensive review of preclinical and clinical experimental data, with a focus on mechanisms of action, quantitative comparisons, and detailed experimental methodologies.

Introduction to Vasodilators

Vasodilators are a class of drugs that widen blood vessels, leading to decreased vascular resistance and improved blood flow. They exert their effects through various mechanisms, primarily by acting on the smooth muscle cells of the vessel walls. This guide focuses on this compound, a naturally occurring benzylisoquinoline alkaloid, and compares its vasodilatory properties with established agents representing different classes of vasodilators.

Mechanisms of Action and Signaling Pathways

The vasodilatory effects of this compound and the comparative agents are mediated by distinct signaling pathways.

This compound: Higenamine acts as a non-selective beta-adrenergic receptor agonist, with a notable affinity for β2-adrenergic receptors.[1][2] Activation of these receptors on vascular smooth muscle cells initiates a signaling cascade involving the Gs alpha subunit of the G-protein, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and vasodilation.[2]

Isoproterenol: As a non-selective β-adrenergic agonist, isoproterenol shares a similar mechanism of action with Higenamine. It potently activates both β1 and β2-adrenergic receptors. Its vasodilatory effects are primarily mediated through the activation of β2-adrenergic receptors on vascular smooth muscle, leading to an increase in cAMP and subsequent smooth muscle relaxation.[3]

Acetylcholine: Acetylcholine induces vasodilation primarily through an endothelium-dependent mechanism. It binds to M3 muscarinic receptors on endothelial cells, which are coupled to the Gq alpha subunit of the G-protein. This activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and the increased intracellular calcium activates endothelial nitric oxide synthase (eNOS). eNOS produces nitric oxide (NO), which then diffuses to the adjacent smooth muscle cells. In the smooth muscle cells, NO activates soluble guanylyl cyclase (sGC), which increases the production of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels activate Protein Kinase G (PKG), leading to a decrease in intracellular calcium and ultimately, smooth muscle relaxation and vasodilation.

Sodium Nitroprusside: Sodium nitroprusside is a direct nitric oxide (NO) donor. It spontaneously releases NO, bypassing the need for endothelial involvement. The released NO directly activates soluble guanylyl cyclase (sGC) in vascular smooth muscle cells, leading to an increase in cGMP and subsequent vasodilation through the same downstream pathway as acetylcholine-stimulated NO.[4]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways for each agent.

Higenamine_Isoproterenol_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space (Smooth Muscle Cell) Higenamine Higenamine / Isoproterenol Beta2_AR β2-Adrenergic Receptor Higenamine->Beta2_AR G_Protein Gs Protein Beta2_AR->G_Protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts G_Protein->AC activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Relaxation Smooth Muscle Relaxation (Vasodilation) PKA->Relaxation leads to

Higenamine & Isoproterenol Signaling Pathway

Acetylcholine_Pathway cluster_extracellular Extracellular Space cluster_endothelial_cell Endothelial Cell cluster_smooth_muscle_cell Smooth Muscle Cell ACh Acetylcholine M3_Receptor M3 Muscarinic Receptor ACh->M3_Receptor Gq_Protein Gq Protein M3_Receptor->Gq_Protein activates PLC Phospholipase C (PLC) Gq_Protein->PLC activates IP3 IP3 PLC->IP3 produces Ca2_increase ↑ Intracellular Ca²⁺ IP3->Ca2_increase induces eNOS eNOS Ca2_increase->eNOS activates NO_endo Nitric Oxide (NO) eNOS->NO_endo produces L_Arginine L-Arginine L_Arginine->eNOS NO_sm Nitric Oxide (NO) NO_endo->NO_sm diffuses sGC Soluble Guanylyl Cyclase (sGC) NO_sm->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation leads to

Acetylcholine Signaling Pathway

Sodium_Nitroprusside_Pathway cluster_extracellular Extracellular Space cluster_smooth_muscle_cell Intracellular Space (Smooth Muscle Cell) SNP Sodium Nitroprusside NO Nitric Oxide (NO) SNP->NO releases sGC Soluble Guanylyl Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation leads to

Sodium Nitroprusside Signaling Pathway

Quantitative Comparison of Vasodilatory Effects

The following tables summarize the available quantitative data on the vasodilatory potency of the compared agents. It is important to note that direct comparison of EC50 values across different studies can be challenging due to variations in experimental models, tissues, and conditions.

Note on this compound Data: While several studies confirm the dose-dependent vasodilatory effect of this compound, specific EC50 values for its vasodilatory action in a directly comparable experimental model to the other agents were not consistently available in the reviewed literature.[5][6] The provided data for the other agents are from studies using isolated rat aorta, a common ex vivo model for assessing vasodilation.

Table 1: Vasodilatory Potency (EC50) in Isolated Rat Aortic Rings

AgentEC50 (M)Pre-contraction AgentReference
This compound Data not available--
Isoproterenol Data not available--
Acetylcholine ~ 4.2 x 10⁻⁹Not specified[7]
Sodium Nitroprusside ~ 1 x 10⁻⁸Phenylephrine[8]

Table 2: Vasodilatory Effects in Human Forearm Blood Flow Studies

AgentDose RangeObserved EffectExperimental MethodReference
This compound 0.5 - 4.0 µg/kg/minDose-dependent increase in heart rateIntravenous infusion
Isoproterenol 10 - 400 ng/minDose-dependent increase in forearm blood flowIntra-arterial infusion, Venous occlusion plethysmography
Acetylcholine 100 ng/kg/minSignificant increase in forearm blood flowIntra-arterial infusion
Sodium Nitroprusside 0.8 - 3.2 µ g/min Dose-dependent increase in forearm blood flowIntra-arterial infusion, Venous occlusion plethysmography

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Isolated Aortic Ring Vasodilation Assay

This ex vivo method is widely used to assess the direct vasodilatory or vasoconstrictive effects of pharmacological agents on vascular smooth muscle.

Experimental Workflow:

Aortic_Ring_Workflow A Aorta Isolation (e.g., from rat) B Cleaning and Sectioning (into 2-3 mm rings) A->B C Mounting in Organ Bath (containing physiological salt solution) B->C D Equilibration and Pre-contraction (e.g., with Phenylephrine or KCl) C->D E Cumulative Addition of Vasodilator (e.g., Higenamine, ACh, SNP) D->E F Measurement of Isometric Tension (via force transducer) E->F G Data Analysis (Dose-response curve, EC50 calculation) F->G VOP_Workflow A Subject Preparation (Supine position, arm elevated) B Placement of Cuffs and Strain Gauge (Wrist, upper arm, and forearm) A->B G Intra-arterial Infusion of Vasoactive Agent A->G C Exclusion of Hand Circulation (Inflation of wrist cuff) B->C D Venous Occlusion (Inflation of upper arm cuff) C->D During measurement cycles E Measurement of Forearm Volume Increase (via mercury-in-silastic strain gauge) D->E F Calculation of Forearm Blood Flow E->F H Repeated Measurements at Different Doses G->H H->C Repeat measurement cycle Doppler_Workflow cluster_FMD Flow-Mediated Dilation (FMD) cluster_Drug Pharmacological Challenge A Subject Preparation (Supine, arm extended) B Baseline Brachial Artery Imaging (High-resolution ultrasound) A->B C Measurement of Baseline Diameter and Flow Velocity B->C D Forearm Cuff Inflation (Induce ischemia) C->D F Intra-arterial Infusion of Vasoactive Agent C->F E Cuff Deflation (Induce reactive hyperemia) D->E G Continuous Imaging of Brachial Artery E->G F->G H Measurement of Post-Stimulus Diameter and Flow G->H I Calculation of Vasodilation (% change in diameter) H->I

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.